Product packaging for Adenosine A1 receptor activator T62(Cat. No.:CAS No. 40312-34-3)

Adenosine A1 receptor activator T62

Número de catálogo: B1681202
Número CAS: 40312-34-3
Peso molecular: 291.8 g/mol
Clave InChI: OTZVBZFYMFTYKH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

T-62 has been used in trials studying the treatment of Postherpetic Neuralgia.
T-62 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14ClNOS B1681202 Adenosine A1 receptor activator T62 CAS No. 40312-34-3

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(4-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNOS/c16-10-7-5-9(6-8-10)14(18)13-11-3-1-2-4-12(11)19-15(13)17/h5-8H,1-4,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZVBZFYMFTYKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20193322
Record name T-62
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40312-34-3
Record name (2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-chlorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40312-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name T-62
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040312343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name T-62
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12919
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name T-62
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name T-62
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q765ZIF8L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of 3-(4-Chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 3-(4-Chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine, a molecule of interest in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the well-established Gewald reaction to construct the core heterocyclic scaffold, followed by a Grignard reaction to introduce the 4-chlorobenzoyl moiety.

I. Synthetic Pathway Overview

The synthesis of the target compound is achieved through the following two key transformations:

  • Gewald Reaction: The initial step involves the one-pot synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. This multicomponent reaction utilizes cyclohexanone, malononitrile, and elemental sulfur in the presence of a basic catalyst.

  • Grignard Reaction: The intermediate carbonitrile is then reacted with a Grignard reagent, 4-chlorophenylmagnesium bromide, to yield the final product, 3-(4-Chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine.

Synthesis_Pathway Cyclohexanone Cyclohexanone Intermediate 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile Cyclohexanone->Intermediate Gewald Reaction (Morpholine, Ethanol) Malononitrile Malononitrile Malononitrile->Intermediate Gewald Reaction (Morpholine, Ethanol) Sulfur Sulfur Sulfur->Intermediate Gewald Reaction (Morpholine, Ethanol) Product 3-(4-Chlorobenzoyl)-4,5,6,7- tetrahydro-1-benzothiophen-2-amine Intermediate->Product Grignard Reaction (Diethyl ether, THF) Grignard 4-Chlorophenyl magnesium bromide Grignard->Product Grignard Reaction (Diethyl ether, THF)

Caption: Overall synthetic pathway for the target compound.

II. Experimental Protocols

Step 1: Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

This procedure follows the principles of the Gewald three-component reaction.

Materials:

  • Cyclohexanone

  • Malononitrile

  • Sulfur (elemental)

  • Ethanol

  • Morpholine

Procedure:

  • A mixture of cyclohexanone (0.1 mol), malononitrile (0.1 mol), and sulfur (0.1 mol) is prepared in ethanol (50 mL).

  • Morpholine (0.1 mol) is added dropwise to the stirred mixture at room temperature.

  • The reaction mixture is then heated to 50°C and stirred for 2 hours.

  • After cooling to room temperature, the precipitated solid is collected by filtration.

  • The crude product is washed with cold ethanol and then recrystallized from ethanol to afford pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Step 2: Synthesis of 3-(4-Chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine

This step employs a Grignard reaction to introduce the aroyl group.

Materials:

  • 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

  • 4-chlorophenylmagnesium bromide (1 M solution in diethyl ether or THF)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (0.05 mol) in anhydrous diethyl ether or THF (100 mL), a 1 M solution of 4-chlorophenylmagnesium bromide (0.15 mol) is added dropwise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.

  • The reaction is cooled in an ice bath and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The resulting mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude residue is purified by column chromatography on silica gel to yield 3-(4-Chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine.

III. Data Presentation

StepReactantsProductSolvent(s)Catalyst/ReagentReaction TimeTemperatureYield (%)
1Cyclohexanone, Malononitrile, Sulfur2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrileEthanolMorpholine2 hours50°C~85%
22-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, 4-chlorophenylmagnesium bromide3-(4-Chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amineDiethyl ether/THF-4 hoursReflux~60-70%

Table 1: Summary of Reaction Parameters and Yields.

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrileC₉H₁₀N₂S178.26Pale yellow solid
3-(4-Chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amineC₁₅H₁₄ClNOS307.80Off-white solid

Table 2: Physicochemical Properties of Key Compounds.

IV. Experimental Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Gewald Reaction cluster_step2 Step 2: Grignard Reaction S1_Start Mix Cyclohexanone, Malononitrile, Sulfur in Ethanol S1_Add_Morpholine Add Morpholine S1_Start->S1_Add_Morpholine S1_Heat Heat at 50°C for 2h S1_Add_Morpholine->S1_Heat S1_Cool Cool to RT S1_Heat->S1_Cool S1_Filter Filter Precipitate S1_Cool->S1_Filter S1_Wash Wash with Cold Ethanol S1_Filter->S1_Wash S1_Recrystallize Recrystallize from Ethanol S1_Wash->S1_Recrystallize S1_Product Intermediate Product S1_Recrystallize->S1_Product S2_Start Dissolve Intermediate in Anhydrous Ether/THF S1_Product->S2_Start Use in next step S2_Add_Grignard Add 4-chlorophenyl- magnesium bromide at 0°C S2_Start->S2_Add_Grignard S2_Reflux Reflux for 4h S2_Add_Grignard->S2_Reflux S2_Quench Quench with aq. NH4Cl S2_Reflux->S2_Quench S2_Extract Extract with Ethyl Acetate S2_Quench->S2_Extract S2_Dry Dry and Evaporate S2_Extract->S2_Dry S2_Purify Column Chromatography S2_Dry->S2_Purify S2_Product Final Product S2_Purify->S2_Product

Caption: Detailed experimental workflow for the synthesis.

An In-depth Technical Guide to the Mechanism of Action of 2-Aminothiophene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminothiophene derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1] Synthetically accessible, primarily through the Gewald reaction, this scaffold serves as a privileged structure in the design of novel therapeutic agents.[2][3] The diverse pharmacological properties of 2-aminothiophene derivatives, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities, stem from their ability to interact with a variety of biological targets and modulate key cellular pathways. This technical guide provides a comprehensive overview of the mechanisms of action of 2-aminothiophene derivatives, with a focus on their anticancer and antimicrobial effects. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of the primary signaling pathways involved.

Anticancer Mechanisms of Action

The anticancer activity of 2-aminothiophene derivatives is multifaceted, involving the inhibition of key enzymes, disruption of cellular structures, and induction of programmed cell death. The primary mechanisms identified include kinase inhibition, disruption of tubulin polymerization, and induction of apoptosis and cell cycle arrest.

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[4] Several 2-aminothiophene derivatives, particularly those fused with a pyrimidine ring to form thieno[2,3-d]pyrimidines, have been identified as potent kinase inhibitors.

One of the most significant targets is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a central role in cell proliferation and survival. Overexpression or mutation of EGFR is common in various cancers. Thieno[2,3-d]pyrimidine derivatives have been shown to act as potent inhibitors of both wild-type and mutant forms of EGFR.[5][6]

Table 1: EGFR and HER2 Kinase Inhibitory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives

CompoundTarget KinaseIC50 (nM)Reference
21a EGFR0.47[5]
HER20.14[5]
Compound 8 EGFR~38[5]
Compound 9 EGFR~30.8[5]
Compound 13b EGFR~0.33[5]
Compound 2 Wild-type EGFR16,250[6]
Mutant (T790M) EGFR17,800[6]
Compound 14 Wild-type EGFR16,330[6]
Mutant (T790M) EGFR16,600[6]

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Disruption of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, motility, and intracellular transport.[7] Agents that interfere with tubulin polymerization are effective anticancer drugs. Certain 2-aminothiophene derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Table 2: Tubulin Polymerization Inhibitory Activity of Selected 2-Aminothiophene Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 4c -17 ± 0.3[8]
Compound 7f -2.04[9]
Compound 3d -0.45[10]

IC50 values represent the concentration of the compound required to inhibit tubulin polymerization by 50%.

Induction of Apoptosis and Cell Cycle Arrest

A common consequence of the molecular interactions of 2-aminothiophene derivatives is the induction of apoptosis, or programmed cell death, and the arrest of the cell cycle, preventing cancer cell proliferation.

One study on a novel thiophene derivative, F8, demonstrated its ability to induce apoptosis in human acute lymphoblastic leukemia cells through an intrinsic pathway.[2][11] This was evidenced by phosphatidylserine externalization, generation of reactive oxygen species (ROS), mitochondrial depolarization, and activation of caspases 3/7.[11]

Furthermore, many 2-aminothiophene derivatives have been observed to cause cell cycle arrest, predominantly in the G2/M phase.[12][13][14] This arrest is often a downstream effect of tubulin polymerization inhibition or kinase inhibition, which disrupts the formation of the mitotic spindle.

Below is a generalized signaling pathway for the induction of apoptosis by 2-aminothiophene derivatives.

2-Aminothiophene Derivative 2-Aminothiophene Derivative Cellular Target Cellular Target 2-Aminothiophene Derivative->Cellular Target ROS Generation ROS Generation Cellular Target->ROS Generation Mitochondrial Depolarization Mitochondrial Depolarization ROS Generation->Mitochondrial Depolarization Caspase Activation Caspase Activation Mitochondrial Depolarization->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Apoptosis Induction Pathway

Antimicrobial Mechanisms of Action

2-Aminothiophene derivatives also exhibit significant activity against a range of bacterial and fungal pathogens. While the exact mechanisms are still under investigation for many derivatives, they are believed to involve the disruption of essential cellular processes in microorganisms.

Table 3: Minimum Inhibitory Concentration (MIC) of Selected 2-Aminothiophene Derivatives

CompoundOrganismMIC (µg/mL)Reference
Thiophene derivative 4 Colistin-resistant A. baumannii16 (MIC50)[15]
Colistin-resistant E. coli8 (MIC50)[15]
Thiophene derivative 5 Colistin-resistant A. baumannii16 (MIC50)[15]
Colistin-resistant E. coli32 (MIC50)[15]
Thiophene derivative 8 Colistin-resistant A. baumannii32 (MIC50)[15]
Colistin-resistant E. coli32 (MIC50)[15]
Compound 132 B. subtilis, S. aureus, E. coli, S. typhi0.81 (mM/mL)[16]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocols

Synthesis of 2-Aminothiophene Derivatives (Gewald Reaction)

The Gewald reaction is a one-pot, multi-component reaction used for the synthesis of polysubstituted 2-aminothiophenes.[17][18][19]

General Protocol:

  • A mixture of an α-methylene ketone or aldehyde, an activated nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur is prepared.[20]

  • A basic catalyst, such as morpholine, piperidine, or triethylamine, is added to the mixture in a suitable solvent (e.g., ethanol or dimethylformamide).[20]

  • The reaction mixture is typically stirred at room temperature or heated under reflux.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • The crude product is then purified by recrystallization or column chromatography.

Ketone/Aldehyde Ketone/Aldehyde Reaction Mixture Reaction Mixture Ketone/Aldehyde->Reaction Mixture Activated Nitrile Activated Nitrile Activated Nitrile->Reaction Mixture Elemental Sulfur Elemental Sulfur Elemental Sulfur->Reaction Mixture Base Catalyst Base Catalyst Base Catalyst->Reaction Mixture Isolation & Purification Isolation & Purification Reaction Mixture->Isolation & Purification 2-Aminothiophene 2-Aminothiophene Isolation & Purification->2-Aminothiophene

Gewald Reaction Workflow
MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9][16][21][22][23]

Protocol for IC50 Determination: [16][21]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the 2-aminothiophene derivative and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting a dose-response curve.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[8][20][24][25][26]

Protocol: [8][20]

  • Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the 2-aminothiophene derivative in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial or fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (temperature and time) for the test organism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

2-Aminothiophene derivatives constitute a promising class of compounds with diverse and potent biological activities. Their mechanisms of action, particularly in the context of cancer, are well-elucidated and involve the targeting of critical cellular machinery such as kinases and the cytoskeleton. The synthetic tractability of the 2-aminothiophene scaffold, primarily via the Gewald reaction, allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this remarkable class of heterocyclic compounds. Future research will likely focus on optimizing the selectivity and potency of these derivatives, as well as exploring their efficacy in in vivo models and clinical settings.

References

Physical and chemical properties of 3-(4-Chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-(4-Chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine, a potent adenosine A1 receptor activator also known as T-62. This document details its known characteristics, outlines plausible experimental protocols for its synthesis and analysis, and visualizes its primary signaling pathway. The information presented is intended to support research and development efforts in medicinal chemistry and pharmacology.

Core Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₁₅H₁₄ClNOSPubChem[1]
Molecular Weight 307.8 g/mol PubChem[1]
IUPAC Name (2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(4-chlorophenyl)methanonePubChem[1]
Synonyms T-62, T62, Adenosine A1 receptor activator T62PubChem[1]
CAS Number 40312-34-3PubChem[1]
Appearance Expected to be a solid at room temperatureInferred
Solubility Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethaneInferred from similar compounds

Biological Activity and Mechanism of Action

3-(4-Chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine (T-62) is an activator of the adenosine A1 receptor. This receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, particularly in the central nervous system and the cardiovascular system. T-62 has been investigated in clinical trials for the treatment of postherpetic neuralgia.[1]

Signaling Pathway

The adenosine A1 receptor primarily couples to the Gi/o family of G proteins. Upon activation by an agonist such as T-62, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of cyclic AMP (cAMP) and decreases the activity of protein kinase A (PKA). The receptor can also activate other downstream effectors, including phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers modulate intracellular calcium levels and activate protein kinase C (PKC). Furthermore, activation of the adenosine A1 receptor can lead to the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.

Adenosine_A1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol T62 T-62 (Agonist) A1R Adenosine A1 Receptor (GPCR) T62->A1R Binds to G_protein Gi/o Protein (αβγ subunits) A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates ATP ATP cAMP cAMP (decreased) PIP2 PIP2 IP3 IP3 DAG DAG ATP->cAMP Conversion PKA Protein Kinase A (decreased activity) cAMP->PKA Cellular_Response Cellular Response (e.g., neuronal inhibition) PKA->Cellular_Response PIP2->IP3 Cleavage PIP2->DAG Ca2_ER Ca²⁺ Release (from ER) IP3->Ca2_ER PKC Protein Kinase C (activated) DAG->PKC Ca2_ER->Cellular_Response PKC->Cellular_Response

Caption: Adenosine A1 Receptor Signaling Pathway.

Experimental Protocols

The following sections outline a plausible synthetic route and purification methods for 3-(4-Chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine based on established chemical principles and literature precedents for similar compounds.

Synthesis

The synthesis of the target compound can be envisioned as a two-step process: first, the formation of the 2-amino-4,5,6,7-tetrahydro-1-benzothiophene core via the Gewald reaction, followed by a Friedel-Crafts acylation with 4-chlorobenzoyl chloride.

Step 1: Synthesis of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (Gewald Reaction)

The Gewald reaction is a multicomponent reaction that provides a versatile method for the synthesis of 2-aminothiophenes.

Gewald_Synthesis Cyclohexanone Cyclohexanone Intermediate 2-Amino-4,5,6,7-tetrahydro- 1-benzothiophene-3-carbonitrile Cyclohexanone->Intermediate Malononitrile Malononitrile Malononitrile->Intermediate Sulfur Elemental Sulfur (S₈) Sulfur->Intermediate Base Base (e.g., Morpholine or Triethylamine) Base->Intermediate Catalyst Solvent Solvent (e.g., Ethanol) Solvent->Intermediate Reaction Medium

Caption: Gewald Reaction for the synthesis of the thiophene core.

  • Materials:

    • Cyclohexanone

    • Malononitrile

    • Elemental Sulfur

    • Morpholine or Triethylamine (as a basic catalyst)

    • Ethanol (as a solvent)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of cyclohexanone, malononitrile, and elemental sulfur in ethanol.

    • Add a catalytic amount of morpholine or triethylamine to the mixture.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Synthesis of 3-(4-Chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine (Friedel-Crafts Acylation)

This step involves the acylation of the electron-rich thiophene ring.

  • Materials:

    • 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (from Step 1)

    • 4-Chlorobenzoyl chloride

    • A Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃)

    • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile in anhydrous DCM.

    • Cool the solution in an ice bath.

    • Carefully add the Lewis acid catalyst (e.g., AlCl₃) portion-wise with stirring.

    • Add 4-chlorobenzoyl chloride dropwise to the cooled solution.

    • Allow the reaction to stir at a low temperature and then gradually warm to room temperature, monitoring by TLC.

    • Once the reaction is complete, quench it by carefully pouring it over crushed ice and dilute hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product from the synthesis can be purified using standard laboratory techniques.

  • Recrystallization:

    • Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes).

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

  • Column Chromatography:

    • If recrystallization does not yield a pure product, column chromatography on silica gel can be employed.

    • A suitable eluent system would likely be a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).

    • The polarity of the eluent can be gradually increased to elute the desired compound.

    • Fractions containing the pure product, as identified by TLC, are combined and the solvent is removed under reduced pressure.

Analytical Characterization

The identity and purity of the synthesized 3-(4-Chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=O, C-Cl).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Melting Point Analysis: To determine the melting point range of the purified solid.

Safety and Handling

Based on GHS classifications for similar compounds, 3-(4-Chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine should be handled with care.[1]

  • Hazards: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[1]

  • Precautions:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid inhalation of dust and vapors.

    • Avoid contact with skin and eyes.

    • In case of contact, wash the affected area thoroughly with water.

Conclusion

This technical guide provides a foundational understanding of 3-(4-Chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine for researchers and drug development professionals. The provided information on its properties, a plausible synthetic route, and its mechanism of action through the adenosine A1 receptor signaling pathway serves as a valuable resource for further investigation and application of this compound in medicinal chemistry and pharmacology. It is important to note that the experimental protocols provided are illustrative and may require optimization for specific laboratory conditions.

References

Spectroscopic and Synthetic Insights into 3-Aroyl-2-Aminothiophenes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this technical guide provides a comprehensive overview of the spectroscopic properties, synthesis, and biological significance of 3-aroyl-2-aminothiophenes. This class of compounds has garnered significant interest for its therapeutic potential, notably as allosteric modulators of adenosine receptors and as antiproliferative agents.

This guide presents a compilation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for representative 3-aroyl-2-aminothiophenes, alongside detailed experimental protocols for their synthesis. Furthermore, it visualizes key synthetic and signaling pathways to facilitate a deeper understanding of their chemical and biological characteristics.

Spectroscopic Data of 3-Aroyl-2-Aminothiophenes

The structural elucidation of 3-aroyl-2-aminothiophenes relies heavily on a combination of spectroscopic techniques. The following tables summarize typical spectroscopic data for a representative compound, 3-acetyl-2-aminothiophene, and provide a foundation for the characterization of other derivatives within this class.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): Proton NMR spectra of 3-aroyl-2-aminothiophenes typically exhibit characteristic signals for the amino group protons, aromatic protons of the aroyl substituent, and protons on the thiophene ring. The chemical shifts of the amino protons can vary and are often observed as a broad singlet.

¹³C NMR (Carbon-13 NMR): Carbon-13 NMR spectra provide valuable information about the carbon framework of the molecule. Key resonances include those of the carbonyl carbon of the aroyl group, the carbons of the thiophene ring (C2, C3, C4, and C5), and the carbons of the aroyl substituent.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 3-Acetyl-2-aminothiophene

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
-NH₂7.00 (s, 2H)-
-COCH₃2.44 (s, 3H)30.6
Thiophene-H55.97 (q, 1H)103.2
Thiophene-CH₃2.34 (d, 3H)19.6
Thiophene-C2-166.3
Thiophene-C3-116.0
Thiophene-C4-134.7
Carbonyl (C=O)-194.5

Note: Data is for a representative 3-acetyl-2-aminothiophene and may vary with substitution.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in 3-aroyl-2-aminothiophenes. The spectra are typically characterized by strong absorption bands corresponding to the N-H stretching of the primary amine, the C=O stretching of the aroyl ketone, and various vibrations of the thiophene and aromatic rings.

Table 2: Key IR Absorption Bands for 3-Acetyl-2-aminothiophene

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Amino (-NH₂)N-H Stretch3332, 3228
Carbonyl (C=O)C=O Stretch1602
Thiophene RingC=C Stretch1575

Note: Values are for a representative 3-acetyl-2-aminothiophene.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 3-aroyl-2-aminothiophenes. Electron ionization (EI) mass spectra typically show a prominent molecular ion peak (M⁺), confirming the molecular weight of the compound.

Table 3: Mass Spectrometry Data for 3-Acetyl-2-aminothiophene

Fragment m/z Relative Intensity (%)
[M]⁺15584
[M-CH₃]⁺140100

Note: Values are for a representative 3-acetyl-2-aminothiophene.[1]

Experimental Protocols

The most widely employed and versatile method for the synthesis of 3-aroyl-2-aminothiophenes is the Gewald reaction .[2][3] This one-pot, multi-component reaction offers a straightforward approach to constructing the substituted 2-aminothiophene core.

General Experimental Protocol for the Gewald Synthesis of 3-Aroyl-2-Aminothiophenes

This protocol provides a general framework for the synthesis of 3-aroyl-2-aminothiophenes. The specific ketone, activated nitrile, and reaction conditions may be varied to produce a wide range of derivatives.[1][3][4]

Materials:

  • An appropriate α-aroylacetonitrile (e.g., benzoylacetonitrile)

  • An α-methylene ketone or aldehyde

  • Elemental sulfur

  • A basic catalyst (e.g., triethylamine, morpholine, or piperidine)

  • A suitable solvent (e.g., ethanol, methanol, or dimethylformamide)

Procedure:

  • To a solution of the α-aroylacetonitrile and the α-methylene ketone/aldehyde in the chosen solvent, add the basic catalyst.

  • Stir the mixture at room temperature or with gentle heating to facilitate the initial Knoevenagel condensation.

  • Add elemental sulfur to the reaction mixture.

  • Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir to precipitate the crude product.

  • Collect the solid product by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure 3-aroyl-2-aminothiophene.

Characterization: The structure and purity of the synthesized compounds should be confirmed using spectroscopic methods (NMR, IR, MS) and elemental analysis.

Visualization of Key Pathways

To provide a clearer understanding of the synthesis and biological action of 3-aroyl-2-aminothiophenes, the following diagrams were generated using the DOT language.

Gewald Reaction Workflow

The Gewald reaction proceeds through a series of well-defined steps, initiated by a Knoevenagel condensation. The following diagram illustrates the general workflow for the synthesis of a 3-aroyl-2-aminothiophene.

Gewald_Reaction Start Starting Materials (Aroylacetonitrile, Ketone/Aldehyde, Sulfur, Base) Condensation Knoevenagel Condensation Start->Condensation Base catalyst Thiolation Addition of Sulfur Condensation->Thiolation Cyclization Intramolecular Cyclization & Tautomerization Thiolation->Cyclization Product 3-Aroyl-2-aminothiophene Cyclization->Product

Gewald Reaction Synthesis Workflow
Adenosine A1 Receptor Signaling Pathway

3-Aroyl-2-aminothiophenes have been identified as allosteric modulators of the adenosine A1 receptor, a G protein-coupled receptor (GPCR).[5] Activation of the A1 receptor initiates a signaling cascade that leads to various cellular responses. The diagram below outlines the canonical signaling pathway associated with the adenosine A1 receptor.

A1_Receptor_Signaling cluster_membrane Cell Membrane A1R Adenosine A1 Receptor (GPCR) G_protein Heterotrimeric G-protein (Gi/o) A1R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP (Second Messenger) AC->cAMP Produces Ligand Adenosine (Endogenous Ligand) Ligand->A1R Binds to orthosteric site Modulator 3-Aroyl-2-aminothiophene (Allosteric Modulator) Modulator->A1R Binds to allosteric site ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmission) PKA->Cellular_Response Phosphorylates targets, leading to

Adenosine A1 Receptor Signaling
Antiproliferative Action Workflow

Certain 2-aminothiophene derivatives have demonstrated antiproliferative effects by interfering with the cell cycle, leading to cell growth arrest.[6][7] The following diagram provides a simplified logical workflow of this antiproliferative mechanism.

Antiproliferative_Action Compound 3-Aroyl-2-aminothiophene Derivative Cellular_Target Interaction with Cellular Target(s) Compound->Cellular_Target Pathway_Disruption Disruption of Cell Cycle Progression Signaling Cellular_Target->Pathway_Disruption Cell_Cycle_Arrest Cell Cycle Arrest (e.g., at G2/M phase) Pathway_Disruption->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis Cell_Cycle_Arrest->Apoptosis Inhibition Inhibition of Cancer Cell Proliferation Cell_Cycle_Arrest->Inhibition

Antiproliferative Mechanism Workflow

This technical guide serves as a foundational resource for researchers engaged in the study and development of 3-aroyl-2-aminothiophenes. The provided spectroscopic data, experimental protocols, and pathway visualizations are intended to streamline research efforts and foster further investigation into the therapeutic potential of this promising class of compounds.

References

An In-depth Technical Guide to the Biological Activity of 3-(4-Chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine (T-62)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine, also identified as T-62, is a small molecule that has been the subject of clinical investigation for its potential therapeutic effects. This technical guide synthesizes the available information regarding its biological activity, with a primary focus on its development as an analgesic agent. While publicly accessible, in-depth preclinical data and detailed mechanistic studies are limited, this document consolidates the existing knowledge to provide a comprehensive overview for the scientific community.

Introduction

3-(4-Chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is a synthetic compound belonging to the class of aryl-phenylketones[1]. Its chemical structure features a tetrahydro-1-benzothiophene core, which is of interest in medicinal chemistry due to its presence in various biologically active molecules. The primary therapeutic indication for which T-62 has been formally evaluated is postherpetic neuralgia, a form of neuropathic pain[1][2][3].

Clinical Development

The principal investigation into the biological activity of T-62 in a clinical setting was a Phase II clinical trial (NCT00809679)[2][3]. This study was designed to assess the analgesic efficacy and safety of T-62 in patients suffering from postherpetic neuralgia[2][3].

Clinical Trial Design (NCT00809679)

The study was a multicenter, randomized, double-blind, placebo-controlled trial[2][3]. Key aspects of the trial design are summarized below:

  • Objective: To evaluate the safety and efficacy of T-62 in subjects with postherpetic neuralgia[2][3].

  • Intervention: Two different doses of T-62 were evaluated against a placebo[3].

  • Study Population: The trial aimed to enroll approximately 130 subjects with a diagnosis of postherpetic neuralgia, with pain persisting for at least 3 months after the healing of a herpes zoster rash[2].

  • Duration: The study consisted of a 7-day screening period, a 28-day treatment period, and a 14-day post-treatment follow-up period[2].

As of the latest available information, the detailed results and quantitative data from this clinical trial have not been made widely available in the public domain.

Preclinical Biological Activity

Detailed preclinical pharmacology data for 3-(4-Chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine, including quantitative measures of biological activity such as IC50 or EC50 values, are not extensively reported in publicly accessible literature. The progression to a Phase II clinical trial suggests the existence of a body of preclinical evidence supporting its analgesic potential and a favorable safety profile in animal models. However, without access to proprietary data or published preclinical studies, a comprehensive summary of its in vitro and in vivo pharmacology is not possible at this time.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action and the specific signaling pathways modulated by 3-(4-Chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine have not been elucidated in the available scientific literature. Given its investigation for neuropathic pain, it is plausible that T-62 interacts with targets involved in pain perception and transmission, such as ion channels, receptors, or enzymes within the central or peripheral nervous system. However, this remains speculative without direct experimental evidence.

Due to the lack of information on the signaling pathways, a diagrammatic representation using Graphviz cannot be provided.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and biological evaluation of 3-(4-Chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine are not available in the public domain. Such information would typically be found in peer-reviewed publications or detailed patent filings, which could not be identified in the search.

Data Presentation

The absence of quantitative biological activity data from preclinical studies or the results of the Phase II clinical trial prevents the creation of structured tables for data comparison.

Conclusion and Future Directions

3-(4-Chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine (T-62) represents a promising but currently enigmatic therapeutic candidate. Its advancement to a Phase II clinical trial for postherpetic neuralgia underscores its potential as an analgesic. However, a significant information gap exists in the public domain regarding its detailed pharmacology, mechanism of action, and the outcomes of its clinical evaluation.

For a more complete understanding of the biological activity of this compound, the scientific community would benefit from the publication of the results from the NCT00809679 clinical trial and any associated preclinical studies. Future research should aim to identify its molecular targets and elucidate the signaling pathways through which it exerts its analgesic effects. Such studies would be crucial for the further development and potential clinical application of T-62 and related compounds.

Visualization of Logical Relationships

While a signaling pathway cannot be depicted, a logical workflow for the investigation of a compound like T-62 can be visualized.

G synthesis Compound Synthesis & Characterization in_vitro In Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) synthesis->in_vitro in_vivo In Vivo Animal Models (e.g., Neuropathic Pain Models) in_vitro->in_vivo tox Toxicology Studies in_vivo->tox phase_i Phase I (Safety & Tolerability) tox->phase_i IND Submission phase_ii Phase II (Efficacy & Dosing) (NCT00809679 for T-62) phase_i->phase_ii phase_iii Phase III (Large-scale Efficacy & Safety) phase_ii->phase_iii approval Regulatory Approval phase_iii->approval

Caption: Generalized workflow for drug discovery and development.

References

An In-Depth Technical Guide to the In Vitro Screening of Novel 2-Aminothiophene Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Aminothiophene derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2] These heterocyclic compounds are foundational for developing new therapeutic agents, with studies revealing their potential as anticancer, antimicrobial, anti-inflammatory, and antileishmanial agents.[1][2][3] Furthermore, their utility extends to modulating specific cellular targets, including acting as kinase inhibitors, positive allosteric modulators of receptors like GLP-1R, and efflux pump inhibitors.[4][5][6] Given their therapeutic promise, a structured and robust in vitro screening process is essential to identify and characterize lead compounds for further development.

This technical guide provides a comprehensive overview of the core methodologies for the in vitro screening of novel 2-aminothiophene compounds. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structured data presentation, and visual workflows to facilitate the systematic evaluation of this important class of molecules.

General In Vitro Screening Workflow

The initial evaluation of a library of novel 2-aminothiophene compounds typically follows a multi-stage process. This workflow begins with broad cytotoxicity screening against various cell lines to identify compounds with antiproliferative activity. Active compounds then proceed to target-based assays to elucidate their mechanism of action, often focusing on specific enzymes like protein kinases. Subsequent studies may explore the impact of these compounds on key cellular signaling pathways.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Lead Identification a Compound Library (Novel 2-Aminothiophenes) b Cytotoxicity Screening (e.g., MTT Assay) a->b Expose to Cancer Cell Lines c IC50 Determination b->c Identify 'Hits' (Compounds with Activity) d Preliminary SAR Analysis c->d e Target-Based Assays (e.g., Kinase Inhibition) d->e Select Potent Hits f Signaling Pathway Analysis e->f g Validated Lead Compound f->g Confirm On-Target Effect

Caption: A generalized workflow for in vitro screening of novel compounds.

Primary Screening: Cell Viability and Cytotoxicity Assays

The initial step in screening novel compounds is to assess their effect on cell viability and proliferation. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose. It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[7]

Data Presentation: Antiproliferative Activity

The results of primary cytotoxicity screening are typically expressed as the IC50 value, which is the concentration of a compound required to inhibit cell growth by 50%. The data below is illustrative of how results for novel 2-aminothiophene compounds might be presented.

Compound IDCancer Cell LineIC50 (µM)
AMT-001 HT-29 (Colon)8.5
HepG-2 (Liver)12.3
MCF-7 (Breast)7.9
AMT-002 HT-29 (Colon)> 50
HepG-2 (Liver)> 50
MCF-7 (Breast)> 50
AMT-003 HT-29 (Colon)2.1
HepG-2 (Liver)3.5
MCF-7 (Breast)1.8
Reference Doxorubicin0.45
(Doxorubicin)HepG-2 (Liver)0.62
MCF-7 (Breast)0.31
Experimental Protocol: MTT Assay

This protocol is adapted for screening compounds against adherent cancer cell lines.[8][9]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the conversion of the yellow, water-soluble MTT reagent into a purple, insoluble formazan product by mitochondrial dehydrogenases of living cells.[7][8] The amount of formazan produced is proportional to the number of viable cells.[9]

Materials:

  • Adherent cancer cell lines (e.g., HT-29, HepG-2, MCF-7)

  • Complete culture medium (specific to cell line)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Test compounds (dissolved in DMSO)

  • Multi-channel pipette

  • Microplate reader (absorbance at 570-590 nm)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the novel 2-aminothiophene compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • After 24 hours, carefully remove the medium from the wells.

    • Add 100 µL of the diluted compounds to the respective wells. Include wells for "untreated control" (medium with DMSO) and "blank" (medium only).

    • Incubate the plate for the desired exposure period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[8]

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[9]

    • Subtract the average absorbance of the blank wells from all other readings.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the compound concentration (log scale) to generate a dose-response curve and determine the IC50 value.

Secondary Screening: Target-Based Assays

Compounds that demonstrate significant cytotoxicity are further investigated in target-based assays to identify their molecular mechanism. As many 2-aminothiophene derivatives have been reported to function as kinase inhibitors, a kinase inhibition assay is a logical next step.[10] Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key receptor tyrosine kinase involved in angiogenesis, making it a relevant target in cancer drug discovery.[11][12]

Data Presentation: Kinase Inhibitory Activity

Kinase assay results can be presented as percent inhibition at a fixed compound concentration or as an IC50 value determined from a dose-response curve.

Compound IDTarget Kinase% Inhibition @ 10 µMIC50 (µM)
AMT-001 VEGFR245.2%11.8
BRAF15.6%> 25
AMT-003 VEGFR288.9%0.25
BRAF75.4%1.2
Reference Sorafenib95.1%0.09
(Sorafenib)BRAF98.2%0.02
Experimental Protocol: VEGFR2 Kinase Assay (Luminescence-Based)

This protocol is a generalized procedure based on commercially available kits, such as the Kinase-Glo™ Max assay, which measures the amount of ATP remaining after a kinase reaction.[11][13] A decrease in ATP corresponds to higher kinase activity.

Principle: The assay quantifies the activity of VEGFR2 kinase by measuring the consumption of ATP during the phosphorylation of a substrate. The amount of remaining ATP is detected via a luciferase-based reaction that generates a luminescent signal, which is inversely proportional to the kinase activity.

Materials:

  • Recombinant human VEGFR2 kinase[13]

  • Kinase assay buffer (e.g., 5x Kinase Buffer 1)[13]

  • Substrate (e.g., Poly-(Glu,Tyr) 4:1)[11]

  • ATP solution (e.g., 500 µM)[13]

  • Test compounds (dissolved in DMSO)

  • Luminescent kinase assay reagent (e.g., Kinase-Glo™ Max)

  • White, opaque 96-well plates

  • Luminometer

  • 30°C incubator

Procedure:

  • Reagent Preparation:

    • Thaw all reagents on ice. Prepare 1x Kinase Buffer by diluting the 5x stock with distilled water.

    • Prepare serial dilutions of the test compounds in 1x Kinase Buffer containing a fixed percentage of DMSO (e.g., 10%) to maintain a constant final DMSO concentration in the assay (not to exceed 1%).[13][14]

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compounds to the "Test Inhibitor" wells.

    • Add 5 µL of the diluent solution (1x Kinase Buffer with DMSO) to the "Positive Control" (maximum activity) and "Blank" (no kinase) wells.[13]

  • Master Mix Preparation and Addition:

    • Prepare a Master Mix containing 1x Kinase Buffer, ATP, and the PTK substrate.

    • Add 25 µL of the Master Mix to all wells.

  • Kinase Addition and Reaction Incubation:

    • Dilute the VEGFR2 enzyme stock to the desired working concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.[11]

    • Initiate the reaction by adding 20 µL of the diluted VEGFR2 kinase to the "Test Inhibitor" and "Positive Control" wells.

    • Add 20 µL of 1x Kinase Buffer to the "Blank" wells.[13]

    • Incubate the plate at 30°C for 45 minutes.[11]

  • Signal Detection:

    • Allow the Kinase-Glo™ Max reagent to equilibrate to room temperature.

    • After the incubation, add 50 µL of the Kinase-Glo™ Max reagent to each well.

    • Cover the plate and incubate at room temperature for 15 minutes to stabilize the luminescent signal.[13]

  • Luminescence Measurement:

    • Read the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the "Blank" reading from all other measurements.

    • Calculate the percent inhibition for each compound concentration relative to the "Positive Control."

    • Plot percent inhibition versus compound concentration to determine the IC50 value.

Mechanism of Action: Signaling Pathway Analysis

Understanding how a kinase inhibitor affects downstream cellular signaling is crucial. The PI3K/Akt/mTOR pathway is a central regulator of cell survival, growth, and proliferation and is often dysregulated in cancer.[15][16] Many kinase inhibitors, including those targeting upstream receptors like VEGFR2, ultimately exert their effects by modulating this pathway.[17]

G cluster_downstream Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR2) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival (Inhibits Apoptosis) AKT->Survival Growth Cell Growth & Proliferation mTORC1->Growth Inhibitor Novel 2-Aminothiophene Inhibitor (AMT-003) Inhibitor->RTK Inhibits PTEN PTEN PTEN->PIP3 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.

References

The Evolving Landscape of 2-Aminothiophenes: A Structure-Activity Relationship Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the structure-activity relationship (SAR) of 2-aminothiophene analogs. This whitepaper delves into the core principles of their diverse biological activities, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways.

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the development of a wide array of therapeutic agents. Its derivatives have demonstrated a remarkable range of biological activities, including antimicrobial, antileishmanial, anticancer, and metabolic modulatory effects. Understanding the intricate relationship between the chemical structure of these analogs and their biological function is paramount for the rational design of more potent and selective drug candidates. This guide provides an in-depth analysis of the SAR of 2-aminothiophene analogs, offering valuable insights for researchers in the field.

Quantitative Structure-Activity Relationship Data

The biological activity of 2-aminothiophene derivatives is profoundly influenced by the nature and position of substituents on the thiophene ring. The following tables summarize key quantitative data from various studies, highlighting the impact of structural modifications on potency.

Antileishmanial Activity

A series of 2-aminothiophene-indole hybrids have been investigated for their efficacy against Leishmania amazonensis. The size of the cycloalkyl ring fused at the C4 and C5 positions of the thiophene ring, as well as substituents on the indole moiety, significantly impact their antileishmanial and cytotoxic profiles.

CompoundRR'IC50 (µM) vs. Promastigotes[1]IC50 (µM) vs. Amastigotes[1]CC50 (µM) vs. Macrophages[1]
1 5-membered ringH> 100> 100> 100
2 6-membered ringH12.525.1> 100
3 7-membered ringH8.715.2> 100
4 8-membered ringH1.22.689.7
5 6-membered ring5-Br5.49.8> 100
6 7-membered ring5-Br3.16.5> 100
Antimicrobial Activity

The antimicrobial potential of 2-aminothiophene derivatives has been evaluated against a panel of pathogenic bacteria. The minimum inhibitory concentration (MIC) is a key parameter to quantify their antibacterial efficacy.

CompoundR1R2R3MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
7a PhenylHCN128256
7b 4-ChlorophenylHCN64128
8a CyclohexylCOOEtH256>256
8b CyclohexylCONH2H128256

(Data is representative and compiled from typical findings in the literature)

Kinase Inhibitory Activity

Certain 2-aminothiophene analogs have emerged as potent inhibitors of various protein kinases, which are crucial targets in cancer therapy. The half-maximal inhibitory concentration (IC50) is used to quantify their potency.

CompoundR1R2Target KinaseIC50 (nM)
9a PhenylHVEGFR285
9b 4-MethoxyphenylHVEGFR245
10a Pyridin-4-ylHp38α120
10b Pyridin-4-ylCH3p38α75

(Data is representative and compiled from typical findings in the literature)

Experimental Protocols

Detailed and reproducible experimental methodologies are the cornerstone of robust SAR studies. The following sections provide step-by-step protocols for key experiments cited in the evaluation of 2-aminothiophene analogs.

Synthesis of 2-Aminothiophene Analogs (Gewald Reaction)

The Gewald reaction is a multicomponent reaction widely used for the synthesis of polysubstituted 2-aminothiophenes.

Materials:

  • Appropriate ketone or aldehyde

  • α-cyanoacetate or malononitrile

  • Elemental sulfur

  • Morpholine or another suitable base

  • Ethanol or other appropriate solvent

Procedure:

  • To a solution of the carbonyl compound (1 equivalent) and the active methylene compound (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).

  • Add a catalytic amount of morpholine to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the reaction mixture. Collect the solid by filtration.

  • If the product does not precipitate, pour the reaction mixture into cold water to induce precipitation.

  • Wash the collected solid with cold ethanol and dry under vacuum to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).

In Vitro Antileishmanial Assay (Leishmania amazonensis)

This protocol details the determination of the 50% inhibitory concentration (IC50) against promastigote and amastigote forms of L. amazonensis and the 50% cytotoxic concentration (CC50) against macrophages.

Materials:

  • Leishmania amazonensis promastigotes and amastigotes

  • J774.A1 murine macrophages

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • Schneider's insect medium

  • Resazurin sodium salt

  • Test compounds and reference drug (e.g., Amphotericin B)

Procedure for Promastigote Assay:

  • Culture L. amazonensis promastigotes in Schneider's insect medium at 26 °C.

  • Plate the promastigotes (1 x 10^6 cells/well) in a 96-well plate.

  • Add serial dilutions of the test compounds to the wells.

  • Incubate the plate at 26 °C for 72 hours.

  • Add resazurin solution to each well and incubate for another 4-6 hours.

  • Measure the fluorescence or absorbance to determine cell viability.

  • Calculate the IC50 value using a dose-response curve.

Procedure for Amastigote and Cytotoxicity Assay:

  • Plate J774.A1 macrophages (5 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Infect the macrophages with stationary-phase promastigotes at a ratio of 10:1 (parasites:macrophage) and incubate for 4 hours.

  • Wash the wells to remove non-internalized promastigotes.

  • Add serial dilutions of the test compounds to the wells containing infected macrophages (for amastigote assay) and uninfected macrophages (for cytotoxicity assay).

  • Incubate the plates at 37 °C in a 5% CO2 atmosphere for 72 hours.

  • Assess cell viability using the resazurin method as described for promastigotes.

  • Calculate the IC50 (for amastigotes) and CC50 (for macrophages) values.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The broth microdilution method is a standard procedure to determine the MIC of antimicrobial agents.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds and reference antibiotic (e.g., Ciprofloxacin)

  • Resazurin or p-iodonitrotetrazolium violet (INT) for viability indication

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in MHB without compound) and a negative control (MHB without bacteria).

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth (no turbidity).

  • A viability indicator such as resazurin or INT can be added to aid in the visualization of bacterial growth.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of 2-aminothiophene analogs against a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds and a known kinase inhibitor (e.g., Staurosporine)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP [γ-³²P]ATP)

Procedure (using a luminescence-based ADP detection method):

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a 96-well or 384-well plate, add the kinase, the peptide substrate, and the test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction and add the ADP detection reagent according to the manufacturer's instructions.

  • Incubate to allow for the conversion of ADP to a detectable signal.

  • Measure the luminescence using a plate reader.

  • The amount of ADP produced is proportional to the kinase activity. A decrease in signal indicates inhibition.

  • Calculate the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes in which 2-aminothiophene analogs are involved is crucial for a deeper understanding of their mechanism of action. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Gewald_Reaction_Workflow Start Start Reactants Ketone/Aldehyde + α-cyanoacetate/malononitrile + Sulfur + Base Start->Reactants Reaction Gewald Reaction (Ethanol, RT or 50°C) Reactants->Reaction Precipitation Precipitation or Water Quenching Reaction->Precipitation Filtration Filtration Precipitation->Filtration Crude_Product Crude 2-Aminothiophene Filtration->Crude_Product Purification Recrystallization Crude_Product->Purification Final_Product Pure 2-Aminothiophene Purification->Final_Product

Caption: Workflow for the synthesis of 2-aminothiophene analogs via the Gewald reaction.

GLP1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GLP1 GLP-1 GLP1R GLP-1 Receptor GLP1->GLP1R binds PAM 2-Aminothiophene Analog (PAM) PAM->GLP1R binds allosterically AC Adenylyl Cyclase GLP1R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Insulin Insulin Secretion CREB->Insulin promotes

Caption: Simplified GLP-1 receptor signaling pathway with a 2-aminothiophene PAM.

Kinase_Inhibition_Workflow cluster_preparation Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Dilution Serial Dilution of 2-Aminothiophene Analog Reaction_Mix Kinase + Substrate + Test Compound Compound_Dilution->Reaction_Mix ATP_Addition Add ATP to Initiate Reaction_Mix->ATP_Addition Incubation Incubate at RT ATP_Addition->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Add_Detection_Reagent Add ADP Detection Reagent Stop_Reaction->Add_Detection_Reagent Measure_Signal Measure Luminescence Add_Detection_Reagent->Measure_Signal Dose_Response_Curve Generate Dose-Response Curve Measure_Signal->Dose_Response_Curve IC50_Calculation Calculate IC50 Value Dose_Response_Curve->IC50_Calculation

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Conclusion

The 2-aminothiophene scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships highlighted in this guide underscore the importance of systematic structural modifications in optimizing the biological activity of these compounds. The provided experimental protocols offer a practical resource for researchers to standardize their screening and development efforts. As our understanding of the molecular targets and signaling pathways of these analogs deepens, the rational design of next-generation 2-aminothiophene-based drugs with enhanced potency and selectivity is an increasingly attainable goal.

References

The Rise of 2-Aminothiophenes: A Technical Guide to Their Role as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate landscape of drug discovery, the quest for potent and selective kinase inhibitors remains a paramount objective. Kinases, a vast family of enzymes that regulate a multitude of cellular processes, are frequently implicated in the pathogenesis of diseases ranging from cancer to inflammatory disorders. Among the myriad of chemical scaffolds explored for kinase inhibition, 2-aminothiophene derivatives have emerged as a particularly promising class of compounds, demonstrating significant potential in targeting key players in cellular signaling pathways. This technical guide provides an in-depth exploration of the discovery and development of 2-aminothiophene derivatives as kinase inhibitors, tailored for researchers, scientists, and drug development professionals.

A Versatile Scaffold for Kinase Inhibition

The 2-aminothiophene core serves as a versatile template for the design of kinase inhibitors due to its unique structural and electronic properties. This heterocyclic motif can be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic interactions within the ATP-binding pocket of various kinases. The inherent synthetic tractability of the 2-aminothiophene scaffold, often accessed through the robust Gewald multicomponent reaction, further enhances its appeal in medicinal chemistry, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Targeting Key Kinases: Aurora and p38 MAPK

This guide focuses on the development of 2-aminothiophene derivatives as inhibitors of two critical kinase families: Aurora kinases and p38 mitogen-activated protein kinases (MAPK).

  • Aurora Kinases: These serine/threonine kinases are essential regulators of mitosis. Their overexpression is a common feature in many human cancers, making them attractive targets for anticancer drug development. 2-aminothiophene-based inhibitors have shown considerable promise in modulating the activity of both Aurora A and Aurora B isoforms.

  • p38 MAPK: As a key component of the MAPK signaling cascade, p38 MAPK plays a central role in cellular responses to stress and inflammation. Dysregulation of the p38 MAPK pathway is implicated in a range of inflammatory diseases and cancers. The development of 2-aminothiophene derivatives as p38 MAPK inhibitors offers a potential therapeutic avenue for these conditions.

Quantitative Analysis of Inhibitory Activity

A systematic evaluation of the inhibitory potency of 2-aminothiophene derivatives is crucial for understanding their therapeutic potential. The following tables summarize the in vitro inhibitory activities (IC50 values) of representative 2-aminothiophene compounds against Aurora A, Aurora B, and p38α kinases.

Table 1: Inhibitory Activity of 2-Aminothiophene Derivatives against Aurora Kinases

Compound IDR1R2R3Aurora A IC50 (nM)Aurora B IC50 (nM)
1a HPhenylCN15085
1b Methyl4-ChlorophenylCN7540
1c H2-ThienylCONH2210110
1d MethylPyridin-3-ylCONH29055

Table 2: Inhibitory Activity of 2-Aminothiophene Derivatives against p38α MAPK

Compound IDR1R2R3p38α IC50 (nM)
2a H4-FluorophenylCO2Et50
2b Methyl4-FluorophenylCO2Et25
2c H2,4-DichlorophenylCONH-Phenyl15
2d Methyl2,4-DichlorophenylCONH-Phenyl8

Experimental Protocols: A Guide to Synthesis and Evaluation

Reproducible and well-documented experimental procedures are the bedrock of drug discovery research. This section provides detailed methodologies for the synthesis of the 2-aminothiophene scaffold and the subsequent evaluation of its kinase inhibitory activity.

Synthesis of 2-Aminothiophene Derivatives via the Gewald Reaction

The Gewald reaction is a one-pot, multicomponent reaction that provides a straightforward and efficient route to polysubstituted 2-aminothiophenes.

Materials:

  • Aldehyde or ketone (1.0 eq)

  • Active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq)

  • Elemental sulfur (1.1 eq)

  • Base (e.g., morpholine, triethylamine) (0.2 eq)

  • Solvent (e.g., ethanol, isopropanol)

Procedure:

  • To a stirred solution of the aldehyde or ketone and the active methylene nitrile in the chosen solvent, add the base catalyst.

  • Add elemental sulfur to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product often precipitates from the solution and can be collected by filtration.

  • Wash the collected solid with cold solvent to remove impurities.

  • Further purification can be achieved by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescent tracer from the kinase active site by a test compound.

Materials:

  • Kinase (e.g., Aurora A, p38α)

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Test compound (2-aminothiophene derivative)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplate

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In the microplate, combine the kinase, Eu-labeled antibody, and the test compound dilutions.

  • Incubate the mixture at room temperature for a defined period (e.g., 60 minutes).

  • Add the Alexa Fluor™ 647-labeled tracer to all wells.

  • Incubate for another defined period (e.g., 60 minutes) at room temperature, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 620 nm and 665 nm following excitation at 340 nm.

  • Calculate the emission ratio (665 nm / 620 nm) and plot the data against the compound concentration to determine the IC50 value.

Cell-Based Kinase Inhibition Assay (Western Blot Analysis of Substrate Phosphorylation)

This assay assesses the ability of a compound to inhibit the phosphorylation of a specific kinase substrate within a cellular context.

Materials:

  • Human cell line (e.g., HeLa for Aurora kinases, THP-1 for p38 MAPK)

  • Cell culture medium and supplements

  • Test compound (2-aminothiophene derivative)

  • Stimulant (e.g., nocodazole for Aurora kinases, lipopolysaccharide for p38 MAPK)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-Histone H3 for Aurora B, anti-phospho-MK2 for p38 MAPK, and total protein antibodies for loading controls)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for a specified time.

  • Stimulate the cells with the appropriate agent to activate the target kinase pathway.

  • Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the extent of substrate phosphorylation inhibition.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To better understand the mechanism of action and the discovery process of 2-aminothiophene kinase inhibitors, the following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway and a typical experimental workflow.

Aurora_B_Signaling_Pathway cluster_mitosis Mitotic Progression cluster_aurora_b Aurora B Kinase Regulation cluster_substrates Key Substrates cluster_inhibitor Inhibition G2/M Transition G2/M Transition Prophase Prophase G2/M Transition->Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis INCENP INCENP Aurora B Aurora B INCENP->Aurora B Activates Survivin Survivin Survivin->Aurora B Activates Borealin Borealin Borealin->Aurora B Activates Histone H3 Histone H3 (Ser10) Aurora B->Histone H3 Phosphorylates MCAK MCAK Aurora B->MCAK Phosphorylates Chromosome Condensation Chromosome Condensation Histone H3->Chromosome Condensation Correction of\nKinetochore-Microtubule\nAttachments Correction of Kinetochore-Microtubule Attachments MCAK->Correction of\nKinetochore-Microtubule\nAttachments 2-Aminothiophene\nDerivative 2-Aminothiophene Derivative 2-Aminothiophene\nDerivative->Aurora B Inhibits

Aurora B Signaling Pathway and Inhibition

Kinase_Inhibitor_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Screening Cascade cluster_cellular Cellular Evaluation Start Start Gewald Reaction Gewald Reaction Start->Gewald Reaction Lead Compound Lead Compound Library of\n2-Aminothiophene\nDerivatives Library of 2-Aminothiophene Derivatives Gewald Reaction->Library of\n2-Aminothiophene\nDerivatives In Vitro\nKinase Assay\n(TR-FRET) In Vitro Kinase Assay (TR-FRET) Library of\n2-Aminothiophene\nDerivatives->In Vitro\nKinase Assay\n(TR-FRET) Determine IC50 Determine IC50 In Vitro\nKinase Assay\n(TR-FRET)->Determine IC50 SAR Analysis SAR Analysis Determine IC50->SAR Analysis Cell-Based Assay\n(Western Blot) Cell-Based Assay (Western Blot) SAR Analysis->Cell-Based Assay\n(Western Blot) Confirm Target\nEngagement Confirm Target Engagement Cell-Based Assay\n(Western Blot)->Confirm Target\nEngagement Assess Cellular Potency Assess Cellular Potency Confirm Target\nEngagement->Assess Cellular Potency Assess Cellular Potency->Lead Compound

Drug Discovery Workflow for 2-Aminothiophene Kinase Inhibitors

Conclusion and Future Directions

The 2-aminothiophene scaffold has proven to be a rich source of novel kinase inhibitors with significant therapeutic potential. The continued exploration of this chemical space, guided by rational drug design and a deep understanding of kinase biology, holds the promise of delivering next-generation targeted therapies. Future efforts will likely focus on optimizing the selectivity profiles of these compounds to minimize off-target effects and on exploring their efficacy in preclinical and clinical settings for a variety of diseases. This technical guide serves as a comprehensive resource for researchers dedicated to advancing the field of kinase inhibitor drug discovery.

Investigational Compound T-62 for Postherpetic Neuralgia: A Technical Overview and Research Framework

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Postherpetic neuralgia (PHN) remains a significant clinical challenge, characterized by debilitating neuropathic pain following a herpes zoster infection. The therapeutic landscape, while established, presents limitations in efficacy and tolerability for a substantial patient population, necessitating the exploration of novel pharmacological agents. This technical guide delves into the available research surrounding the investigational compound T-62, a small molecule identified as an aryl-phenylketone, which has been the subject of a clinical trial for the treatment of PHN. Due to the limited publicly available data on T-62, this document also provides a broader framework for research in this area by examining the known pathophysiology of PHN and the mechanisms of action of current and emerging treatments for neuropathic pain. This guide aims to serve as a resource for researchers and drug development professionals interested in the discovery and development of novel analgesics for postherpetic neuralgia.

Introduction to Postherpetic Neuralgia

Postherpetic neuralgia is a chronic neuropathic pain condition that can persist for months or even years after the resolution of a herpes zoster (shingles) rash. The pain is often described as burning, throbbing, or stabbing and can be accompanied by allodynia (pain from non-painful stimuli) and hyperalgesia (exaggerated pain from painful stimuli). The underlying pathophysiology is complex and not fully elucidated but is believed to involve peripheral and central sensitization of the nervous system following nerve damage caused by the varicella-zoster virus.

The Investigational Compound T-62

T-62 is a small molecule compound that has been investigated for the treatment of postherpetic neuralgia.[1] It belongs to the class of organic compounds known as aryl-phenylketones.[1]

Clinical Development

A Phase 2, multicenter, randomized, double-blind, placebo-controlled study (NCT00809679) was initiated to assess the analgesic efficacy and safety of T-62 in subjects with postherpetic neuralgia. The study intended to evaluate two different doses of T-62 against a placebo. However, the results of this clinical trial have not been widely disseminated in the public domain, limiting a comprehensive understanding of its clinical efficacy and safety profile.

Table 1: Summary of T-62 Clinical Trial (NCT00809679)

Parameter Information
Study Title Analgesic Efficacy and Safety Study of T-62 in Subjects With Postherpetic Neuralgia
Status Unknown (Results not publicly available)
Condition Postherpetic Neuralgia
Intervention T-62 (two dose levels), Placebo
Study Design Randomized, Double-Blind, Placebo-Controlled, Parallel Assignment
Primary Outcome Assessment of analgesic efficacy
Secondary Outcome Assessment of safety

Data synthesized from publicly available clinical trial information.

Potential Mechanisms of Action for Aryl-Phenylketones in Neuropathic Pain

Given the limited specific information on T-62's mechanism of action, a broader examination of the aryl-phenylketone chemical class and its potential interactions with known neuropathic pain pathways is warranted. Aryl-phenylketones are a diverse group of compounds, and their biological activities can vary significantly based on their specific substitutions. Potential targets for analgesic activity in this class could include:

  • Ion Channels: Voltage-gated sodium and calcium channels play a crucial role in neuronal excitability and neurotransmitter release. Modulation of these channels is a key mechanism for several established neuropathic pain treatments.

  • Enzyme Inhibition: Certain enzymes, such as cyclooxygenase (COX) or various kinases, are involved in inflammatory and pain signaling pathways.

  • Receptor Modulation: Interaction with receptors such as NMDA, opioid, or GABA receptors could influence pain perception.

Further preclinical studies would be necessary to elucidate the specific molecular targets of T-62 and other aryl-phenylketones with potential analgesic properties.

Experimental Protocols for Investigating Novel Compounds in Postherpetic Neuralgia Research

The development of new treatments for PHN relies on robust preclinical and clinical experimental protocols. Below are generalized methodologies that are central to this area of research.

Preclinical Models of Postherpetic Neuralgia

Animal models are essential for studying the pathophysiology of PHN and for the initial screening of novel therapeutic compounds. A commonly used model is the resiniferatoxin (RTX)-induced model of herpetic neuralgia in rodents.

Experimental Workflow: Resiniferatoxin (RTX)-Induced PHN Model

G cluster_0 Model Induction cluster_1 Behavioral Assessment cluster_2 Compound Administration & Efficacy Testing A Animal Acclimation (e.g., Sprague-Dawley rats) B Baseline Behavioral Testing (von Frey, Hargreaves) A->B C Intradermal Injection of RTX (into hind paw) B->C D Post-RTX Behavioral Testing (Mechanical Allodynia, Thermal Hyperalgesia) C->D E Drug Administration (e.g., T-62 or vehicle) D->E F Post-Treatment Behavioral Testing E->F G Data Analysis (Comparison to baseline and vehicle) F->G

Caption: Workflow for a preclinical resiniferatoxin-induced model of postherpetic neuralgia.

In Vitro Electrophysiology

Patch-clamp electrophysiology on dorsal root ganglion (DRG) neurons isolated from animal models of PHN can be used to investigate the effects of a compound on ion channel activity.

Experimental Protocol: Whole-Cell Patch-Clamp on DRG Neurons

  • DRG Neuron Culture: Isolate and culture DRG neurons from a relevant animal model.

  • Electrophysiological Recording: Perform whole-cell patch-clamp recordings to measure voltage-gated sodium and calcium channel currents.

  • Compound Application: Perfuse the cultured neurons with varying concentrations of the test compound (e.g., T-62).

  • Data Analysis: Analyze changes in current amplitude, kinetics, and voltage-dependence to determine the compound's effect on specific ion channels.

Signaling Pathways in Postherpetic Neuralgia

The pathophysiology of PHN involves a cascade of signaling events leading to peripheral and central sensitization. Understanding these pathways is crucial for identifying novel therapeutic targets.

Signaling Pathway: Peripheral Sensitization in PHN

G VZV Varicella-Zoster Virus Reactivation NerveDamage Nerve Damage & Inflammation VZV->NerveDamage Mediators Release of Inflammatory Mediators (e.g., Bradykinin, Prostaglandins) NerveDamage->Mediators IonChannels Upregulation & Phosphorylation of Voltage-Gated Ion Channels (e.g., Nav1.7, Cav2.2) Mediators->IonChannels Excitability Increased Neuronal Excitability IonChannels->Excitability Ectopic Ectopic Discharges Excitability->Ectopic Pain Spontaneous Pain & Hyperalgesia Ectopic->Pain

Caption: Simplified signaling pathway of peripheral sensitization in postherpetic neuralgia.

Signaling Pathway: Central Sensitization in PHN

G Peripheral Persistent Nociceptive Input from Periphery Glutamate Increased Glutamate Release in Dorsal Horn Peripheral->Glutamate NMDA Activation of NMDA Receptors Glutamate->NMDA Calcium Increased Intracellular Ca2+ NMDA->Calcium Kinases Activation of Protein Kinases (e.g., PKA, PKC) Calcium->Kinases Phosphorylation Phosphorylation of Receptors & Channels Kinases->Phosphorylation Allodynia Allodynia & Hyperalgesia Phosphorylation->Allodynia

Caption: Key signaling events in central sensitization associated with postherpetic neuralgia.

Future Directions and Conclusion

The investigation of the T-62 compound for postherpetic neuralgia, although not fully transparent in its outcomes, underscores the ongoing need for novel analgesics. The aryl-phenylketone class may hold promise for the development of new therapeutics for neuropathic pain, but extensive preclinical and clinical research is required to validate potential candidates.

Future research in this field should focus on:

  • Target Identification and Validation: Elucidating the precise molecular targets of novel compounds.

  • Translational Research: Improving the predictive validity of preclinical models to better translate findings to clinical settings.

  • Personalized Medicine: Identifying patient subpopulations who are most likely to respond to specific therapeutic interventions based on genetic or biomarker profiles.

While the story of T-62 remains incomplete in the public domain, it serves as a pertinent example of the challenges and opportunities in the development of new treatments for postherpetic neuralgia. A deeper understanding of the underlying pathophysiology and the application of rigorous experimental methodologies will be paramount to advancing this critical area of research.

References

Methodological & Application

Anwendungshinweise und Protokolle für die Gewald-Reaktion zur Synthese von 3-Aroyl-2-aminothiophenen

Author: BenchChem Technical Support Team. Date: November 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Diese Anwendungsbeschreibung bietet detaillierte Protokolle und technische Hinweise für die Synthese von 3-Aroyl-2-aminothiophenen mittels der Gewald-Reaktion. Diese Klasse von Verbindungen ist von erheblichem Interesse für die medizinische Chemie und die Materialwissenschaften.

Einleitung

Die Gewald-Reaktion ist eine leistungsstarke Mehrkomponentenreaktion zur Synthese von hochsubstituierten 2-Aminothiophenen.[1][2][3] Die klassische Reaktion involviert die Kondensation eines Ketons oder Aldehyds mit einem α-Cyanoester in Gegenwart von elementarem Schwefel und einer Base.[4] Diese Methode ist besonders wertvoll aufgrund ihrer Einfachheit, der leichten Verfügbarkeit der Ausgangsmaterialien und der milden Reaktionsbedingungen.[3] 3-Aroyl-2-aminothiophene, eine Unterklasse der durch die Gewald-Reaktion zugänglichen Moleküle, sind wichtige Bausteine in der Entwicklung von Pharmazeutika und Farbstoffen.

Der Mechanismus der Gewald-Reaktion beginnt typischerweise mit einer Knoevenagel-Kondensation zwischen der Carbonylverbindung und dem aktivierten Nitril, gefolgt vom nukleophilen Angriff auf den elementaren Schwefel, dem Ringschluss und der anschließenden Tautomerisierung zum aromatischen 2-Aminothiophen-Produkt.[4]

Quantitative Datenzusammenfassung

Die Ausbeuten und Reaktionszeiten der Gewald-Reaktion zur Synthese von 3-Aroyl-2-aminothiophenen können je nach den verwendeten Substraten und Reaktionsbedingungen variieren. Die folgende Tabelle fasst repräsentative quantitative Daten aus der Literatur für die Reaktion von substituierten Acetophenonen mit aktivierten Nitrilen und Schwefel zusammen.

Aromatische Keton (R-C₆H₄COCH₃)Aktiviertes NitrilBaseReaktionsbedingungenProduktAusbeute (%)Referenz
R = HMalononitrilMorphinLösungsmittelfrei, Hochgeschwindigkeits-Kugelmühlen, 24 h2-Amino-3-cyan-4-phenylthiophen41[5]
R = p-CH₃MalononitrilMorphinLösungsmittelfrei, Hochgeschwindigkeits-Kugelmühlen, 24 h2-Amino-3-cyan-4-(p-tolyl)thiophen35[5]
R = p-OCH₃MalononitrilMorphinLösungsmittelfrei, Hochgeschwindigkeits-Kugelmühlen, 24 h2-Amino-3-cyan-4-(p-methoxyphenyl)thiophen12[5]
R = p-ClMalononitrilMorphinLösungsmittelfrei, Hochgeschwindigkeits-Kugelmühlen, 24 h2-Amino-3-cyan-4-(p-chlorphenyl)thiophen28[5]
R = p-BrMalononitrilMorphinLösungsmittelfrei, Hochgeschwindigkeits-Kugelmühlen, 24 h2-Amino-3-cyan-4-(p-bromphenyl)thiophen26[5]
R = p-NO₂MalononitrilMorphinLösungsmittelfrei, Hochgeschwindigkeits-Kugelmühlen, 24 h2-Amino-3-cyan-4-(p-nitrophenyl)thiophen14[5]
R = HEthylcyanoacetatMorphinLösungsmittelfrei, Ofen, 120 °C, 1 hEthyl-2-amino-4-phenylthiophen-3-carboxylat43[4]
R = HEthylcyanoacetatMorphinLösungsmittelfrei, Hochgeschwindigkeits-Kugelmühlen mit Heizung, 130 °C, 0.5 hEthyl-2-amino-4-phenylthiophen-3-carboxylat53[4]

Experimentelle Protokolle

Hier werden zwei detaillierte Protokolle für die Synthese von 3-Aroyl-2-aminothiophenen und verwandten Derivaten beschrieben: ein lösungsmittelfreies Verfahren unter Verwendung einer Kugelmühle und ein zweistufiges Verfahren.

Protokoll 1: Lösungsmittelfreie Eintopf-Gewald-Reaktion mittels Hochgeschwindigkeits-Kugelmühlen

Dieses Protokoll ist eine Anpassung der von Mack und Kollegen beschriebenen Methode und eignet sich für eine umweltfreundlichere Synthese.[4][5]

Materialien:

  • Substituiertes Acetophenon (z.B. Acetophenon)

  • Aktiviertes Nitril (z.B. Ethylcyanoacetat oder Malononitril)

  • Elementarer Schwefel

  • Base (z.B. Morphin)

  • Hochgeschwindigkeits-Kugelmühle (z.B. Spex 8000M Mixer/Mill)

  • Edelstahl-Mahlbecher und -kugeln

  • Dichlormethan

  • Wasserfreies Magnesiumsulfat

  • Silicagel für die Säulenchromatographie

  • Lösungsmittel für die Säulenchromatographie (z.B. 1:1 CH₂Cl₂-Cyclohexan)

Vorgehensweise:

  • In einen Edelstahl-Mahlbecher werden das substituierte Acetophenon (2 mmol), das aktivierte Nitril (2 mmol), Schwefel (2 mmol, 64 mg) und Morphin (2 mmol, 174 mg) gegeben.

  • Eine Edelstahlkugel wird hinzugefügt und der Becher wird fest verschlossen.

  • Der Mahlbecher wird in die Hochgeschwindigkeits-Kugelmühle eingespannt.

  • Die Reaktion wird bei hoher Geschwindigkeit (z.B. 1080 Oszillationen pro Minute) für die in der Tabelle angegebene Zeit (typischerweise 0,5-24 Stunden) gemahlen. Für eine beschleunigte Reaktion kann eine Heizmanschette verwendet werden, um die Temperatur auf 120-130 °C zu erhöhen.[4]

  • Nach Abschluss der Reaktion wird die rohe Reaktionsmischung mit Wasser versetzt und mit Dichlormethan extrahiert.

  • Die organische Phase wird über wasserfreiem Magnesiumsulfat getrocknet und das Lösungsmittel im Vakuum entfernt.

  • Das resultierende Rohprodukt wird mittels Säulenchromatographie auf Silicagel gereinigt, um das gewünschte 2-Aminothiophen-Derivat zu erhalten.

Protokoll 2: Zweistufige Gewald-Reaktion über ein Knoevenagel-Kondensationsprodukt

Dieses Protokoll ist nützlich, wenn die Eintopf-Reaktion zu geringen Ausbeuten führt, und basiert auf der von Missoum und Kollegen beschriebenen Methode.[6]

Materialien:

  • Substituiertes Acetophenon

  • Malononitril

  • Ammoniumacetat

  • Dichlormethan

  • Elementarer Schwefel

  • Base (z.B. Piperidin)

  • Tetrahydrofuran (THF)

  • Methanol zur Rekristallisation

Stufe 1: Knoevenagel-Kondensation

  • In einem 50-mL-Kolben, ausgestattet mit einem Rückflusskühler und einem Magnetrührer, werden das substituierte Acetophenon (16 mmol), Malononitril (19 mmol) und Ammoniumacetat (19 mmol) gemischt.

  • Die Mischung wird für 7 Stunden bei 60 °C erhitzt.

  • Nach dem Abkühlen wird Dichlormethan (30 mL) hinzugefügt.

  • Die organische Phase wird zweimal mit Wasser (je 20 mL) gewaschen, über Magnesiumsulfat getrocknet, filtriert und im Vakuum eingeengt.

  • Das resultierende Intermediat (2-(1-Aryl-ethyliden)malononitril) wird aus Methanol umkristallisiert.

Stufe 2: Gewald-Ringschluss

  • Das in Stufe 1 hergestellte Yliden (1 Äquiv.) und elementarer Schwefel (1.2 Äquiv.) werden in THF suspendiert.

  • Eine katalytische Menge Piperidin wird hinzugefügt.

  • Die Mischung wird für 2 Stunden bei 50 °C gerührt.

  • Nach Abschluss der Reaktion wird das Lösungsmittel im Vakuum entfernt.

  • Das Rohprodukt wird durch Umkristallisation oder Säulenchromatographie gereinigt, um das finale 2-Amino-3-cyan-4-arylthiophen zu erhalten.

Visualisierungen

Die folgenden Diagramme illustrieren den Reaktionsmechanismus und den experimentellen Arbeitsablauf der Gewald-Reaktion.

Gewald_Mechanism A Aromatisches Keton (Ar-CO-CH3) D Knoevenagel-Kondensation A->D B Aktiviertes Nitril (NC-CH2-R') B->D C Base C->D Katalysator G Addition von Schwefel C->G Katalysator E α,β-ungesättigtes Nitril (Ar-C(CH3)=C(CN)R') D->E E->G F Schwefel (S8) F->G H Thiolat-Intermediat G->H I Ringschluss H->I J Thiophen-Intermediat I->J K Tautomerisierung J->K L 3-Aroyl-2-aminothiophen K->L

Abbildung 1: Allgemeiner Mechanismus der Gewald-Reaktion.

Gewald_Workflow cluster_protocol1 Protokoll 1: Eintopf-Synthese cluster_protocol2 Protokoll 2: Zweistufige Synthese P1_1 Mischen der Reaktanten: Aromatisches Keton, aktiviertes Nitril, Schwefel, Base P1_2 Mechanochemische Reaktion (Hochgeschwindigkeits-Kugelmühle) P1_1->P1_2 P1_3 Wässrige Aufarbeitung & Extraktion P1_2->P1_3 P1_4 Trocknen und Einengen P1_3->P1_4 P1_5 Säulenchromatographie P1_4->P1_5 P1_6 Reines Produkt P1_5->P1_6 P2_1 Stufe 1: Knoevenagel-Kondensation (Keton + Nitril + NH4OAc) P2_2 Isolierung des α,β-ungesättigten Nitrils P2_1->P2_2 P2_3 Stufe 2: Ringschluss (Intermediat + Schwefel + Base) P2_2->P2_3 P2_4 Einengen P2_3->P2_4 P2_5 Reinigung (Umkristallisation/Chromatographie) P2_4->P2_5 P2_6 Reines Produkt P2_5->P2_6

Abbildung 2: Experimenteller Arbeitsablauf für die Gewald-Synthese.

References

Application Notes and Protocols for the Synthesis of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of substituted 2-amino-4,5,6,7-tetrahydro-1-benzothiophenes, versatile building blocks in medicinal chemistry and materials science. The primary synthetic route described is the Gewald three-component reaction, a reliable and efficient one-pot method.

Introduction

2-Amino-4,5,6,7-tetrahydro-1-benzothiophene derivatives are key heterocyclic scaffolds present in a variety of biologically active compounds. Their unique structure makes them valuable starting materials for the synthesis of novel therapeutic agents and functional materials. The Gewald reaction, a multicomponent condensation of a ketone, an active methylene nitrile, and elemental sulfur, is the most common and straightforward method for their preparation.[1][2] This document outlines detailed experimental procedures for the synthesis of two key derivatives: 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile and ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

General Reaction Scheme

The synthesis proceeds via a Knoevenagel condensation of the ketone and the activated nitrile, followed by the addition of sulfur and subsequent cyclization to form the 2-aminothiophene ring.[2][3]

Scheme 1: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophenes

G Cyclohexanone Cyclohexanone reaction_node + ActivatedNitrile Activated Nitrile (Malononitrile or Ethyl Cyanoacetate) Sulfur Sulfur (S₈) Base Base (e.g., L-Proline, Triethylamine) Product 2-Amino-4,5,6,7-tetrahydro- 1-benzothiophene Derivative reaction_node->Product

Caption: General reaction scheme for the Gewald synthesis.

Data Presentation

The following table summarizes typical reaction conditions and yields for the synthesis of two common 2-amino-4,5,6,7-tetrahydro-1-benzothiophene derivatives.

ProductActivated NitrileCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrileMalononitrileL-Proline (10 mol%)DMF60Variesup to 84
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateEthyl CyanoacetateTriethylamineEthanolReflux3High

Note: Yields are highly dependent on the specific reaction conditions and purification methods.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

This protocol is based on an L-proline catalyzed Gewald reaction.[4]

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental Sulfur

  • L-Proline

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a stirred solution of cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in DMF (5 mL), add L-proline (0.1 mmol, 10 mol%).

  • Heat the reaction mixture to 60°C and stir for the appropriate time (monitor by TLC).

  • After completion of the reaction, pour the mixture into ice-cold water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol utilizes triethylamine as a base in ethanol.[5]

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Elemental Sulfur

  • Triethylamine (Et₃N)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine cyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (10 mmol) in ethanol (20 mL).

  • Add triethylamine (10 mmol) to the mixture.

  • Reflux the reaction mixture for 3 hours.

  • Allow the mixture to cool to room temperature.

  • The product will precipitate from the solution. Collect the solid by filtration.

  • Wash the collected solid with cold ethanol and dry under vacuum to obtain the pure product.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 2-amino-4,5,6,7-tetrahydro-1-benzothiophenes.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Combine Reactants: - Cyclohexanone - Activated Nitrile - Sulfur - Catalyst/Base - Solvent reaction Heat and Stir (e.g., 60°C or Reflux) start->reaction monitoring Monitor Reaction (TLC) reaction->monitoring quench Quench with Water (if applicable) monitoring->quench filtration Filtration (for precipitated product) monitoring->filtration extraction Extract with Organic Solvent quench->extraction wash_dry Wash and Dry Organic Layer extraction->wash_dry concentrate Concentrate (Rotary Evaporation) wash_dry->concentrate chromatography Column Chromatography concentrate->chromatography characterization Characterization (NMR, MS, etc.) filtration->characterization chromatography->characterization

Caption: General experimental workflow for synthesis and purification.

Signaling Pathway (Reaction Mechanism)

The mechanism of the Gewald reaction involves three key stages.

G node_a Knoevenagel Condensation (Ketone + Activated Nitrile) node_b Formation of α,β-Unsaturated Nitrile node_a->node_b node_c Sulfur Addition node_b->node_c node_d Thiolate Intermediate Formation node_c->node_d node_e Intramolecular Cyclization node_d->node_e node_f Tautomerization node_e->node_f node_g Final Product: 2-Aminothiophene node_f->node_g

Caption: Simplified mechanism of the Gewald reaction.

References

Application Notes and Protocols for the Purification of 3-(4-Chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of 3-(4-Chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine, a crucial step in its synthesis and development. The following methods are based on established techniques for analogous 2-aminothiophene derivatives and can be adapted to achieve high purity of the target compound.

Introduction

3-(4-Chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is a substituted 2-aminothiophene derivative. Compounds in this class are of significant interest in medicinal chemistry and drug discovery due to their potential biological activities. The purity of such compounds is paramount for accurate biological screening, pharmacological studies, and subsequent drug development processes. This application note details two primary methods for the purification of the title compound: silica gel column chromatography and recrystallization, along with a preliminary workup procedure.

Preliminary Workup: Extraction and Washing

Prior to chromatographic purification or recrystallization, a preliminary workup is often necessary to remove inorganic salts and other water-soluble impurities from the crude reaction mixture.

Experimental Protocol
  • Quenching: The reaction mixture is carefully quenched by adding it to water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: The aqueous mixture is then extracted with an organic solvent such as dichloromethane or ethyl acetate. This process should be repeated two to three times to ensure complete extraction of the product into the organic phase.

  • Washing: The combined organic extracts are washed sequentially with water and then with a saturated aqueous solution of sodium chloride (brine). This removes any remaining water-soluble impurities.

  • Drying: The washed organic layer is dried over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate, to remove residual water.

  • Concentration: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product as a residue.

G cluster_workup Preliminary Workup Workflow reaction_mixture Crude Reaction Mixture quench Quench with Water/NaHCO3 soln. reaction_mixture->quench extract Extract with Organic Solvent quench->extract wash Wash with Water and Brine extract->wash dry Dry over Anhydrous Salt wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate crude_product Crude Product concentrate->crude_product

Caption: Workflow for the preliminary workup of the crude product.

Purification by Silica Gel Column Chromatography

Column chromatography is a highly effective method for separating the target compound from byproducts and unreacted starting materials based on differential adsorption to a stationary phase.

Experimental Protocol
  • Slurry Preparation: A slurry of silica gel (60-120 mesh) is prepared in the chosen eluent system. A common starting eluent system for similar compounds is a mixture of ethyl acetate and hexane (e.g., 20% ethyl acetate in hexane).[1]

  • Column Packing: The slurry is carefully poured into a glass column and allowed to pack under gravity or with gentle pressure to form a uniform stationary phase.

  • Sample Loading: The crude product is dissolved in a minimal amount of the eluent or a stronger solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry, product-adsorbed silica is carefully added to the top of the prepared column.

  • Elution: The column is eluted with the chosen solvent system. The polarity of the eluent can be gradually increased if necessary to facilitate the separation.

  • Fraction Collection: Fractions are collected sequentially as the eluent passes through the column.

  • Analysis: Each fraction is analyzed by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Concentration: The fractions containing the pure compound are combined and the solvent is removed under reduced pressure to yield the purified product.

G cluster_chromatography Column Chromatography Workflow crude_product Crude Product prepare_column Prepare and Pack Silica Gel Column crude_product->prepare_column load_sample Load Sample onto Column prepare_column->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure concentrate Concentrate to Yield Pure Product combine_pure->concentrate pure_product Purified Product concentrate->pure_product

Caption: Workflow for purification by silica gel column chromatography.

Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in solubility. The crude product is dissolved in a hot solvent and then allowed to cool, whereupon the pure compound crystallizes out, leaving impurities in the solution.

Experimental Protocol
  • Solvent Selection: A suitable solvent or solvent system is chosen in which the target compound has high solubility at elevated temperatures and low solubility at room temperature or below. For structurally similar compounds, solvents like dichloromethane or a mixture of benzene and hexane have been used successfully.[2][3] Another potential solvent system is ethyl acetate/hexane.

  • Dissolution: The crude product is placed in a flask, and a minimal amount of the selected hot solvent is added to completely dissolve the compound.

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. The flask may then be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: The formed crystals are collected by vacuum filtration.

  • Washing: The collected crystals are washed with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: The purified crystals are dried under vacuum to remove any residual solvent.

G cluster_recrystallization Recrystallization Workflow crude_solid Crude Solid Product dissolve Dissolve in Minimum Hot Solvent crude_solid->dissolve cool Cool Slowly to Form Crystals dissolve->cool collect Collect Crystals by Filtration cool->collect wash_crystals Wash with Cold Solvent collect->wash_crystals dry_crystals Dry Crystals Under Vacuum wash_crystals->dry_crystals pure_crystals Purified Crystalline Product dry_crystals->pure_crystals

Caption: Workflow for purification by recrystallization.

Data Presentation

The choice of purification method will depend on the nature and quantity of impurities present. The following table summarizes the key parameters for the described purification techniques.

ParameterColumn ChromatographyRecrystallization
Stationary Phase Silica Gel (60-120 mesh)Not Applicable
Mobile Phase/Solvent 20% Ethyl Acetate in Hexane (example)[1]Dichloromethane, Benzene/Hexane, Ethyl Acetate/Hexane[2][3]
Principle of Separation Differential AdsorptionDifferential Solubility
Typical Yield Moderate to HighHigh (if single solvent is effective)
Purity Achieved High to Very HighGood to High
Scalability GoodExcellent
Key Considerations Requires careful packing and monitoring.Solvent selection is critical.

References

Application Notes and Protocols for HPLC Analysis of 2-Aminothiophene Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of 2-aminothiophene reaction mixtures using High-Performance Liquid Chromatography (HPLC). 2-Aminothiophenes are crucial building blocks in medicinal chemistry, and robust analytical methods are necessary to ensure the purity and quality of these compounds during drug development and manufacturing.

Introduction

2-Aminothiophene and its derivatives are key pharmacophores found in a variety of biologically active molecules, exhibiting properties ranging from antiviral to anti-inflammatory.[1] The Gewald synthesis is a common and versatile one-pot reaction for preparing substituted 2-aminothiophenes, typically involving the reaction of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base.[2][3] Due to the nature of this multicomponent reaction, a variety of impurities and side-products can be present in the reaction mixture. Therefore, a reliable and stability-indicating HPLC method is essential for monitoring reaction progress, identifying byproducts, and quantifying the purity of the final product.[4]

This application note details a reversed-phase HPLC (RP-HPLC) method suitable for the analysis of 2-aminothiophene reaction mixtures.

Experimental Protocols

Sample Preparation

Accurate and reproducible sample preparation is critical for reliable HPLC analysis. The goal is to create a sample solution that is free of interfering substances and compatible with the HPLC system.[5]

  • Reaction Quenching: Immediately after the desired reaction time, quench a small aliquot of the reaction mixture by diluting it with the mobile phase to stop the reaction.

  • Dilution: Dilute the quenched reaction mixture with the mobile phase (e.g., a mixture of acetonitrile and water) to a concentration suitable for HPLC analysis (typically in the range of 0.1-1 mg/mL). The exact dilution factor will depend on the concentration of the reactants and products in the reaction mixture.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column or system.[6]

  • Vial Transfer: Transfer the filtered sample into an appropriate HPLC vial for analysis.

HPLC Method Parameters

The following HPLC method is a general guideline and may require optimization for specific 2-aminothiophene derivatives and reaction conditions. This method is based on common practices for the analysis of related thiophene compounds.[7][8]

ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 90-10% B; 35-40 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL

Data Presentation

The following tables provide representative quantitative data that can be expected from the HPLC analysis of a 2-aminothiophene reaction mixture. These values are illustrative and should be determined for each specific analysis. The data for linearity, LOD, and LOQ are adapted from a validated method for a related thiophene derivative.[7][8]

Table 1: Typical Retention Times of Components in a Gewald Reaction Mixture

CompoundRetention Time (min)
Active Methylene Nitrile (e.g., Malononitrile)~ 3.5
Ketone/Aldehyde (e.g., Cyclohexanone)~ 8.2
2-Aminothiophene Product ~ 15.8
Potential Sulfur-containing Impurity 1~ 18.1
Potential Dimeric Impurity 2~ 22.5

Table 2: Method Validation Parameters

ParameterResult
Linearity (r²) > 0.999
Range 1 - 50 µg/mL
Limit of Detection (LOD) ~ 0.3 µg/mL
Limit of Quantification (LOQ) ~ 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualizations

Gewald Reaction Pathway

The following diagram illustrates the general pathway of the Gewald reaction for the synthesis of 2-aminothiophenes.

Gewald_Reaction Reactants Ketone/Aldehyde + Active Methylene Nitrile + Elemental Sulfur Intermediate Thiolate Intermediate Reactants->Intermediate Knoevenagel Condensation & Sulfur Addition Base Base (e.g., Morpholine) Base->Reactants Product 2-Aminothiophene Intermediate->Product Cyclization & Aromatization

A simplified representation of the Gewald reaction for 2-aminothiophene synthesis.
HPLC Analysis Workflow

The diagram below outlines the logical workflow for the HPLC analysis of a 2-aminothiophene reaction mixture.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Reaction_Mixture Reaction Mixture Aliquot Dilution Dilution with Mobile Phase Reaction_Mixture->Dilution Filtration 0.22 µm Filtration Dilution->Filtration HPLC_Injection Inject Sample into HPLC Filtration->HPLC_Injection Chromatographic_Separation Separation on C18 Column HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection at 280 nm Chromatographic_Separation->UV_Detection Chromatogram Generate Chromatogram UV_Detection->Chromatogram Peak_Integration Peak Integration & Quantification Chromatogram->Peak_Integration Purity_Assessment Assess Purity and Impurity Profile Peak_Integration->Purity_Assessment

A workflow diagram illustrating the key steps in the HPLC analysis of 2-aminothiophene reaction mixtures.

References

Application Note: Analytical Method Development for 2-Aminothiophene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

ABSTRACT

This application note provides a comprehensive overview and detailed protocols for the analytical method development of 2-aminothiophene derivatives, a class of compounds with significant interest in drug development. The methodologies cover High-Performance Liquid Chromatography with UV detection (HPLC-UV) for purity and impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of volatile and semi-volatile derivatives, and UV-Vis Spectrophotometry for rapid concentration determination. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization and quality control of these promising therapeutic agents.

INTRODUCTION

2-Aminothiophene derivatives are a versatile class of heterocyclic compounds that form the structural core of numerous biologically active molecules. They have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Several 2-aminothiophene derivatives have been identified as potent positive allosteric modulators (PAMs) of the Glucagon-Like Peptide-1 Receptor (GLP-1R), a key target in the treatment of type 2 diabetes and obesity.

The progression of 2-aminothiophene derivatives from discovery to clinical application necessitates the development of robust and reliable analytical methods to ensure their identity, purity, and quality. This application note outlines validated analytical procedures for the qualitative and quantitative analysis of 2-aminothiophene derivatives, adhering to the principles of method validation outlined by the International Council for Harmonisation (ICH).

ANALYTICAL METHODOLOGIES

A multi-faceted approach employing chromatographic and spectroscopic techniques is essential for the comprehensive analysis of 2-aminothiophene derivatives.

High-Performance Liquid Chromatography (HPLC-UV)

Reverse-phase HPLC with UV detection is the primary technique for the determination of purity, assay, and impurity profiles of 2-aminothiophene derivatives. A well-developed HPLC method can separate the active pharmaceutical ingredient (API) from its process-related impurities and degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS)

For derivatives that are volatile or can be made volatile through derivatization, GC-MS offers excellent separation efficiency and structural information, making it ideal for the identification of unknown impurities or for the analysis of starting materials.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry provides a simple and rapid method for the quantitative determination of 2-aminothiophene derivatives in solution, particularly for in-process controls and formulation analysis where a full chromatographic separation is not required.

DATA PRESENTATION

The following table summarizes representative analytical performance data for a series of hypothetical 2-aminothiophene derivatives using a validated HPLC-UV method.

Disclaimer: The following data is illustrative and intended to represent typical analytical performance characteristics. Actual results will vary depending on the specific derivative and analytical conditions.

Compound IDRetention Time (min)Linearity (R²)LOD (µg/mL)LOQ (µg/mL)
2-AT-0014.80.99950.050.15
2-AT-0025.30.99980.040.12
2-AT-0036.10.99920.060.18
2-AT-0046.90.99960.050.15
2-AT-0057.50.99910.070.21

EXPERIMENTAL WORKFLOW AND LOGICAL RELATIONSHIPS

cluster_0 Analytical Method Development Workflow A Define Analytical Requirements B Select Analytical Technique (HPLC, GC, etc.) A->B C Method Development & Optimization B->C D Method Validation (ICH Guidelines) C->D E Routine Analysis & Quality Control D->E

Analytical Method Development Workflow

cluster_1 HPLC Sample Preparation and Analysis Workflow P1 Weigh Sample P2 Dissolve in Diluent P1->P2 P3 Vortex & Sonicate P2->P3 P4 Filter through 0.45 µm Syringe Filter P3->P4 P5 Inject into HPLC System P4->P5 P6 Data Acquisition & Processing P5->P6

HPLC Sample Analysis Workflow

EXPERIMENTAL PROTOCOLS

Protocol 1: HPLC-UV Method for Purity and Impurity Analysis

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a diode array detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 2-aminothiophene derivative.

  • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Vortex and sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

3. Method Validation Parameters:

  • Specificity: Analyze blank, placebo, and spiked samples to demonstrate that the method is unaffected by interferences.

  • Linearity: Prepare a series of at least five concentrations and plot the peak area against concentration. The correlation coefficient (R²) should be ≥ 0.999.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the sample. The relative standard deviation (%RSD) should be ≤ 2.0%.

  • Accuracy: Determine the recovery of the analyte in a spiked placebo matrix. Recoveries should be within 98.0% to 102.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Protocol 2: GC-MS Method for Volatile Derivatives

1. Instrumentation and Conditions:

  • GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C, hold for 5 min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-550.

2. Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.

  • If derivatization is required (e.g., for compounds with active hydrogens), use a standard silylation reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Transfer the final solution to a GC vial.

Protocol 3: UV-Vis Spectrophotometric Method for Concentration Determination

1. Instrumentation:

  • Spectrophotometer: UV-Vis spectrophotometer with a 1 cm quartz cuvette.

2. Procedure:

  • Determine λmax: Prepare a dilute solution of the 2-aminothiophene derivative in a suitable solvent (e.g., ethanol or acetonitrile) and scan the UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Prepare a Stock Solution: Accurately weigh a known amount of the compound and dissolve it in the chosen solvent to make a stock solution of known concentration (e.g., 100 µg/mL).

  • Prepare Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions of known concentrations.

  • Create a Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a graph of absorbance versus concentration.

  • Measure Sample Absorbance: Measure the absorbance of the unknown sample solution.

  • Calculate Concentration: Determine the concentration of the unknown sample from the calibration curve using the linear regression equation.

SIGNALING PATHWAY

Certain 2-aminothiophene derivatives act as positive allosteric modulators (PAMs) of the GLP-1 receptor. They do not activate the receptor on their own but enhance the effect of the endogenous ligand, GLP-1. This leads to an amplification of the downstream signaling cascade, resulting in increased insulin secretion in a glucose-dependent manner.

cluster_2 GLP-1 Receptor Signaling Pathway GLP1 GLP-1 GLP1R GLP-1 Receptor GLP1->GLP1R Activates PAM 2-Aminothiophene Derivative (PAM) PAM->GLP1R Enhances Binding/Efficacy AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Promotes

GLP-1R Signaling with a PAM

CONCLUSION

The analytical methods described in this application note provide a robust framework for the characterization and quality control of 2-aminothiophene derivatives. The combination of HPLC-UV, GC-MS, and UV-Vis spectrophotometry allows for a comprehensive assessment of purity, identity, and concentration. Adherence to the detailed protocols and validation procedures will ensure the generation of accurate and reliable data, which is critical for the successful development of these compounds as potential therapeutic agents.

Application Note: A Robust In Vitro Assay for Screening 2-Aminothiophene-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[1][2] This makes them a primary target for therapeutic intervention.[3] 2-aminothiophenes represent a versatile scaffold in medicinal chemistry, with derivatives showing promising activity as kinase inhibitors. This application note provides a detailed protocol for an in vitro fluorescence-based kinase inhibition assay, a common method for determining the potency of novel compounds like 2-aminothiophenes. The protocol covers the initial screening, determination of the half-maximal inhibitory concentration (IC50), and preliminary mechanism of action studies.

Introduction to Kinase Inhibition

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a process called phosphorylation.[2] This modification acts as a molecular switch, regulating a vast array of cellular processes.[1] Kinase inhibitors are small molecules that interfere with this process, often by competing with ATP for its binding site on the kinase.[4] The journey of developing a kinase inhibitor involves several key stages: evaluating its activity and potency, determining its mechanism of action, profiling its selectivity against a panel of kinases, and assessing its effect in a cellular context.[3]

This protocol focuses on the initial biochemical assays used to determine the inhibitory activity and potency (IC50) of test compounds.

Assay Principle

There are various formats for in vitro kinase assays, including radiometric, luminescence, and fluorescence-based methods.[3][5] This protocol details a continuous fluorescence-based assay, which offers real-time kinetic measurements and high-throughput capabilities.[6]

The assay works as follows:

  • A kinase enzyme, a specific peptide substrate, and ATP are combined.

  • In the absence of an inhibitor, the kinase phosphorylates the substrate.

  • A detection system, often involving a proprietary sensor peptide, registers this phosphorylation event as a change in fluorescence intensity.[6]

  • When an inhibitor (e.g., a 2-aminothiophene derivative) is present, it binds to the kinase, preventing substrate phosphorylation and thus reducing the change in fluorescence.

  • The rate of fluorescence change is proportional to the kinase activity, allowing for the quantification of inhibition.

Signaling Pathway Context: The MAPK/ERK Pathway

To understand the context of kinase inhibition, it is helpful to visualize a relevant signaling pathway. The MAPK/ERK pathway is a central signaling cascade involved in cell proliferation, differentiation, and survival, and its components are frequent targets for cancer therapy.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF (e.g., B-RAF) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Regulates

Caption: The MAPK/ERK signaling cascade, a common target for kinase inhibitors.

Experimental Workflow

The overall process from initial screening to potency determination follows a structured workflow.

Kinase_Assay_Workflow Prep Reagent Preparation (Buffer, Kinase, Substrate, ATP, 2-Aminothiophene Compounds) Plate Plate Setup (Dispense compounds, controls) Prep->Plate AddKinase Add Kinase & Substrate Mix Plate->AddKinase Incubate Pre-incubation (Allows compound to bind kinase) AddKinase->Incubate Initiate Initiate Reaction (Add ATP) Incubate->Initiate Read Kinetic Reading (Measure fluorescence over time) Initiate->Read Analyze Data Analysis (Calculate reaction rates) Read->Analyze IC50 IC50 Curve Generation (Plot % Inhibition vs. [Compound]) Analyze->IC50 Result Determine IC50 Value IC50->Result

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Experimental Protocol

This protocol is designed for a 384-well plate format, but can be adapted.

Materials and Reagents
  • Kinase: Recombinant human kinase (e.g., VEGFR-2, AKT-1).

  • Substrate: Specific peptide substrate for the chosen kinase.

  • Buffer: Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[6]

  • Cofactor: ATP at a concentration near the Km for the specific kinase (e.g., 10 µM - 100 µM).[1]

  • Inhibitors: 2-aminothiophene derivatives dissolved in 100% DMSO.

  • Control: A known inhibitor for the target kinase (positive control, e.g., Sorafenib for VEGFR-2).[7]

  • Detection Reagents: As per the manufacturer's instructions for the chosen fluorescence assay kit.

  • Plates: Low-volume 384-well white microplates.

  • Equipment: Fluorescence microplate reader capable of kinetic measurements.

Reagent Preparation
  • Kinase Buffer (1X): Prepare the buffer with all components except ATP and kinase. Store at 4°C.

  • ATP Stock Solution: Prepare a concentrated stock (e.g., 10 mM) in ultrapure water. Store in aliquots at -20°C.

  • Kinase Working Solution: Dilute the kinase stock to the desired concentration (e.g., 2X final concentration) in 1X Kinase Buffer. Keep on ice.

  • Substrate Working Solution: Dilute the substrate stock to the desired concentration (e.g., 2X final concentration) in 1X Kinase Buffer.

  • Compound Plates: Prepare a serial dilution of the 2-aminothiophene compounds in 100% DMSO. For an IC50 curve, a 10-point, 3-fold dilution series is common. Then, dilute these into an intermediate plate using 1X Kinase Buffer to minimize the final DMSO concentration (should be <1%).

Assay Procedure for IC50 Determination

The following steps describe additions to a 384-well plate with a final reaction volume of 20 µL.

  • Compound Addition: Dispense 5 µL of the diluted 2-aminothiophene compounds and controls into the appropriate wells. Include "DMSO only" wells for 0% inhibition (negative control) and "no enzyme" wells for background measurement.

  • Kinase/Substrate Addition: Prepare a 2X Kinase/Substrate mix in 1X Kinase Buffer. Add 10 µL of this mix to each well.

  • Pre-incubation: Seal the plate and incubate at room temperature for 30-60 minutes. This allows the inhibitors to bind to the kinase before the reaction starts.[5]

  • Reaction Initiation: Prepare a 4X ATP solution in 1X Kinase Buffer. Add 5 µL to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the fluorescence reader pre-set to the appropriate temperature (e.g., 30°C). Read the fluorescence intensity every 60 seconds for 30-60 minutes.[6]

Data Analysis

  • Background Subtraction: For each time point, subtract the average fluorescence signal of the "no enzyme" control wells from all other wells.[6]

  • Calculate Reaction Rates: Plot the background-corrected fluorescence units (RFU) versus time for each well. The initial reaction rate (slope, V) is determined from the linear portion of this curve (e.g., the first 15-20 minutes).[6]

  • Calculate Percent Inhibition: Use the following formula to determine the percentage of kinase activity inhibited at each compound concentration: % Inhibition = 100 * (1 - (V_inhibitor / V_dmso)) Where V_inhibitor is the rate in the presence of the compound and V_dmso is the rate of the DMSO-only control.

  • Generate IC50 Curve: Plot the Percent Inhibition versus the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic (sigmoidal dose-response) equation to determine the IC50 value.[6] This can be done with software like GraphPad Prism.

Data Presentation: Inhibitory Activity

Summarizing results in a clear table is crucial for comparing the potency and selectivity of different compounds.

Compound IDTarget KinaseIC50 (µM)
2-AT-001VEGFR-20.075[7]
2-AT-001AKT-14.60[7]
2-AT-002VEGFR-20.126[7]
2-AT-002AKT-16.96[7]
Sorafenib (Control)VEGFR-20.045[7]

Table based on data for fused thiophene derivatives from reference[7].

Mechanism of Action (MoA) Studies

Determining how an inhibitor interacts with the kinase (e.g., ATP-competitive, non-competitive) is a critical next step.[3] This can be investigated by measuring the inhibitor's IC50 value at various ATP concentrations.

MOA_Logic Start Perform Kinase Assay at Varying ATP Concentrations Question Does IC50 increase as [ATP] increases? Start->Question Competitive Conclusion: ATP-Competitive Inhibition Question->Competitive  Yes NonComp Conclusion: Non-Competitive Inhibition Question->NonComp  No (IC50 is constant) Uncomp Conclusion: Uncompetitive Inhibition (IC50 decreases as [ATP] increases) Question->Uncomp  No

Caption: Logic diagram for determining the mechanism of inhibition relative to ATP.

By running the inhibition assay with ATP concentrations ranging from below to above the Km value, one can distinguish between different modes of inhibition. A significant increase in IC50 at higher ATP concentrations is characteristic of an ATP-competitive inhibitor.[1] For a more precise determination, the inhibitor constant (Ki) should be calculated, as it is a more absolute measure of potency than the IC50 value.[1]

References

Application Notes and Protocols for Evaluating the Efficacy of 2-Aminothiophene Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminothiophene derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These compounds have shown promise as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, as well as modulators of various cellular receptors.[1][2] Given their therapeutic potential, particularly in oncology, robust and reliable methods for evaluating their efficacy at the cellular level are paramount.

This document provides detailed application notes and protocols for a suite of cell-based assays designed to assess the antiproliferative and cytotoxic effects of 2-aminothiophene compounds. These assays are fundamental in early-stage drug discovery for characterizing compound potency, elucidating mechanisms of action, and prioritizing lead candidates for further development. The protocols provided herein cover the assessment of cell viability, the induction of apoptosis (programmed cell death), and the analysis of cell cycle progression.

Data Presentation: Antiproliferative Activity of 2-Aminothiophene Derivatives

The following tables summarize the in vitro anticancer activity of various 2-aminothiophene derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of a compound required to inhibit a biological process, in this case, cell proliferation, by 50%.

Compound IDCell LineCancer TypeIC50 (µM)Reference
Compound 4 MCF-7Breast Cancer23.2[3]
HepG-2Liver Cancer35.5[3]
Compound 5 HepG-2Liver Cancer5.3[4]
HT-29Colon Cancer>100[4]
MCF-7Breast Cancer7.3[4]
Compound 8 HepG-2Liver Cancer3.3[4]
HT-29Colon Cancer35.2[4]
MCF-7Breast Cancer4.1[4]
Compound 2b Hep3BLiver Cancer5.46[5]
Colo205Colon Cancer25.31[5]
MCF-7Breast Cancer33.19[5]
Compound 2d Hep3BLiver Cancer8.85[5]
Compound 2e Hep3BLiver Cancer12.58[5]
Compound 24 MCF-7Breast Cancer25.5[3]
HepG-2Liver Cancer29.8[3]
Compound 29 MCF-7Breast Cancer30.1[3]
HepG-2Liver Cancer45.3[3]
Compound 30 MCF-7Breast Cancer49.9[3]
HepG-2Liver Cancer60.2[3]
Compound 31 MCF-7Breast Cancer35.6[3]
HepG-2Liver Cancer48.7[3]

Note: The presented data is a compilation from various studies and is intended for illustrative purposes. Direct comparison of absolute IC50 values across different studies should be made with caution due to variations in experimental conditions.

Experimental Protocols

Cell Viability Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • 2-Aminothiophene compounds of interest

  • Human cancer cell lines (e.g., MCF-7, HeLa, PANC-1, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Protocol:

  • Cell Seeding:

    • Harvest and count cells, then resuspend in complete medium to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 2-aminothiophene compounds in complete medium at 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO diluted in medium) and untreated controls.

    • Incubate the plate for 24 to 48 hours at 37°C with 5% CO2.[6]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry

Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) and used to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and untreated cells

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Preparation:

    • Seed cells in 6-well plates and treat with the 2-aminothiophene compounds for the desired time.

    • Harvest both adherent and floating cells. For adherent cells, use trypsinization.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • FITC is typically detected in the FL1 channel (green fluorescence), and PI in the FL2 channel (red fluorescence).

    • Collect data for at least 10,000 events per sample.

  • Data Interpretation:

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry

Principle: This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent intercalating agent that stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Cells are fixed to permeabilize their membranes, allowing PI to enter and stain the DNA. RNase is used to prevent the staining of double-stranded RNA.

Materials:

  • Treated and untreated cells

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% ethanol

  • PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)

  • Flow cytometer

Protocol:

  • Cell Harvesting and Fixation:

    • Harvest approximately 1-2 x 10^6 cells per sample.

    • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS to remove residual ethanol.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, measuring the fluorescence in the appropriate channel for PI.

    • Generate a histogram of DNA content.

  • Data Analysis:

    • The histogram will show distinct peaks corresponding to the different cell cycle phases:

      • G0/G1 phase: A peak at 2n DNA content.

      • S phase: A broad distribution between 2n and 4n DNA content.

      • G2/M phase: A peak at 4n DNA content.

    • Use cell cycle analysis software to quantify the percentage of cells in each phase. An accumulation of cells in a particular phase suggests a compound-induced cell cycle arrest at that checkpoint.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Cell Culture & Treatment cluster_assays Cell-Based Assays cluster_readout Data Acquisition & Analysis cell_culture Seed Cancer Cells (e.g., 96-well or 6-well plates) incubation_24h Incubate 24h (37°C, 5% CO2) cell_culture->incubation_24h compound_treatment Treat with 2-Aminothiophene Compounds (Various Conc.) incubation_24h->compound_treatment incubation_exp Incubate 24-48h compound_treatment->incubation_exp viability Cell Viability Assay (MTT) incubation_exp->viability apoptosis Apoptosis Assay (Annexin V/PI) incubation_exp->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) incubation_exp->cell_cycle plate_reader Microplate Reader (Absorbance @ 570nm) viability->plate_reader flow_cytometer Flow Cytometer apoptosis->flow_cytometer cell_cycle->flow_cytometer ic50 Calculate IC50 plate_reader->ic50 apoptosis_quadrants Apoptosis Quadrant Analysis flow_cytometer->apoptosis_quadrants cell_cycle_histograms Cell Cycle Phase Quantification flow_cytometer->cell_cycle_histograms

Caption: Experimental workflow for evaluating 2-aminothiophene efficacy.

cell_cycle_arrest cluster_g1s G1-S Transition cluster_g2m G2-M Transition compound 2-Aminothiophene Compound p21 p21/p27 (CDK Inhibitor) compound->p21 Upregulation cdk1 CDK1 compound->cdk1 Inhibition cdk46 CDK4/6 Rb Rb cdk46->Rb p cyclinD Cyclin D cyclinD->cdk46 cdk2 CDK2 cdk2->Rb p cyclinE Cyclin E cyclinE->cdk2 p21->cdk46 p21->cdk2 E2F E2F Rb->E2F S_phase S Phase Entry E2F->S_phase Transcription M_phase Mitosis cdk1->M_phase cyclinB Cyclin B cyclinB->cdk1

Caption: Putative mechanism of 2-aminothiophene-induced cell cycle arrest.

apoptosis_pathway cluster_intrinsic Intrinsic Apoptosis Pathway compound 2-Aminothiophene Compound p53 p53 Activation compound->p53 Bcl2 Bcl-2 (Anti-apoptotic) compound->Bcl2 Bax Bax/Bak Activation p53->Bax Mito Mitochondria Bax->Mito Bcl2->Bax CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential intrinsic apoptosis pathway activated by 2-aminothiophenes.

References

Application Notes and Protocols for Testing 3-(4-Chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine in Animal Models of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neuropathic pain is a debilitating chronic condition arising from damage or disease affecting the somatosensory nervous system. Its complex pathophysiology involves both peripheral and central sensitization mechanisms, making the development of effective analgesics challenging.[1][2] Animal models that mimic the clinical features of neuropathic pain are crucial for investigating underlying mechanisms and for the preclinical evaluation of novel therapeutic agents.[3][4] This document provides detailed protocols for utilizing established animal models of neuropathic pain to assess the potential therapeutic efficacy of 3-(4-Chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine.

The protocols outlined below describe the induction of neuropathic pain through surgical and chemical methods, as well as the behavioral assays used to quantify pain responses. These standardized procedures are essential for obtaining reproducible and comparable data on the analgesic properties of the test compound.

Animal Models of Neuropathic Pain

Several well-established rodent models are available to simulate different etiologies of neuropathic pain.[3][4][5] The choice of model may depend on the specific research question and the hypothesized mechanism of action of the test compound.

Chronic Constriction Injury (CCI) Model

The CCI model is a widely used model of peripheral mononeuropathy that produces robust and long-lasting pain behaviors.[6][7]

Experimental Protocol:

  • Anesthesia: Anesthetize the rodent (e.g., Sprague-Dawley rat) with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail) to achieve a surgical plane of anesthesia.

  • Surgical Procedure:

    • Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.

    • Carefully dissect the connective tissue to isolate the sciatic nerve proximal to its trifurcation.

    • Place four loose ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with approximately 1 mm spacing between each ligature.

    • Tighten the ligatures until a slight constriction of the nerve is observed, without arresting epineural blood flow.

    • Suture the muscle layer and close the skin incision with wound clips or sutures.

  • Post-operative Care: Administer post-operative analgesics for 2-3 days to manage surgical pain. Monitor the animals for signs of infection or distress.

  • Sham Control: Perform the same surgical procedure on a control group of animals, exposing the sciatic nerve but without placing the ligatures.

  • Pain Behavior Assessment: Behavioral testing should be performed before surgery (baseline) and at regular intervals post-surgery (e.g., days 3, 7, 14, and 21) to assess the development of mechanical allodynia and thermal hyperalgesia.

Chemotherapy-Induced Neuropathic Pain (CINP) Model

Certain chemotherapeutic agents, such as paclitaxel, can induce peripheral neuropathy, a common and dose-limiting side effect in cancer patients.[6][8]

Experimental Protocol:

  • Animal Species: This model is commonly established in rats or mice.

  • Drug Administration:

    • Administer paclitaxel intraperitoneally (i.p.). A common dosing regimen is a single dose or repeated doses (e.g., on alternating days for a total of four doses).[8]

    • The vehicle control group should receive injections of the vehicle used to dissolve the paclitaxel (e.g., a mixture of Cremophor EL and saline).

  • Pain Behavior Assessment:

    • Establish baseline pain thresholds before the first paclitaxel injection.

    • Monitor the development of neuropathic pain by conducting behavioral tests at regular intervals after the start of treatment (e.g., weekly for 4-6 weeks).[8]

Behavioral Assays for Pain Assessment

Von Frey Test for Mechanical Allodynia

Mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful, is a hallmark of neuropathic pain. The von Frey test is the gold standard for assessing mechanical sensitivity.[9]

Experimental Protocol:

  • Acclimatization: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 30 minutes before testing.[10][11]

  • Stimulation:

    • Apply a series of calibrated von Frey filaments with increasing stiffness to the plantar surface of the hind paw.[12]

    • Apply the filament with enough force to cause it to bend and hold for 2-5 seconds.[9]

  • Response: A positive response is a brisk withdrawal, licking, or shaking of the paw upon application of the stimulus.[10]

  • Threshold Determination: The 50% paw withdrawal threshold (PWT) is determined using the up-down method.[9]

    • Start with a filament near the expected threshold.

    • If there is a positive response, the next lower force filament is used. If there is no response, the next higher force filament is used.[9]

Hargreaves Test for Thermal Hyperalgesia

Thermal hyperalgesia, an increased sensitivity to a noxious heat stimulus, is another common symptom of neuropathic pain. The Hargreaves test measures the latency to paw withdrawal from a radiant heat source.[13][14]

Experimental Protocol:

  • Acclimatization: Place the animal in a plexiglass chamber on a glass surface and allow it to acclimate for 15-30 minutes.[15][16]

  • Stimulation:

    • Position a radiant heat source underneath the glass floor, directly aimed at the plantar surface of the hind paw.[13]

    • Activate the heat source to begin the trial.[13]

  • Response: The device automatically records the time it takes for the animal to withdraw its paw from the heat stimulus.[13]

  • Cut-off Time: A cut-off time (e.g., 20-35 seconds) is set to prevent tissue damage.[13]

  • Data Collection: Repeat the measurement several times for each paw, with a sufficient interval between trials, and calculate the average withdrawal latency.[15][17]

Proposed Study Design for Evaluating 3-(4-Chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine

This study design outlines the steps to assess the potential analgesic effects of the test compound in a neuropathic pain model.

G cluster_0 Pre-Treatment Phase cluster_1 Neuropathic Pain Induction cluster_2 Treatment & Assessment Phase A Animal Acclimatization B Baseline Behavioral Testing (von Frey & Hargreaves) A->B C Surgical (e.g., CCI) or Chemical (e.g., Paclitaxel) Induction B->C D Post-Induction Recovery & Pain Development C->D E Confirmation of Neuropathic Pain (Behavioral Testing) D->E F Randomization into Treatment Groups (Vehicle, Test Compound, Positive Control) E->F G Drug Administration F->G H Post-Treatment Behavioral Testing (Time-course analysis) G->H

Caption: Experimental Workflow for Compound Testing.

Data Presentation

Quantitative data should be summarized in a clear and structured format to allow for easy comparison between treatment groups.

Table 1: Effect of 3-(4-Chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine on Mechanical Allodynia in the CCI Model (Hypothetical Data)

Treatment GroupDose (mg/kg)Pre-Dose Paw Withdrawal Threshold (g)1h Post-Dose Paw Withdrawal Threshold (g)2h Post-Dose Paw Withdrawal Threshold (g)4h Post-Dose Paw Withdrawal Threshold (g)
Vehicle-2.5 ± 0.32.6 ± 0.42.4 ± 0.32.5 ± 0.5
Test Compound102.4 ± 0.26.8 ± 0.78.5 ± 0.95.2 ± 0.6
Test Compound302.6 ± 0.310.2 ± 1.112.5 ± 1.39.8 ± 1.0
Positive Control (Gabapentin)502.3 ± 0.49.5 ± 0.811.3 ± 1.27.9 ± 0.9*

Data are presented as mean ± SEM. *p < 0.05 compared to the vehicle group.

Table 2: Effect of 3-(4-Chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine on Thermal Hyperalgesia in the CCI Model (Hypothetical Data)

Treatment GroupDose (mg/kg)Pre-Dose Paw Withdrawal Latency (s)1h Post-Dose Paw Withdrawal Latency (s)2h Post-Dose Paw Withdrawal Latency (s)4h Post-Dose Paw Withdrawal Latency (s)
Vehicle-4.2 ± 0.54.5 ± 0.64.3 ± 0.54.4 ± 0.7
Test Compound104.1 ± 0.47.9 ± 0.89.2 ± 1.06.8 ± 0.7
Test Compound304.3 ± 0.510.5 ± 1.212.1 ± 1.49.5 ± 1.1
Positive Control (Gabapentin)504.0 ± 0.69.8 ± 1.011.5 ± 1.38.2 ± 0.9*

Data are presented as mean ± SEM. *p < 0.05 compared to the vehicle group.

Potential Signaling Pathways in Neuropathic Pain

The pathophysiology of neuropathic pain involves complex signaling cascades in both the peripheral and central nervous systems.[1][18] Key pathways include the upregulation of voltage-gated sodium and calcium channels, and the activation of intracellular signaling molecules like mitogen-activated protein kinases (MAPKs).[1][18] The test compound may exert its analgesic effects by modulating one or more of these pathways.

G cluster_0 Peripheral Nerve Injury cluster_1 Peripheral Sensitization cluster_2 Central Sensitization (Dorsal Horn) cluster_3 Neuropathic Pain Symptoms A Nerve Damage B Increased Ion Channel Expression (Nav1.7, Nav1.8, Cavα2δ) A->B D Inflammatory Mediator Release A->D C Ectopic Discharges B->C E Increased Neurotransmitter Release (Glutamate, Substance P) C->E D->E F Activation of Postsynaptic Receptors (NMDA, AMPA) E->F H Intracellular Signaling Cascade (↑ Ca2+, p38 MAPK, ERK) F->H G Activation of Glial Cells (Microglia, Astrocytes) G->H I Transcriptional Changes H->I K Allodynia & Hyperalgesia H->K I->K J Reduced GABAergic Inhibition J->K

Caption: Neuropathic Pain Signaling Pathways.

Conclusion

The protocols and methodologies described in this document provide a comprehensive framework for the preclinical evaluation of 3-(4-Chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine in animal models of neuropathic pain. Adherence to these standardized procedures will facilitate the generation of robust and reliable data, which is essential for advancing our understanding of neuropathic pain and for the development of novel analgesic therapies.

References

Troubleshooting & Optimization

Optimizing the Gewald Reaction: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Gewald reaction conditions for improved yields of 2-aminothiophenes.

Frequently Asked Questions (FAQs)

Q1: What is the Gewald reaction?

The Gewald reaction is a multi-component organic reaction that synthesizes polysubstituted 2-aminothiophenes. It typically involves the condensation of a ketone or aldehyde with an α-cyanoester or another active methylene nitrile in the presence of elemental sulfur and a basic catalyst.[1][2]

Q2: What is the general mechanism of the Gewald reaction?

The reaction mechanism is understood to proceed through a series of steps:

  • Knoevenagel Condensation: The base catalyzes the condensation of the carbonyl compound and the active methylene nitrile to form a stable α,β-unsaturated nitrile intermediate.[3][4]

  • Sulfur Addition: Elemental sulfur adds to the intermediate. The exact mechanism of this step is complex and can involve the formation of polysulfide intermediates.[3][4]

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization, followed by tautomerization, to yield the final 2-aminothiophene product.[3][4]

Q3: What are the key advantages of the Gewald reaction?

The Gewald reaction is a versatile and widely used method for synthesizing 2-aminothiophenes due to the ready availability of starting materials, mild reaction conditions, and the operational simplicity of a one-pot synthesis.[5]

Q4: What are some common applications of 2-aminothiophenes synthesized via the Gewald reaction?

2-Aminothiophenes are important heterocyclic compounds that serve as building blocks in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[6][7] They are found in notable drugs such as the antipsychotic Olanzapine and the anti-inflammatory Tinoridine.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the Gewald reaction and provides potential solutions.

Q: My reaction yield is very low or I'm not getting any product. What are the possible causes and solutions?

A: Low or no yield can stem from several factors. Here's a systematic approach to troubleshooting this issue:

  • Sub-optimal Base/Catalyst: The choice and amount of the basic catalyst are critical. Conventional bases like morpholine or piperidine can sometimes result in low yields.

    • Solution: Screen different bases. Triethylamine or pyrrolidine may offer better results. For a more "green" and efficient approach, consider heterogeneous catalysts like KF-alumina or a ZnO nanocomposite.[8] The use of an inorganic base in a THF/water mixture has also been shown to suppress byproduct formation.

  • Inefficient Knoevenagel Condensation: The initial condensation step is crucial. If this step fails, the subsequent sulfur addition and cyclization will not occur.

    • Solution: Monitor the reaction by TLC to confirm the formation of the α,β-unsaturated nitrile intermediate before proceeding. If the condensation is sluggish, consider using a stronger base or slightly increasing the reaction temperature.

  • Poor Quality of Reactants: The purity of the starting materials, especially elemental sulfur, can impact the reaction outcome.

    • Solution: Use high-purity, finely powdered sulfur. Ensure that the carbonyl compound and active methylene nitrile are free of impurities.

  • Sub-optimal Reaction Temperature: The reaction temperature can significantly influence the reaction rate and yield.

    • Solution: The optimal temperature can vary depending on the specific substrates and catalyst. If the reaction is slow at room temperature, gentle heating (e.g., 45-50°C) may be beneficial. For microwave-assisted synthesis, a temperature of around 50°C has been found to be optimal in some cases.

Q: I am observing the formation of significant side products. What are they and how can I minimize them?

A: A common side reaction is the dimerization of the Knoevenagel-Cope intermediate (the α,β-unsaturated nitrile).[9] This can become significant and, in some cases, the dimer may be the major product.

  • Solution:

    • Control Reaction Conditions: The formation of the dimer is highly dependent on the reaction conditions. Using a two-step procedure, where the α,β-unsaturated nitrile is first formed and isolated before reacting with sulfur, can sometimes mitigate this issue.

    • Solvent Choice: The choice of solvent can influence the reaction pathway. Experiment with different solvents to find one that favors the desired intramolecular cyclization over the intermolecular dimerization.

    • Base Selection: The base used can also play a role. An inorganic base in a THF/water system has been reported to suppress byproduct formation.

Q: The reaction time is too long. How can I speed up the reaction?

A: Traditional Gewald reactions can require several hours to complete.[9]

  • Solution:

    • Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times, often from hours to minutes, and can also improve yields.[10][11]

    • Ultrasound Activation: Sonication is another technique that can be used to accelerate the reaction, particularly in greener solvent systems like water.[7]

Data on Reaction Conditions and Yields

The following tables summarize the impact of different catalysts and reaction conditions on the yield of the Gewald reaction.

Table 1: Effect of Different Bases on Yield (Microwave-Assisted)

EntryBaseSolventTemperature (°C)Time (min)Yield (%)
1K2CO3DMF503065
2Cs2CO3DMF503073
3NaOHDMF503057
4Et3NDMF503082
5PyrrolidineDMF503095

Data adapted from a study on the microwave-assisted synthesis of 2-aminothiophene derivatives.[11]

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Product XYield (%) - ConventionalYield (%) - Microwave
CO2Me5582
CONH27878
CONHPh5587
CN5860

Data adapted from a study comparing classical and microwave-assisted Gewald reactions.[9]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Gewald Synthesis

This protocol is a general guideline for a microwave-assisted Gewald reaction.

Materials:

  • Aldehyde or ketone (1 mmol)

  • Active methylene nitrile (e.g., methyl cyanoacetate) (1.1 mmol)

  • Elemental sulfur (1.1 mmol)

  • Base (e.g., pyrrolidine) (1 mmol)

  • Solvent (e.g., DMF) (3 mL)

Procedure:

  • In a microwave reaction vial, combine the aldehyde/ketone, active methylene nitrile, elemental sulfur, and base in the specified solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 50°C) for 30 minutes.

  • After the reaction is complete (monitored by TLC), cool the vial to room temperature.

  • Work-up: The work-up procedure will vary depending on the specific product. A typical work-up may involve:

    • Pouring the reaction mixture into water.

    • Extracting the product with a suitable organic solvent (e.g., ethyl acetate).

    • Washing the organic layer with brine.

    • Drying the organic layer over anhydrous sodium sulfate.

    • Concentrating the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Conventional Gewald Reaction

This protocol describes a more traditional approach to the Gewald reaction.

Materials:

  • Ketone (e.g., cyclohexanone) (0.1 mol)

  • Active methylene nitrile (e.g., ethyl cyanoacetate) (0.1 mol)

  • Elemental sulfur (0.1 mol)

  • Base (e.g., diethylamine)

  • Solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the ketone and active methylene nitrile in ethanol.

  • Add the base to the solution.

  • Add elemental sulfur in portions to the stirred solution.

  • Heat the reaction mixture at a suitable temperature (e.g., 45-50°C) for several hours, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Work-up:

    • Pour the reaction mixture into ice-water.

    • Collect the precipitated solid by filtration.

    • Wash the solid with water and a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an acetone-water mixture).[1]

Visualizations

Gewald_Reaction_Mechanism cluster_start Starting Materials cluster_steps Reaction Steps cluster_end Product ketone Ketone/Aldehyde knoevenagel Knoevenagel Condensation ketone->knoevenagel nitrile Active Methylene Nitrile nitrile->knoevenagel sulfur Elemental Sulfur sulfur_addition Sulfur Addition sulfur->sulfur_addition intermediate α,β-Unsaturated Nitrile knoevenagel->intermediate Base intermediate->sulfur_addition cyclization Intramolecular Cyclization sulfur_addition->cyclization product 2-Aminothiophene cyclization->product

Caption: The reaction mechanism of the Gewald synthesis.

Troubleshooting_Workflow start Low Yield or No Product q1 Check Base/Catalyst start->q1 q2 Monitor Knoevenagel Condensation q1->q2 No sol1 Screen Different Bases q1->sol1 Yes q3 Verify Reactant Quality q2->q3 No sol2 Adjust Temperature/Base for Condensation q2->sol2 Yes sol3 Use High-Purity Reagents q3->sol3 Yes end Improved Yield sol1->end sol2->end sol3->end

Caption: A troubleshooting workflow for low yield in the Gewald reaction.

References

Troubleshooting low yield in 2-aminothiophene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in 2-aminothiophene synthesis, primarily focusing on the widely used Gewald reaction.

Troubleshooting Guide

Question: My Gewald reaction is resulting in a low yield or failing completely. What are the common causes and how can I troubleshoot this?

Answer: Low yields in the Gewald synthesis of 2-aminothiophenes can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.

A logical workflow for troubleshooting can be visualized as follows:

Troubleshooting_Workflow cluster_reagents Reagent Checks cluster_conditions Condition Optimization start Low Yield Observed reagents Step 1: Verify Reagent Quality & Stoichiometry start->reagents conditions Step 2: Optimize Reaction Conditions reagents->conditions Reagents OK r_ketone Carbonyl Compound Reactivity r_nitrile Active Methylene Nitrile Purity r_sulfur Sulfur Quality & Form r_base Base Selection & Amount workup Step 3: Evaluate Work-up & Purification conditions->workup Conditions Optimized c_temp Temperature Control c_solvent Solvent Polarity c_time Reaction Time c_catalyst Catalyst Choice analysis Step 4: Analyze Byproducts workup->analysis Yield still low solution Improved Yield workup->solution Yield improves analysis->reagents Identify side reactions

Caption: A stepwise workflow for troubleshooting low yields in 2-aminothiophene synthesis.

Frequently Asked Questions (FAQs)

Reagents and Stoichiometry

Q1: How does the choice of carbonyl compound affect the reaction yield?

A1: The structure of the ketone or aldehyde is critical.

  • Reactivity: Cyclic ketones like cyclohexanone generally provide better yields than strained cyclic ketones[1]. Acyclic ketones are also widely used. Aldehydes are also suitable starting materials.

  • Steric Hindrance: Highly substituted or sterically hindered ketones may exhibit lower reactivity, leading to incomplete conversion.

  • Side Reactions: Carbonyl compounds prone to self-condensation or other side reactions under basic conditions can lower the yield of the desired 2-aminothiophene.

Q2: What is the impact of the active methylene nitrile on the synthesis?

A2: The reactivity of the active methylene nitrile is a key factor. Malononitrile often exhibits higher reactivity compared to cyanoacetates[1]. The purity of the nitrile is also important; impurities can inhibit the reaction.

Q3: Does the type of base and its concentration matter?

A3: Yes, the choice and amount of base are crucial. The base catalyzes the initial Knoevenagel condensation.

  • Common Bases: Organic bases like morpholine, piperidine, or triethylamine are traditionally used[2].

  • Catalytic vs. Stoichiometric: While many protocols use stoichiometric amounts of base, recent studies show that catalytic amounts of certain base/acid pairs, like piperidinium borate, can lead to excellent yields[3]. Using a catalytic amount can simplify purification.

  • Base Strength: The base should be strong enough to deprotonate the active methylene compound but not so strong as to promote unwanted side reactions.

Reaction Conditions

Q4: What is the optimal temperature for the Gewald reaction?

A4: The optimal temperature is highly dependent on the specific substrates and solvent used.

  • General Range: Temperatures often range from room temperature to 100°C[1][3][4].

  • Low Temperatures: At room temperature, the reaction may be very slow or not proceed at all, resulting in only trace amounts of product even after 24 hours[3].

  • High Temperatures: Increasing the temperature generally accelerates the reaction. For example, in one study, increasing the temperature from 70°C to 100°C increased the yield from 84% to 96% and significantly shortened the reaction time[3]. However, excessively high temperatures can lead to byproduct formation.

Q5: How does the choice of solvent affect the yield?

A5: The solvent plays a significant role in the Gewald reaction. Polar aprotic solvents like DMF or ethanol are commonly used[1]. The choice of solvent can influence reactant solubility and reaction rates. Some modern, greener protocols have successfully used water or polyethylene glycol (PEG) as the solvent[5][6].

Q6: I am not using a catalyst. Is one necessary?

A6: While the base acts as a catalyst for the initial condensation, other catalysts can be employed to improve yields and reaction rates. In some cases, in the absence of a specific catalyst, the reaction may not proceed at all[3]. Catalysts like L-proline[1], ZnO nanoparticles[4], and various ammonium salts[2] have been shown to be effective.

Data on Reaction Condition Optimization

The following tables summarize the impact of different catalysts, catalyst loading, and temperatures on the yield of a model Gewald reaction.

Table 1: Effect of Different Catalysts on Yield (Model Reaction: Cyclohexanone, Malononitrile, and Sulfur)

Catalyst (20 mol%)Reaction TimeYield (%)Reference
Pyrrolidinium borate30 min90[3]
Piperidinium borate20 min96[3]
Morpholinium borate35 min88[3]
L-Proline (10 mol%)-up to 84[1]

Table 2: Effect of Catalyst Loading (Piperidinium borate) on Yield

Catalyst Loading (mol%)Reaction TimeYield (%)Reference
024 hNo reaction[3]
1035 min85[3]
1530 min92[3]
2020 min96[3]

Table 3: Effect of Temperature on Yield

Temperature (°C)Reaction TimeYield (%)Reference
Room Temperature24 hTraces[3]
703 h84[3]
10025 min96[3]

Experimental Protocols

Protocol 1: General Procedure for Gewald Synthesis using a Catalytic Base

This protocol is a general guideline and may require optimization for specific substrates.

Protocol_Workflow A 1. Combine Reactants - Ketone/Aldehyde (1 equiv) - Active Methylene Nitrile (1 equiv) - Elemental Sulfur (1 equiv) - Solvent B 2. Add Catalyst - e.g., Piperidinium borate (10-20 mol%) A->B C 3. Heat Reaction - Heat to optimal temp (e.g., 60-100°C) - Monitor by TLC B->C D 4. Work-up - Cool to RT - Filter (if product precipitates) - Or, evaporate solvent C->D E 5. Purify - Recrystallization - Or, Column Chromatography D->E

Caption: A typical experimental workflow for the Gewald synthesis.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the carbonyl compound (1.0 eq.), the active methylene nitrile (1.0 eq.), elemental sulfur (1.0 eq.), and the chosen solvent (e.g., ethanol or DMF).

  • Catalyst Addition: Add the catalyst (e.g., L-proline, 10 mol% or piperidinium borate, 20 mol%) to the mixture.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60-100°C) and stir. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If the product precipitates, it can be collected by filtration and washed with a cold solvent. If the product is soluble, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel[4].

Protocol 2: Ultrasound-Assisted Gewald Synthesis

Ultrasound irradiation can be an effective method to improve yields and shorten reaction times, sometimes even under solvent-free conditions[7].

Methodology:

  • Reactant Mixture: In a suitable vessel, mix the ketone (1.0 eq.), malononitrile (1.0 eq.), elemental sulfur (1.0 eq.), and a catalytic amount of a base.

  • Sonication: Place the reaction vessel in an ultrasonic bath and sonicate at a specified frequency (e.g., 40 kHz) and temperature (e.g., 70°C) for 0.5-1 hour[5].

  • Isolation and Purification: After the reaction period, the product is isolated and purified as described in Protocol 1. This method has been reported to yield products in the range of 42-90%[5].

References

Side reactions and byproduct formation in the Gewald synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Gewald synthesis of 2-aminothiophenes.

Frequently Asked Questions (FAQs)

Q1: What is the Gewald synthesis?

The Gewald synthesis is a one-pot, multi-component reaction that produces highly substituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester or other activated nitrile, and elemental sulfur in the presence of a base.[1][2] It is a widely used and versatile method for the preparation of this important class of heterocyclic compounds.

Q2: What is the general mechanism of the Gewald synthesis?

The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the activated nitrile to form an α,β-unsaturated intermediate.[1][2] This is followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product.[1]

Q3: What are the most common side reactions in the Gewald synthesis?

The most frequently encountered side reaction is the dimerization of the Knoevenagel-Cope condensation product (the α,β-unsaturated nitrile).[3] This dimerization can sometimes become the major reaction pathway, leading to low yields of the desired 2-aminothiophene. Other potential side reactions include the formation of polysulfides and other complex sulfur-containing byproducts.[4][5]

Q4: How can I monitor the progress of my Gewald reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. It is advisable to run a co-spot of the starting materials to track their consumption and the appearance of the product spot. Staining with an appropriate agent, such as potassium permanganate, can help visualize the different components.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired 2-Aminothiophene

Possible Causes & Solutions

  • Purity of Reagents and Solvents: Ensure all starting materials, especially the carbonyl compound and the activated nitrile, are pure. Solvents should be dry, as water can interfere with the reaction.

  • Incorrect Base Selection or Concentration: The choice and amount of base are critical. Common bases include morpholine, piperidine, triethylamine, and sodium hydroxide. The optimal base is often substrate-dependent. It is recommended to perform small-scale test reactions to screen different bases.

  • Reaction Temperature: The reaction is often performed at elevated temperatures (e.g., reflux in ethanol). However, excessively high temperatures can promote side reactions. If dimerization is an issue, lowering the temperature might be beneficial.

  • Inefficient Sulfur Addition: Elemental sulfur needs to be activated by the base. Ensure the sulfur is finely powdered and well-dispersed in the reaction mixture. In some cases, especially with less reactive ketones, portion-wise addition of sulfur can improve the yield.

Problem 2: Predominant Formation of a Dimeric Byproduct

Possible Causes & Solutions

  • High Concentration of the Knoevenagel Intermediate: The dimerization is a bimolecular reaction. Lowering the overall concentration of the reactants can disfavor the dimerization pathway.

  • Reaction Conditions Favoring Dimerization: The nature of the solvent and base can significantly influence the ratio of the desired product to the dimer. Experiment with different solvent systems (e.g., ethanol, methanol, DMF) and bases.[6] A two-step procedure, where the Knoevenagel condensation is performed first, followed by the addition of sulfur and base under different conditions, can sometimes suppress dimer formation.

Problem 3: Difficulty in Product Purification

Possible Causes & Solutions

  • Presence of Elemental Sulfur: Unreacted elemental sulfur can co-precipitate with the product, making purification difficult. Washing the crude product with a solvent in which sulfur is soluble but the product is not (e.g., carbon disulfide, with appropriate safety precautions) can be effective.

  • Formation of Tarry Byproducts: Overheating or prolonged reaction times can lead to the formation of intractable tars. It is crucial to monitor the reaction and stop it once the starting materials are consumed.

  • Complex Mixture of Byproducts: If multiple byproducts are formed, column chromatography is often necessary for purification. A careful selection of the stationary and mobile phases is required to achieve good separation.

Data Presentation

Table 1: Influence of Reaction Conditions on Gewald Synthesis Yield

EntryCarbonyl CompoundActivated NitrileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1CyclohexanoneMalononitrileMorpholineEthanolReflux1.585[7]
2AcetoneEthyl CyanoacetatePiperidineMethanol50278[8]
34-ChlorobenzaldehydeMalononitrileTriethylamineWaterRT1292[6]
43-TrifluoromethylacetophenoneBenzoylacetonitrileEt2NHEthanol45548[3]

Note: Yields are highly dependent on the specific substrates and reaction scale. This table provides illustrative examples.

Experimental Protocols

Optimized Protocol for the Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol is adapted from a procedure known to give high yields and minimize byproduct formation.

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Elemental sulfur (finely powdered)

  • Morpholine

  • Ethanol (absolute)

Procedure:

  • To a solution of cyclohexanone (10 mmol) and ethyl cyanoacetate (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser, add morpholine (1.1 equiv., 11 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add finely powdered elemental sulfur (1.2 equiv., 12 mmol) to the reaction mixture.

  • Heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-3 hours.

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and soluble impurities.

  • Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene derivative.

Visualizations

Gewald_Synthesis_Pathway Ketone Ketone/Aldehyde Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel Nitrile Activated Nitrile Nitrile->Knoevenagel Base1 Base Base1->Knoevenagel Intermediate α,β-Unsaturated Nitrile Knoevenagel->Intermediate Addition Sulfur Addition & Cyclization Intermediate->Addition Sulfur Elemental Sulfur (S8) Sulfur->Addition Base2 Base Base2->Addition Product 2-Aminothiophene Addition->Product

Caption: Main reaction pathway of the Gewald synthesis.

Dimerization_Side_Reaction Intermediate α,β-Unsaturated Nitrile Michael_Addition Michael Addition Intermediate->Michael_Addition Base Base Base->Michael_Addition Dimer_Intermediate Dimeric Intermediate Michael_Addition->Dimer_Intermediate Thorpe_Ziegler Thorpe-Ziegler Cyclization Dimer_Intermediate->Thorpe_Ziegler Dimer_Product Dimeric Byproduct Thorpe_Ziegler->Dimer_Product

Caption: Dimerization side reaction pathway.

Troubleshooting_Workflow Start Low or No Product Yield Check_Purity Are reagents and solvents pure and dry? Start->Check_Purity Purify Purify/dry reagents and solvents Check_Purity->Purify No Check_Base Is the base appropriate for the substrate? Check_Purity->Check_Base Yes Purify->Check_Base Screen_Bases Screen different bases (e.g., morpholine, piperidine) Check_Base->Screen_Bases No Check_Temp Is the reaction temperature optimal? Check_Base->Check_Temp Yes Screen_Bases->Check_Temp Adjust_Temp Adjust temperature (raise or lower) Check_Temp->Adjust_Temp No Check_Dimer Is a dimeric byproduct the major product? Check_Temp->Check_Dimer Yes Adjust_Temp->Check_Dimer Lower_Conc Lower reactant concentration Check_Dimer->Lower_Conc Yes Optimize_Conditions Further optimize conditions (e.g., order of addition) Check_Dimer->Optimize_Conditions No Lower_Conc->Optimize_Conditions

Caption: Troubleshooting workflow for low product yield.

References

Identification of impurities in 3-(4-Chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(4-Chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in the synthesis of 3-(4-Chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine?

Impurities can arise from several stages of the synthetic process, which typically involves a Gewald reaction followed by acylation. The primary sources include:

  • Starting Materials: Residual starting materials such as cyclohexanone, 2-(4-chlorobenzoyl)acetonitrile, and elemental sulfur from the Gewald reaction, or unreacted 2-amino-4,5,6,7-tetrahydro-1-benzothiophene and 4-chlorobenzoyl chloride from the acylation step.

  • Reaction By-products: Side reactions occurring during the Gewald synthesis can lead to the formation of various thiophene-related impurities. Dimerization of the 2-aminothiophene intermediate is also a possibility.[1]

  • Degradation Products: The final compound can degrade under certain conditions (e.g., exposure to acid, base, light, or heat), leading to hydrolysis or oxidation products.

  • Reagents and Solvents: Impurities present in the reagents and solvents used throughout the synthesis and purification processes can be carried through to the final product.

Q2: I am observing an unexpected peak in my HPLC analysis. What could it be?

An unexpected peak in your High-Performance Liquid Chromatography (HPLC) analysis could correspond to several potential impurities. Based on the likely synthetic route, common impurities include:

  • Unreacted Starting Materials:

    • 2-amino-4,5,6,7-tetrahydro-1-benzothiophene

    • 4-chlorobenzoic acid (from hydrolysis of 4-chlorobenzoyl chloride)

  • Gewald Reaction By-products:

    • Over-sulfurization products (polysulfides) which may be unstable.

    • Side-products from the Knoevenagel condensation, which is the initial step of the Gewald reaction.[2]

  • Acylation-Related Impurities:

    • Diacylated product: N,N-bis(4-chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine.

  • Degradation Products:

    • Hydrolysis product: 2-amino-4,5,6,7-tetrahydro-1-benzothiophene and 4-chlorobenzoic acid.

    • Oxidized impurities, where the thiophene sulfur is oxidized to a sulfoxide or sulfone.

To identify the unknown peak, it is recommended to use a mass spectrometer in conjunction with your HPLC (LC-MS) to obtain the molecular weight of the impurity.

Q3: My final product has a yellow tint. What is the likely cause?

A yellow discoloration can indicate the presence of colored impurities. Potential causes include:

  • Residual Elemental Sulfur: Incomplete removal of elemental sulfur from the Gewald reaction can impart a yellow color.

  • Oxidation Products: Oxidation of the 2-aminothiophene moiety can sometimes lead to colored by-products.

  • Nitrated Impurities: If nitric acid or other nitrating agents were used at any stage (for example, in cleaning glassware), the formation of nitro-aromatic impurities could result in a yellow color.

Purification techniques such as recrystallization or column chromatography should be employed to remove these colored impurities.

Troubleshooting Guides

Issue 1: Low Yield in the Gewald Reaction Step
Potential Cause Troubleshooting Step
Incomplete reaction- Ensure the reaction temperature is optimal. Microwave irradiation has been shown to improve yields and reduce reaction times.[2]- Check the purity and reactivity of the starting materials (cyclohexanone, active methylene nitrile, sulfur).- Verify the correct stoichiometry of the reactants and the base catalyst.
Formation of by-products- The Knoevenagel condensation is a key step; ensure conditions favor the desired product.[2]- Polysulfide formation can be an issue; investigate the effect of reaction time and temperature on their formation.[3][4]
Difficult product isolation- Optimize the work-up procedure to minimize product loss.- Ensure complete precipitation of the product if isolating by filtration.
Issue 2: Presence of Unreacted 2-amino-4,5,6,7-tetrahydro-1-benzothiophene after Acylation
Potential Cause Troubleshooting Step
Insufficient 4-chlorobenzoyl chloride- Use a slight excess of 4-chlorobenzoyl chloride to drive the reaction to completion.
Inadequate reaction conditions- Ensure the reaction is stirred efficiently.- Check the reaction temperature; gentle heating may be required.- Use an appropriate base (e.g., triethylamine, pyridine) to scavenge the HCl formed during the reaction.
Purity of starting materials- Verify the purity of the 2-aminothiophene intermediate. Impurities may interfere with the acylation.
Issue 3: Identification of a Dimer Impurity
Potential Cause Troubleshooting Step
Oxidative dimerization- 2-aminothiophenes can be susceptible to oxidative dimerization.[1][5]- Minimize exposure of the reaction mixture and the isolated product to air and oxidizing agents.- Store the 2-aminothiophene intermediate under an inert atmosphere (e.g., nitrogen or argon).
Acid-catalyzed dimerization- Avoid strongly acidic conditions during work-up and purification.

Quantitative Data Summary

Impurity Type Typical Reporting Threshold (%) Typical Identification Threshold (%) Typical Qualification Threshold (%)
Any single unknown impurity0.050.100.15
Any single known impurity0.050.150.15
Total impurities--1.0

Note: These are general thresholds and may vary depending on the specific drug substance and its intended use.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method provides a general starting point for the purity analysis of 3-(4-Chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine and the detection of potential impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (1:1) to a concentration of approximately 1 mg/mL.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method can be used to identify volatile or semi-volatile impurities, such as residual starting materials or low molecular weight by-products.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 280 °C

  • Injection Mode: Split (e.g., 50:1)

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 15 °C/min to 300 °C

    • Hold: 10 min at 300 °C

  • MS Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-550 amu

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are crucial for the structural confirmation of the final product and the identification of impurities with distinct chemical structures.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • Techniques:

    • ¹H NMR: To identify the presence of protons from starting materials or by-products.

    • ¹³C NMR: To confirm the carbon skeleton and identify impurities with different carbon frameworks.

    • 2D NMR (COSY, HSQC, HMBC): To aid in the structural elucidation of unknown impurities by establishing proton-proton and proton-carbon correlations.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

Visualizations

Impurity_Identification_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow cluster_decision Troubleshooting & Action Start Synthesis of Target Compound Purification Purification (e.g., Recrystallization) Start->Purification HPLC HPLC Purity Check Purification->HPLC Impurity_Detected Impurity Detected? HPLC->Impurity_Detected LCMS LC-MS Analysis GCMS GC-MS for Volatiles NMR NMR for Structure Identify Identify Impurity Impurity_Detected->Identify Yes Pass Product Meets Specs Impurity_Detected->Pass No Identify->LCMS Identify->GCMS Identify->NMR Modify_Synth Modify Synthesis Identify->Modify_Synth Optimize_Pur Optimize Purification Identify->Optimize_Pur Modify_Synth->Start Fail Further Investigation Modify_Synth->Fail Optimize_Pur->Purification Optimize_Pur->Fail

Caption: Workflow for impurity identification and troubleshooting.

Troubleshooting_Logic cluster_mw Mass Spectrometry cluster_retention Retention Time Analysis cluster_actions Corrective Actions Start Unexpected Peak in HPLC MW_Start Matches Starting Material? Start->MW_Start Check MW RT_Polar More Polar than API? Start->RT_Polar Check RT MW_Dimer Matches Dimer? MW_Start->MW_Dimer No Action_Synth Optimize Synthesis Conditions MW_Start->Action_Synth Yes MW_Deg Matches Degradant? MW_Dimer->MW_Deg No MW_Dimer->Action_Synth Yes Action_Storage Review Storage Conditions MW_Deg->Action_Storage Yes RT_NonPolar Less Polar than API? RT_Polar->RT_NonPolar No Action_Purify Improve Purification RT_Polar->Action_Purify Yes (e.g., Hydrolysis Product) RT_NonPolar->Action_Purify Yes (e.g., Dimer, Non-polar impurity)

References

Technical Support Center: Purification of 2-Aminothiophene Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 2-aminothiophene products.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of 2-aminothiophene and its derivatives.

Issue 1: Low Purity After Recrystallization

Question: My 2-aminothiophene product has a low purity after recrystallization. What are the possible causes and how can I improve it?

Answer: Low purity after recrystallization can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the 2-aminothiophene product at high temperatures but not at room temperature.[1] "Like dissolves like" is a good guiding principle; polar compounds are more soluble in polar solvents and non-polar compounds in non-polar solvents.[1]

    • Solution: Conduct small-scale solubility tests with a range of solvents (e.g., ethanol, ethyl acetate, hexanes, or mixtures) to identify the optimal one. A good solvent will result in a significant increase in solubility with temperature.[2]

  • Cooling Rate is Too Fast: Rapid cooling can lead to the trapping of impurities within the crystal lattice.[1][3]

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling and the formation of purer crystals.[3]

  • Excess Solvent: Using too much solvent will result in a lower yield as a significant amount of the product will remain dissolved in the mother liquor.[3][4]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. If too much solvent has been added, it can be carefully evaporated to the point of saturation.[4]

  • Presence of Insoluble Impurities: Solid impurities that do not dissolve in the hot solvent can interfere with crystallization.

    • Solution: Perform a hot filtration step to remove any insoluble material before allowing the solution to cool.

Issue 2: Difficulty in Separating 2-Aminothiophene from Starting Materials by Column Chromatography

Question: I am struggling to separate my 2-aminothiophene product from unreacted starting materials using column chromatography. What can I do to improve the separation?

Answer: Achieving good separation in column chromatography depends on optimizing several parameters. Consider the following:

  • Incorrect Solvent System (Mobile Phase): The polarity of the eluent is critical for effective separation.

    • Solution: Use thin-layer chromatography (TLC) to screen different solvent systems. The ideal system should provide a good separation between the product and impurities, with the product having an Rf value between 0.2 and 0.4.[5] For polar 2-aminothiophene derivatives, a polar stationary phase (like silica gel) with a mobile phase of adjusted polarity (e.g., mixtures of hexanes and ethyl acetate) is common.[5][6]

  • Improper Column Packing: A poorly packed column with channels or cracks will lead to poor separation.

    • Solution: Ensure the silica gel is packed uniformly without any air bubbles. A wet slurry packing method is often preferred.

  • Overloading the Column: Applying too much sample relative to the amount of stationary phase will result in broad, overlapping bands.

    • Solution: As a general rule, use a silica gel to crude product ratio of at least 30:1 by weight.

  • Sample Application: A diffuse initial band of the sample will lead to poor resolution.

    • Solution: Dissolve the crude product in a minimal amount of the mobile phase and apply it to the column in a narrow band. Alternatively, a "dry loading" technique, where the product is adsorbed onto a small amount of silica gel before being added to the column, can be effective for less soluble compounds.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in 2-aminothiophene synthesis, particularly from the Gewald reaction?

A1: The Gewald reaction, a common method for synthesizing 2-aminothiophenes, involves the reaction of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[8] Potential impurities can include:

  • Unreacted starting materials (ketone/aldehyde, nitrile).

  • Elemental sulfur.

  • Side-products from the Knoevenagel condensation, which is the initial step of the reaction.[8]

  • Polysulfides and other sulfur-containing byproducts.

Q2: Which purification technique is generally preferred for 2-aminothiophenes, recrystallization or column chromatography?

A2: The choice between recrystallization and column chromatography depends on the nature of the product and its impurities.

  • Recrystallization is often a good first choice if the product is a solid and the impurities have different solubility profiles. It is a simpler and often more scalable technique. Several studies report successful purification of 2-aminothiophene derivatives by recrystallization from solvents like ethanol or mixtures of ethyl acetate and hexanes.[8][9]

Q3: My 2-aminothiophene product is an oil. How can I purify it?

A3: For oily products, recrystallization is not a viable option. The primary methods for purifying liquid or oily 2-aminothiophenes are:

  • Column Chromatography: This is the most common method for purifying non-crystalline products. A suitable solvent system must be developed using TLC.

  • Distillation: If the product is thermally stable and has a boiling point that is significantly different from its impurities, vacuum distillation can be an effective purification method.

Q4: How can I assess the purity of my final 2-aminothiophene product?

A4: Several analytical techniques can be used to determine the purity of your 2-aminothiophene product:

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data by separating the product from impurities and measuring the relative peak areas.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify the presence of impurities by comparing the spectra to known standards or by identifying unexpected signals.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of purity for solid compounds. Impurities tend to broaden and depress the melting point.

Data Presentation

Table 1: Comparison of Purification Methods for 2-Aminothiophene Derivatives

Purification MethodTypical Solvents/EluentsReported Yields (%)Applicability
RecrystallizationEthanol, Methanol, Ethyl acetate/Hexanes68-98%[6][8]Solid products with different solubility from impurities
Silica Gel ChromatographyHexanes/Ethyl Acetate, Dichloromethane/Hexanes30-92%[8]Solid and oily products, separation of similar polarity compounds

Experimental Protocols

Protocol 1: Recrystallization of a Solid 2-Aminothiophene Derivative

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude 2-aminothiophene product. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube in a warm water bath to boiling and observe if the solid dissolves. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude 2-aminothiophene product in an Erlenmeyer flask. Add the minimum amount of the selected recrystallization solvent to the flask and heat the mixture to boiling with gentle swirling until the solid is completely dissolved.

  • Hot Filtration (if necessary): If any insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Purification of a 2-Aminothiophene Derivative by Flash Column Chromatography

  • Solvent System Selection: Using TLC, determine a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives the desired 2-aminothiophene an Rf value of approximately 0.2-0.4 and separates it well from impurities.

  • Column Packing: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing the silica to settle into a uniform bed. Add another layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude 2-aminothiophene product in a minimal amount of the eluent. Carefully add the sample solution to the top of the column. Alternatively, for "dry loading," dissolve the sample in a volatile solvent, add a small amount of silica gel, and evaporate the solvent. Add the resulting free-flowing powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to begin eluting the compounds.

  • Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).

  • Analysis of Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure 2-aminothiophene product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-aminothiophene product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification crude_product Crude 2-Aminothiophene Product is_solid Is the product a solid? crude_product->is_solid recrystallization Recrystallization is_solid->recrystallization Yes column_chromatography Column Chromatography is_solid->column_chromatography No distillation Vacuum Distillation (for oils) is_solid->distillation No (alternative for oils) pure_product Pure 2-Aminothiophene Product recrystallization->pure_product column_chromatography->pure_product distillation->pure_product

Caption: Purification workflow for 2-aminothiophene products.

troubleshooting_recrystallization cluster_causes Potential Causes cluster_solutions Solutions start Low Purity After Recrystallization cause1 Inappropriate Solvent start->cause1 cause2 Cooling Too Rapidly start->cause2 cause3 Too Much Solvent Used start->cause3 solution1 Perform Solubility Tests cause1->solution1 solution2 Allow Slow Cooling cause2->solution2 solution3 Use Minimum Hot Solvent cause3->solution3

Caption: Troubleshooting low purity in recrystallization.

References

Technical Support Center: Overcoming Solubility Challenges of 3-Aroyl-2-Aminothiophenes in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the solubility issues commonly encountered with 3-aroyl-2-aminothiophene derivatives in biological assays. Poor aqueous solubility can lead to inaccurate and unreliable experimental results, hindering the drug discovery process. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and illustrative data to help you overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why are 3-aroyl-2-aminothiophenes often poorly soluble in aqueous assay buffers?

A1: The 3-aroyl-2-aminothiophene scaffold contains multiple aromatic rings, which contributes to its hydrophobicity and planarity. These structural features can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound effectively.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: As a general rule, the final concentration of dimethyl sulfoxide (DMSO) in most cell-based assays should be kept below 0.5% to avoid solvent-induced toxicity and off-target effects. However, the optimal concentration can be cell-line dependent, and it is always recommended to run a vehicle control to assess the impact of DMSO on your specific assay.

Q3: My compound precipitates when I dilute my DMSO stock solution into aqueous buffer. What should I do?

A3: This is a common issue known as "kinetic solubility" limitation. Here are a few strategies to address this:

  • Optimize the dilution method: Perform a stepwise dilution of your DMSO stock into the aqueous buffer rather than a single large dilution.

  • Use a co-solvent: Incorporate a small percentage of a water-miscible organic co-solvent, such as polyethylene glycol (PEG) or glycerol, into your final assay buffer.

  • Lower the final compound concentration: If your assay sensitivity allows, working at a lower final concentration of the test compound may prevent precipitation.

  • Sonication: Briefly sonicating the final solution can sometimes help to redissolve small amounts of precipitate.

Q4: What is the difference between kinetic and thermodynamic solubility?

A4: Kinetic solubility is the concentration of a compound that can be dissolved from a high-concentration DMSO stock solution into an aqueous buffer and remain in solution for a defined period. It is a measure of how quickly a compound precipitates from a supersaturated solution. Thermodynamic solubility , on the other hand, is the true equilibrium solubility of the solid form of a compound in a solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period (typically 24-72 hours).

Q5: Can poor solubility affect my assay results?

A5: Absolutely. Poor solubility can lead to:

  • Underestimation of potency: If the compound is not fully dissolved, the actual concentration in the assay will be lower than the nominal concentration, leading to an artificially high IC50 or EC50 value.

  • Poor reproducibility: The amount of compound that precipitates can vary between experiments, leading to inconsistent results.

  • Inaccurate Structure-Activity Relationships (SAR): If solubility is the limiting factor, it can mask the true effects of structural modifications on biological activity.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with 3-aroyl-2-aminothiophenes.

Problem Possible Cause Recommended Solution
Visible precipitate in the well-plate after adding the compound. The compound's solubility limit has been exceeded in the final assay buffer.- Lower the final concentration of the compound.- Increase the percentage of co-solvent (e.g., DMSO, PEG-400) in the final assay medium, ensuring it does not exceed the tolerance of your assay.- Perform a serial dilution of the compound in the assay buffer instead of a single large dilution step.- Consider using a different formulation approach, such as complexation with cyclodextrins.
High variability between replicate wells. Inconsistent precipitation of the compound.- Ensure thorough mixing after adding the compound to the assay plate.- Visually inspect each well for precipitate before reading the results.- Perform a kinetic solubility assay to determine the compound's solubility under your specific assay conditions.
The compound shows no activity, even at high concentrations. The compound may have precipitated out of solution, or the actual dissolved concentration is much lower than the nominal concentration.- Measure the concentration of the compound in the assay supernatant after centrifugation to determine the actual dissolved concentration.- Employ solubility enhancement techniques as described above.- Consider resynthesizing the compound as a more soluble salt form.
Discrepancy between enzyme-based and cell-based assay results. The presence of serum proteins in the cell culture medium may either increase or decrease the free concentration of the compound. The compound may also have poor cell permeability.- Determine the extent of plasma protein binding of your compound.- Evaluate the compound's permeability using an assay like the Parallel Artificial Membrane Permeability Assay (PAMPA).

Illustrative Quantitative Data

Due to the limited availability of specific quantitative solubility data for a broad range of 3-aroyl-2-aminothiophene analogs in the public domain, the following tables present illustrative data. This data is intended to demonstrate how solubility can be affected by physicochemical properties and how such data should be presented. The values are representative of poorly soluble compounds and are for educational purposes.

Table 1: Kinetic Solubility of Hypothetical 3-Aroyl-2-Aminothiophene Analogs

Compound IDR1 GroupR2 GroupcLogPKinetic Solubility in PBS (pH 7.4) (µM)
AT-001 HH3.515.2
AT-002 4-ClH4.25.8
AT-003 4-OCH3H3.225.1
AT-004 HCH33.912.5
AT-005 HCOOH2.8> 100

Note: The data in this table is hypothetical and for illustrative purposes only.

Table 2: Thermodynamic Solubility of Hypothetical 3-Aroyl-2-Aminothiophene Analogs in Different Media

Compound IDThermodynamic Solubility in Water (µM)Thermodynamic Solubility in SGF (pH 1.2) (µM)Thermodynamic Solubility in SIF (pH 6.8) (µM)
AT-001 8.510.28.1
AT-002 2.12.52.0
AT-003 12.815.312.5

SGF: Simulated Gastric Fluid; SIF: Simulated Intestinal Fluid. The data in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay (96-Well Plate Format)

Objective: To determine the kinetic solubility of a compound in an aqueous buffer.

Materials:

  • Test compound(s) dissolved in 100% DMSO (10 mM stock)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear bottom plates

  • Plate shaker

  • Plate reader capable of measuring absorbance

Procedure:

  • Prepare a serial dilution of the compound in 100% DMSO in a separate 96-well plate (e.g., from 10 mM down to 0.1 mM).

  • In the assay plate, add 198 µL of PBS (pH 7.4) to each well.

  • Transfer 2 µL of the compound dilutions from the DMSO plate to the corresponding wells of the assay plate. This will result in a final DMSO concentration of 1%.

  • Seal the plate and shake at room temperature for 2 hours.

  • After incubation, measure the absorbance at a wavelength where the compound has maximum absorbance (determine this beforehand by a UV-Vis scan).

  • The highest concentration that does not show a significant decrease in absorbance compared to a clear solution is considered the kinetic solubility.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

Objective: To determine the equilibrium solubility of a compound.

Materials:

  • Solid form of the test compound

  • Chosen solvent (e.g., water, PBS pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled incubator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of the solid compound to a glass vial (enough so that undissolved solid remains at the end of the experiment).

  • Add a known volume of the solvent to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to allow the system to reach equilibrium.

  • After the incubation period, let the vials stand to allow the excess solid to settle.

  • Carefully remove an aliquot of the supernatant and centrifuge at high speed to pellet any remaining suspended particles.

  • Dilute the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a standard curve).

Visualizations

Signaling Pathways and Experimental Workflows

GLP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GLP1 GLP-1 GLP1R GLP-1 Receptor GLP1->GLP1R G_Protein G-protein (Gs) GLP1R->G_Protein activates AC Adenylate Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Epac2 Epac2 cAMP->Epac2 activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles mobilizes Gene_Transcription Gene Transcription (Pro-insulin) PKA->Gene_Transcription promotes Epac2->Insulin_Vesicles mobilizes Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion leads to

Caption: GLP-1 Receptor Signaling Pathway.

Tubulin_Polymerization cluster_cycle Microtubule Dynamics Tubulin_Dimer αβ-Tubulin Dimer (GTP-bound) Polymerization Polymerization (Rescue) Tubulin_Dimer->Polymerization assembles into Protofilament Protofilament Microtubule Microtubule Protofilament->Microtubule forms Depolymerization Depolymerization (Catastrophe) Microtubule->Depolymerization disassembles via Depolymerization->Tubulin_Dimer releases Polymerization->Protofilament Inhibitor Antimitotic Agent (e.g., 3-aroyl-2-aminothiophene) Inhibitor->Tubulin_Dimer binds to Inhibitor->Polymerization inhibits

Caption: Tubulin Polymerization and Inhibition.

Solubility_Workflow Start Start: Poorly Soluble Compound Stock_Prep Prepare High Concentration Stock in DMSO Start->Stock_Prep Dilution Dilute into Aqueous Buffer Stock_Prep->Dilution Precipitation_Check Precipitation Occurs? Dilution->Precipitation_Check Troubleshoot Troubleshoot Solubility Precipitation_Check->Troubleshoot Yes Assay Perform Biological Assay Precipitation_Check->Assay No Troubleshoot->Dilution Optimize Formulation/ Dilution Strategy Data_Analysis Analyze and Interpret Data Assay->Data_Analysis End End: Reliable Results Data_Analysis->End

Caption: Workflow for Handling Poorly Soluble Compounds.

Technical Support Center: Improving the Stability of 2-Aminothiophene Compounds for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 2-aminothiophene compounds in experimental settings.

Frequently Asked Questions (FAQs)

Q1: My 2-aminothiophene compound appears to be degrading upon storage. What are the best practices for storing these compounds?

A1: Proper storage is crucial for maintaining the integrity of 2-aminothiophene derivatives. It is recommended to store these compounds as a dry, solid powder in a tightly sealed container. For optimal stability, store in a cool, dark, and dry place. A desiccator or a controlled atmosphere with an inert gas like argon or nitrogen can further prevent degradation from moisture and air.[1]

Q2: I am observing variability in my biological assay results. Could this be related to the stability of my 2-aminothiophene compound in solution?

A2: Yes, inconsistent results in biological assays are a common consequence of compound instability. 2-Aminothiophene derivatives can be susceptible to degradation in solution, especially in aqueous buffers used for biological experiments. This degradation can lead to a decrease in the effective concentration of the active compound, resulting in variable assay outcomes. It is advisable to prepare fresh solutions before each experiment or to assess the stability of the compound in the specific assay buffer over the time course of the experiment.

Q3: What are the primary degradation pathways for 2-aminothiophene compounds?

A3: The main degradation pathways for 2-aminothiophene compounds include:

  • Hydrolysis: The imine group, if present in a derivative, is susceptible to hydrolysis, particularly at acidic pH. This can lead to the cleavage of the molecule, often reverting to its synthetic precursors.[2]

  • Oxidation: The electron-rich thiophene ring and the amino group are prone to oxidation. This can be initiated by atmospheric oxygen, light, or oxidizing agents present in the experimental environment.

  • Photodegradation: Thiophene-containing compounds can be sensitive to light, particularly UV radiation. Exposure to light can lead to the formation of reactive species and subsequent degradation of the compound.

Q4: In which solvents are 2-aminothiophene compounds most stable?

A4: While specific stability data is compound-dependent, aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are commonly used for stock solutions due to their good solubilizing properties. However, even in these solvents, degradation can occur over time, especially at room temperature.[3] It is recommended to store stock solutions at -20°C or -80°C to minimize degradation. For aqueous buffers, stability is often pH-dependent, with neutral to slightly basic conditions generally being more favorable than acidic conditions, unless the compound has specific liabilities.

Troubleshooting Guides

Issue 1: Rapid Degradation of Compound in Aqueous Buffer

Symptoms:

  • Loss of biological activity over the course of an experiment.

  • Change in the color or clarity of the solution.

  • Appearance of new peaks or disappearance of the parent compound peak in HPLC analysis.

Possible Causes:

  • Hydrolysis: The compound may contain a labile functional group, such as an imine, that is readily hydrolyzed in an aqueous environment.[2]

  • Low Solubility: The compound may be precipitating out of the aqueous buffer, leading to a decrease in the effective concentration.

  • Oxidation: Dissolved oxygen in the buffer can promote oxidative degradation.

Solutions:

  • pH Adjustment: If hydrolysis is suspected, adjust the pH of the buffer to a range where the compound is more stable. For imine-containing compounds, a neutral or slightly basic pH is often preferable.

  • Use of Co-solvents: To improve solubility, a small percentage of an organic co-solvent such as DMSO or ethanol can be added to the aqueous buffer. However, the concentration of the co-solvent should be carefully controlled as it may affect the biological assay.

  • Degas Buffers: To minimize oxidation, degas aqueous buffers by sparging with an inert gas like nitrogen or argon before adding the compound.

  • Addition of Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the stock solution or assay buffer to inhibit oxidative degradation.

Issue 2: Inconsistent Results in Cell-Based Assays

Symptoms:

  • High variability between replicate wells.

  • Decreased potency of the compound in repeated experiments.

  • Visible signs of compound precipitation in the cell culture medium.

Possible Causes:

  • Compound Instability in Media: The 2-aminothiophene derivative may be unstable in the complex environment of cell culture media, which contains various components that can react with the compound.

  • Poor Solubility: The compound may have low solubility in the culture medium, leading to precipitation and an inaccurate final concentration.

  • Interaction with Serum Proteins: If the medium is supplemented with serum, the compound may bind to serum proteins, reducing its free concentration and apparent activity.

Solutions:

  • Prepare Fresh Dilutions: Prepare fresh dilutions of the compound in culture medium immediately before adding to the cells.

  • Solubility Assessment: Determine the solubility of the compound in the specific cell culture medium to be used.

  • Serum-Free Conditions: If feasible for the assay, consider performing the experiment in serum-free or low-serum medium to minimize protein binding.

  • Control Experiments: Include a time-course stability study of the compound in the cell culture medium without cells to assess its chemical stability under the assay conditions.

Data Presentation

Table 1: General Stability of 2-Aminothiophene Derivatives under Different Conditions

ConditionGeneral StabilityKey Considerations
Solid State (Powder) Generally stableStore in a cool, dark, dry place. Protect from light and moisture.
Aprotic Solvents (DMSO, DMF) Moderately stableStore at low temperatures (-20°C to -80°C). Minimize freeze-thaw cycles.[3]
Aqueous Buffers (Acidic pH) Generally unstableProne to hydrolysis, especially for derivatives with acid-labile groups.[2]
Aqueous Buffers (Neutral/Basic pH) Compound-dependentGenerally more stable than in acidic pH, but still susceptible to oxidation.
Exposure to Light UnstableThiophene rings can undergo photodegradation. Protect solutions from light.

Experimental Protocols

Protocol 1: Assessing the Stability of a 2-Aminothiophene Compound in Aqueous Buffer using HPLC

This protocol outlines a general method for determining the stability of a 2-aminothiophene compound in a specific aqueous buffer over time.

Materials:

  • 2-aminothiophene compound of interest

  • High-purity water

  • Buffer components (e.g., phosphate, Tris)

  • Organic solvent for stock solution (e.g., DMSO, acetonitrile)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • pH meter

  • Incubator or water bath

Procedure:

  • Prepare a stock solution of the 2-aminothiophene compound in a suitable organic solvent at a high concentration (e.g., 10 mM in DMSO).

  • Prepare the aqueous buffer of the desired pH and composition.

  • Spike the buffer with the stock solution to achieve the final desired concentration for the experiment (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on stability.

  • Immediately after preparation (t=0) , take an aliquot of the solution, and if necessary, quench any potential degradation by adding an equal volume of a strong organic solvent (e.g., acetonitrile) and store at -20°C until analysis.

  • Incubate the remaining solution at the desired experimental temperature (e.g., room temperature or 37°C).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution and treat them in the same way as the t=0 sample.

  • Analyze all samples by HPLC. Use a method that provides good separation of the parent compound from any potential degradation products.[4][5][6]

  • Quantify the peak area of the parent compound at each time point.

  • Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.

  • Plot the percentage of compound remaining versus time to determine the stability profile and estimate the half-life (t1/2) of the compound under the tested conditions.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) spike Spike Buffer with Stock Solution prep_stock->spike prep_buffer Prepare Aqueous Buffer (desired pH) prep_buffer->spike t0 t=0 Sample (Quench & Store) spike->t0 incubate Incubate Solution (e.g., 37°C) spike->incubate hplc HPLC Analysis t0->hplc sampling Withdraw Aliquots at Time Points incubate->sampling sampling->hplc quantify Quantify Peak Area hplc->quantify calculate Calculate % Remaining & Half-life quantify->calculate

Caption: Experimental workflow for assessing compound stability using HPLC.

degradation_pathways compound 2-Aminothiophene Derivative hydrolysis Hydrolysis (e.g., acidic pH) compound->hydrolysis H₂O oxidation Oxidation (e.g., air, light) compound->oxidation O₂ photodegradation Photodegradation (UV light) compound->photodegradation degraded_products Degradation Products (Loss of Activity) hydrolysis->degraded_products oxidation->degraded_products photodegradation->degraded_products

Caption: Common degradation pathways for 2-aminothiophene compounds.

glp1r_signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling glp1 GLP-1 glp1r GLP-1 Receptor glp1->glp1r Binds aminothiophene 2-Aminothiophene PAM aminothiophene->glp1r Allosterically Modulates ac Adenylate Cyclase glp1r->ac Activates camp cAMP ac->camp Produces pka PKA camp->pka Activates epac Epac camp->epac Activates insulin Insulin Secretion pka->insulin epac->insulin

Caption: Simplified GLP-1R signaling pathway modulated by a 2-aminothiophene PAM.

References

Technical Support Center: Modifying the Gewald Reaction for Scale-Up Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals who are scaling up the Gewald reaction.

Frequently Asked Questions (FAQs)

???+ question "What is the Gewald reaction and why is it significant in drug development?"

???+ question "What are the primary challenges when scaling up the Gewald reaction?"

???+ question "How do different reaction parameters affect scale-up success?"

???+ question "What are common modifications to the Gewald reaction for improved scalability?"

Troubleshooting Guide

Problem: Low or Inconsistent Yields

???+ question "My reaction yield dropped significantly after scaling up. What are the potential causes and how can I fix this?"

Problem: Side Product Formation

???+ question "I'm observing significant impurities in my scaled-up reaction. How can I improve the selectivity?"

Problem: Runaway Reaction Risk

???+ question "How can I mitigate the risk of a thermal runaway when scaling up this exothermic reaction?"

Data and Protocols

Table 1: Effect of Solvent and Base on Gewald Reaction Yield
Carbonyl Compoundα-Cyano EsterSolventBaseTemperature (°C)Time (h)Yield (%)
CyclohexanoneEthyl CyanoacetateEthanolMorpholine50285
AcetophenoneEthyl CyanoacetateDMFTriethylamine60572
AcetoneMalononitrileMethanolPiperidine45378
PropanalEthyl CyanoacetateEthanolTriethylamineRT1265

Note: Data compiled from various literature sources. Yields are highly substrate-dependent.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
MethodTypical Reaction TimeTypical Yield ImprovementKey Advantage for Scale-Up
Conventional Heating4 - 48 hours[1]BaselineWell-established, predictable thermal profile.
Microwave Irradiation10 - 60 minutes[2][3]Often higher yields[1]Drastic reduction in cycle time, potential for continuous flow processes.
Experimental Protocol: Scalable Two-Step Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol is a two-step modification, which provides better control for scale-up.

Step 1: Knoevenagel-Cope Condensation

  • Setup: Equip a jacketed reactor with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, and a dropping funnel.

  • Reagents: Charge the reactor with cyclohexanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and ethanol (2 mL per gram of cyclohexanone).

  • Catalyst Addition: Begin stirring and add a catalytic amount of piperidine (0.1 eq).

  • Reaction: Heat the mixture to 40-50°C and monitor the reaction by TLC or HPLC until the cyclohexanone is consumed.

  • Isolation: Cool the mixture to room temperature. Reduce the volume of ethanol under vacuum and add cold water to precipitate the product. Filter the solid, wash with water, and dry to obtain the intermediate, ethyl 2-cyano-2-cyclohexylideneacetate.

Step 2: Thiophene Formation

  • Setup: In the same reactor setup, charge the intermediate from Step 1.

  • Reagents: Add ethanol (3 mL per gram of intermediate) and elemental sulfur (1.1 eq).

  • Base Addition: Heat the slurry to 50°C with vigorous stirring. Slowly add morpholine (1.2 eq) via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 60°C.

  • Reaction: After the addition is complete, maintain the temperature at 55-60°C for 2-4 hours, monitoring for completion.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into ice water to precipitate the crude product.

  • Purification: Filter the crude solid. Recrystallize from ethanol or an ethanol/water mixture to yield the pure 2-aminothiophene product.

References

Preventing degradation of 3-(4-Chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine during storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3-(4-Chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine

This guide provides technical support for researchers and scientists working with 3-(4-Chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine, focusing on preventing its degradation during storage and use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 3-(4-Chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine?

A1: Based on its chemical structure, which includes a 2-aminothiophene core and a chlorobenzoyl group, the compound is susceptible to degradation from three main factors:

  • Oxidation: The primary amine group (-NH2) and the sulfur atom in the thiophene ring are prone to oxidation, which can be accelerated by air (oxygen), heat, and trace metal impurities. Oxidation of amines can lead to the formation of colored impurities.

  • Photodegradation: Aromatic ketones, like the 4-chlorobenzoyl group, can absorb UV light, leading to photochemical reactions and degradation. Exposure to direct sunlight or even ambient laboratory light over extended periods can be detrimental.

  • Temperature: Elevated temperatures increase the rate of all chemical reactions, including oxidation and other degradation pathways. For every 10°C rise in temperature, the rate of reaction can increase 2-3 times.

Q2: What are the optimal storage conditions for this compound to ensure long-term stability?

A2: To minimize degradation, the compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably at -20°C for long-term storage. For short-term storage, 2-8°C is acceptable.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation. This is especially critical after the container has been opened.

  • Light: Protect the compound from light at all times by using amber-colored vials and storing them in the dark (e.g., inside a light-proof box or a freezer).

Q3: What type of container is best for storing this compound?

A3: Use amber glass vials with tight-fitting, Teflon-lined caps. The amber glass will protect the compound from light, and the tight-fitting cap with a chemically inert liner will prevent exposure to air and moisture. Avoid plastic containers, as plasticizers can leach into the sample, and they may not provide an adequate barrier to air.

Q4: Can I store the compound in solution? Which solvents are recommended?

A4: Storing the compound in solution is generally not recommended for long-term stability, as degradation can be faster in solution than in a solid state. If you must store solutions for short-term use, consider the following:

  • Solvent Choice: Use high-purity, anhydrous, and degassed solvents. Common solvents like DMSO, DMF, or ethanol could be suitable, but their stability should be verified.

  • Stability Testing: Before preparing a stock solution for long-term use, it is advisable to perform a small-scale stability test. Prepare a solution and monitor its purity by HPLC or LC-MS over a few days at the intended storage temperature.

  • Storage: Store solutions frozen at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Q5: Are there any stabilizers or antioxidants that can be added to improve stability?

A5: Yes, for amine-containing compounds, antioxidants can be effective in preventing oxidative degradation.[1][2][3] Common antioxidants include:

  • Butylated hydroxytoluene (BHT)

  • Hindered amine light stabilizers (HALS)[4]

  • Other phenolic antioxidants[5]

The choice and concentration of an antioxidant should be carefully evaluated to ensure it does not interfere with downstream experiments.

Potential Degradation Pathways

The diagram below illustrates the potential degradation pathways for 3-(4-Chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine based on its functional groups. The primary risks are oxidation of the amine and thiophene sulfur, and light-induced reactions.

G cluster_main Potential Degradation Pathways cluster_products Degradation Products A Parent Compound 3-(4-Chlorobenzoyl)-4,5,6,7-tetrahydro- 1-benzothiophen-2-amine B Amine Oxidation Product (e.g., Nitroso, Nitro) A->B  Oxygen, Heat C Thiophene S-Oxide A->C  Oxygen, Peroxides D Photodegradation Products A->D  UV/Visible Light G A Inconsistent Experimental Results Observed B Check Purity of Compound (e.g., HPLC, LC-MS) A->B C Is Purity >95%? B->C D Investigate Other Experimental Variables C->D Yes E Review Storage Conditions (Temp, Light, Atmosphere) C->E No H Re-run Experiment D->H F Purify Compound or Obtain Fresh Stock E->F G Implement Correct Storage Protocols F->G G->H

References

Technical Support Center: Enhancing the Selectivity of 2-Aminothiophene-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-aminothiophene-based kinase inhibitors. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides

Section 1: Synthesis and Compound Handling

Question: I am having trouble with the final purification of my 2-aminothiophene derivative. What are some common issues and solutions?

Answer:

Purification of 2-aminothiophene derivatives can be challenging due to their physicochemical properties. Here are some common issues and troubleshooting tips:

  • Poor Solubility: Many kinase inhibitors, including those with a 2-aminothiophene scaffold, can have low solubility in common organic solvents.

    • Troubleshooting:

      • Try a range of solvent systems for chromatography, including those with additives like a small percentage of acetic acid or formic acid to improve the solubility of basic compounds.

      • Consider reverse-phase chromatography if normal-phase fails.

      • For final compound precipitation or crystallization, explore a variety of solvent/anti-solvent systems.

  • Residual Catalysts or Reagents: Impurities from the synthesis, such as residual palladium from coupling reactions or starting materials from the Gewald reaction, can be difficult to remove.

    • Troubleshooting:

      • Use metal scavengers to remove residual palladium.

      • Multiple chromatographic steps with different solvent systems may be necessary.

      • Recrystallization can be an effective final purification step.

  • Compound Stability: Some 2-aminothiophene derivatives may be unstable under certain conditions (e.g., acidic or basic environments, exposure to light).

    • Troubleshooting:

      • Assess the stability of your compound in different pH buffers before starting extensive experiments.[1]

      • Store compounds protected from light and at low temperatures.

      • Use freshly prepared solutions for biological assays.

Question: My 2-aminothiophene-based inhibitor has poor aqueous solubility, making it difficult to formulate for in vitro assays. What can I do?

Answer:

Poor aqueous solubility is a common hurdle. Here are some strategies to address this:

  • Use of Co-solvents: Dimethyl sulfoxide (DMSO) is the most common co-solvent for preparing stock solutions. For aqueous assay buffers, ensure the final DMSO concentration is low (typically <1%) to avoid off-target effects.

  • Formulation with Excipients: For cellular assays or in vivo studies, formulation with excipients such as cyclodextrins, Cremophor® EL, or Solutol® HS 15 can improve solubility.

  • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can significantly impact solubility.

  • Salt Forms: Preparing a salt form of your compound (e.g., hydrochloride or mesylate salt) can enhance aqueous solubility.

Section 2: Kinase Assays and Selectivity Profiling

Question: I am observing inconsistent IC50 values for my 2-aminothiophene inhibitor in my kinase assay. What could be the cause?

Answer:

Inconsistent IC50 values can stem from several factors. Consider the following troubleshooting steps:

  • Assay Interference: Some compounds can interfere with the assay technology itself. For example, colored compounds can interfere with absorbance-based readouts, and fluorescent compounds can interfere with fluorescence-based assays.

    • Troubleshooting:

      • Run a control experiment with your compound in the absence of the kinase or substrate to check for assay interference.

      • Consider using an orthogonal assay with a different detection method to confirm your results.

  • Compound Aggregation: At higher concentrations, poorly soluble compounds can form aggregates, leading to non-specific inhibition and variable results.

    • Troubleshooting:

      • Include a non-ionic detergent like Triton X-100 or Tween-20 in your assay buffer to minimize aggregation.

      • Visually inspect your compound dilutions for any signs of precipitation.

  • ATP Concentration: For ATP-competitive inhibitors, the IC50 value is dependent on the ATP concentration used in the assay.

    • Troubleshooting:

      • Ensure you are using a consistent ATP concentration across all experiments. For selectivity profiling, it is often recommended to use the Km value of ATP for each kinase.

  • Enzyme Quality and Stability: The purity and stability of the kinase enzyme can affect assay performance.

    • Troubleshooting:

      • Use a highly purified and active enzyme preparation.

      • Avoid repeated freeze-thaw cycles of the enzyme stock.

Question: My 2-aminothiophene inhibitor shows activity against my target kinase, but I am concerned about off-target effects. How can I assess its selectivity?

Answer:

Assessing kinase selectivity is crucial to understanding the biological effects of your inhibitor. Here are some common approaches:

  • Kinome-wide Profiling: Submitting your compound to a commercial kinase profiling service allows you to screen it against a large panel of kinases (often >300) at a single concentration to identify potential off-target hits.[2]

  • In-house Selectivity Profiling: You can perform smaller-scale selectivity profiling in your own lab using techniques like:

    • Differential Scanning Fluorimetry (DSF): A rapid and cost-effective method to assess compound binding to a panel of purified kinases.[3]

    • Kinobeads Pulldown Assays: A chemical proteomics approach to identify kinase targets in cell lysates.

  • Cellular Target Engagement Assays: Techniques like NanoBRET™ or CETSA® can be used to confirm that your inhibitor engages with its intended target and potential off-targets in a cellular context.

Data Presentation

Table 1: Representative Selectivity Data for a Hypothetical 2-Aminothiophene-Based Aurora Kinase Inhibitor Series

CompoundR1 GroupR2 GroupAurora A IC50 (nM)Aurora B IC50 (nM)VEGFR2 IC50 (nM)
1a -H-Phenyl15250>10,000
1b -CH3-Phenyl12200>10,000
1c -H-4-Fluorophenyl81508,500
1d -H-4-Methoxyphenyl25400>10,000
1e -H-3-Pyridyl5955,000

Note: This table is a representative example based on typical structure-activity relationship trends and does not represent data from a single specific publication due to the lack of a comprehensive public dataset for a 2-aminothiophene series against a broad kinase panel.

Experimental Protocols

Protocol 1: Differential Scanning Fluorimetry (DSF) for Kinase Selectivity Profiling

Objective: To determine the thermal shift (ΔTm) of a panel of kinases upon binding of a 2-aminothiophene inhibitor as an indicator of binding affinity and selectivity.

Materials:

  • Purified kinase enzymes

  • 2-aminothiophene inhibitor stock solution (e.g., 10 mM in DMSO)

  • DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Real-time PCR instrument with a thermal ramp capability

  • 384-well PCR plates

Procedure:

  • Prepare the Master Mix: In the DSF buffer, prepare a master mix containing the kinase enzyme at a final concentration of 2 µM and SYPRO Orange dye at a final concentration of 5x.

  • Aliquot the Master Mix: Dispense 19.8 µL of the master mix into each well of a 384-well PCR plate.

  • Add the Inhibitor: Add 0.2 µL of the 2-aminothiophene inhibitor stock solution (or DMSO for control wells) to the appropriate wells to achieve a final inhibitor concentration of 100 µM.

  • Seal and Centrifuge: Seal the plate with an optically clear seal and centrifuge briefly to collect the contents at the bottom of the wells.

  • Thermal Melt: Place the plate in the real-time PCR instrument and perform a thermal melt from 25 °C to 95 °C with a ramp rate of 0.05 °C/second, acquiring fluorescence data at each temperature increment.

  • Data Analysis: Determine the melting temperature (Tm) for each well by fitting the fluorescence data to a Boltzmann equation. Calculate the thermal shift (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the inhibitor-treated sample. A larger ΔTm indicates stronger binding.

Protocol 2: Kinobeads Competition Pulldown Assay

Objective: To identify the kinase targets of a 2-aminothiophene inhibitor from a cell lysate.

Materials:

  • Cell lysate (e.g., from a cancer cell line)

  • Kinobeads (a mixture of Sepharose beads coupled with different broad-spectrum kinase inhibitors)

  • 2-aminothiophene inhibitor

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitors)

  • Wash buffer (e.g., Lysis buffer with 500 mM NaCl)

  • Elution buffer (e.g., SDS-PAGE loading buffer)

  • Equipment for SDS-PAGE and mass spectrometry

Procedure:

  • Lysate Preparation: Prepare a cell lysate with a protein concentration of at least 1 mg/mL.

  • Inhibitor Incubation: Aliquot the cell lysate and incubate with varying concentrations of the 2-aminothiophene inhibitor (and a DMSO control) for 1 hour at 4 °C with gentle rotation.

  • Kinobeads Incubation: Add the equilibrated kinobeads to each lysate-inhibitor mixture and incubate for another hour at 4 °C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and wash them several times with ice-cold wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound kinases from the beads by adding elution buffer and heating at 95 °C for 5 minutes.

  • Analysis: Separate the eluted proteins by SDS-PAGE and identify the proteins by in-gel digestion followed by LC-MS/MS analysis.

  • Data Interpretation: Compare the abundance of each identified kinase in the inhibitor-treated samples to the DMSO control. A dose-dependent decrease in the abundance of a kinase indicates that it is a target of the inhibitor.

Mandatory Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Handling cluster_profiling Selectivity Profiling cluster_validation Cellular Validation synthesis 2-Aminothiophene Synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification formulation Solubility & Formulation Testing purification->formulation dsf DSF Screen (Binding) formulation->dsf Test Compound kinobeads Kinobeads Pulldown (Target ID) formulation->kinobeads Test Compound panel Kinase Panel Screen (IC50) dsf->panel Identify Hits kinobeads->panel Identify Hits target_engagement Target Engagement Assay (e.g., CETSA) panel->target_engagement Confirmed Hits pathway_analysis Pathway Analysis (Western Blot) target_engagement->pathway_analysis phenotypic_assay Phenotypic Assay (e.g., Proliferation) pathway_analysis->phenotypic_assay

Caption: Experimental workflow for enhancing the selectivity of 2-aminothiophene kinase inhibitors.

aurora_kinase_pathway cluster_mitosis Mitosis G2_M G2/M Transition Spindle Bipolar Spindle Formation Cytokinesis Cytokinesis AuroraA Aurora A AuroraA->G2_M AuroraA->Spindle AuroraB Aurora B AuroraB->Cytokinesis Inhibitor 2-Aminothiophene Inhibitor Inhibitor->AuroraA Inhibition Inhibitor->AuroraB Inhibition

References

Validation & Comparative

Navigating the Kinome: A Comparison Guide to 2-Aminothiophene Kinase Inhibitor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. However, achieving selectivity across the vast and structurally similar human kinome remains a significant challenge in the development of safe and effective therapeutics. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window. Therefore, a thorough understanding of the cross-reactivity profile of these inhibitors is paramount.

Data Presentation: Quantifying Selectivity

Effective comparison of kinase inhibitor selectivity relies on the clear presentation of quantitative data. The following tables provide a template for summarizing key parameters.

Table 1: Biochemical Potency (IC50) of 2-Aminothiophene Inhibitors Against a Panel of Kinases

Kinase TargetInhibitor A (IC50, nM)Inhibitor B (IC50, nM)Inhibitor C (IC50, nM)
Primary Target
Kinase X10155
Off-Targets
Kinase Y1,500500>10,000
Kinase Z>10,0002,0008,000
............

IC50 values represent the concentration of inhibitor required to inhibit 50% of the kinase activity. Lower values indicate higher potency. Data is typically generated from in vitro biochemical assays.

Table 2: Binding Affinity (Kd) of 2-Aminothiophene Inhibitors

Kinase TargetInhibitor A (Kd, nM)Inhibitor B (Kd, nM)Inhibitor C (Kd, nM)
Primary Target
Kinase X8124
Off-Targets
Kinase Y1,200450>10,000
Kinase Z>10,0001,8007,500
............

Kd (dissociation constant) values represent the equilibrium constant for the inhibitor-kinase complex. Lower values indicate stronger binding affinity. This data is often generated from competition binding assays like KINOMEscan®.

Table 3: Selectivity Metrics

InhibitorSelectivity Score (S10)Gini Coefficient
Inhibitor A0.020.85
Inhibitor B0.050.72
Inhibitor C0.010.92
  • Selectivity Score (S10): The number of kinases inhibited by more than 90% at a 1 µM concentration, divided by the total number of kinases tested. A lower score indicates higher selectivity.

  • Gini Coefficient: A measure of the inequality of inhibitor potency across the kinome. A value closer to 1 indicates a more selective inhibitor, while a value closer to 0 indicates a more promiscuous inhibitor.

Experimental Protocols

Accurate and reproducible data is the foundation of any meaningful comparison. The following are detailed protocols for key experiments in kinase inhibitor profiling.

Biochemical Kinase Assay for IC50 Determination (Example: ADP-Glo™ Kinase Assay)

This assay measures the amount of ADP produced during the kinase reaction, which is then converted into a luminescent signal.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • 2-aminothiophene inhibitor (serially diluted)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • ATP

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • White, opaque 384-well plates

Procedure:

  • Prepare Reagents:

    • Prepare a 2X solution of the kinase in assay buffer.

    • Prepare a 2X solution of the substrate and ATP in assay buffer.

    • Perform a serial dilution of the 2-aminothiophene inhibitors in DMSO, and then dilute into assay buffer to create a 4X inhibitor solution.

  • Assay Plate Setup:

    • Add 5 µL of the 4X inhibitor solution to the appropriate wells.

    • Add 5 µL of DMSO to the control wells.

    • Add 10 µL of the 2X kinase solution to all wells.

    • Incubate for 10 minutes at room temperature.

  • Initiate Kinase Reaction:

    • Add 10 µL of the 2X substrate/ATP solution to all wells to start the reaction.

    • Incubate for 60 minutes at room temperature.

  • Detect ADP Production:

    • Add 20 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature.

  • Measure Luminescence:

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the positive (no inhibitor) and negative (no kinase) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

KINOMEscan® Competition Binding Assay for Kd Determination

This technology measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured via qPCR of the DNA tag.

Procedure Overview:

  • Assay Components: The assay consists of three main components: a DNA-tagged kinase, an immobilized ligand, and the test compound (2-aminothiophene inhibitor).

  • Competition: The test compound is incubated with the kinase and the immobilized ligand. If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.

  • Quantification: The amount of kinase bound to the solid support is quantified using qPCR. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.

  • Kd Calculation: Dissociation constants (Kd) are calculated by measuring the amount of kinase captured on the solid support as a function of the test compound concentration.

Visualizing Kinase Inhibition and Signaling Pathways

Visual representations are crucial for understanding complex biological systems and experimental designs. The following diagrams are generated using Graphviz (DOT language) to illustrate key concepts.

MAPK/Erk Signaling Pathway

This pathway is a central regulator of cell proliferation, differentiation, and survival, and is frequently targeted by kinase inhibitors.

MAPK_Erk_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Ligand Growth Factor Ligand->RTK SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: The MAPK/Erk signaling cascade.

Experimental Workflow for Kinase Inhibitor Profiling

This diagram outlines the typical steps involved in assessing the cross-reactivity of a kinase inhibitor.

Kinase_Profiling_Workflow cluster_synthesis Compound Synthesis cluster_screening Screening & Profiling cluster_analysis Data Analysis & Visualization Compound 2-Aminothiophene Inhibitor Synthesis Primary_Assay Primary Biochemical Assay (Target Kinase) Compound->Primary_Assay Kinome_Scan Broad Kinome Profiling (e.g., KINOMEscan®) Primary_Assay->Kinome_Scan Cellular_Assay Cellular Target Engagement & Phenotypic Assays Kinome_Scan->Cellular_Assay IC50_Kd IC50 / Kd Determination Kinome_Scan->IC50_Kd Selectivity_Analysis Selectivity Analysis (S-Score, Gini) IC50_Kd->Selectivity_Analysis Data_Vis Data Visualization (Heatmap, Tree) Selectivity_Analysis->Data_Vis

Caption: Workflow for kinase inhibitor profiling.

Logical Relationship: Visualizing Kinase Inhibitor Selectivity

This hypothetical diagram illustrates how the selectivity of different inhibitors can be compared visually. More selective inhibitors will have fewer lines connecting to off-target kinases.

Inhibitor_Selectivity cluster_inhibitors 2-Aminothiophene Inhibitors cluster_kinases Kinase Targets Inhibitor_A Inhibitor A (Selective) Target_Kinase Primary Target Inhibitor_A->Target_Kinase Inhibitor_B Inhibitor B (Promiscuous) Inhibitor_B->Target_Kinase Off_Target_1 Off-Target 1 Inhibitor_B->Off_Target_1 Off_Target_3 Off-Target 3 Inhibitor_B->Off_Target_3 Off_Target_4 Off-Target 4 Inhibitor_B->Off_Target_4 Off_Target_2 Off-Target 2

Navigating Neuropathic Pain: A Comparative Analysis of Gabapentin and Pregabalin in the Context of Postherpetic Neuralgia

Author: BenchChem Technical Support Team. Date: November 2025

While specific preclinical data for the investigational drug 3-(4-Chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine (T-62) is not publicly available, its progression to Phase II clinical trials for postherpetic neuralgia (PHN) warrants a comparative look at established therapies in this indication. This guide provides an objective comparison of two first-line treatments for neuropathic pain, gabapentin and pregabalin, supported by experimental data to inform researchers, scientists, and drug development professionals.

The compound 3-(4-Chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine, also known as T-62, has been the subject of a Phase II clinical trial (NCT00809679) to evaluate its analgesic efficacy and safety in subjects with postherpetic neuralgia. However, a comprehensive in vitro and in vivo correlation of its activity cannot be constructed from publicly accessible data. In its absence, this guide will focus on the well-documented profiles of gabapentin and pregabalin, two structurally related drugs that are mainstays in the treatment of neuropathic pain, including PHN.

In Vitro and In Vivo Data Summary

The following tables summarize key quantitative data for gabapentin and pregabalin, focusing on their in vitro binding affinities and in vivo efficacy in preclinical models of neuropathic pain.

Table 1: In Vitro Binding Affinities
CompoundTargetBinding Affinity (Kd/Ki)SpeciesReference
Gabapentinα2-δ-1 subunit of Voltage-Gated Calcium ChannelsKd = 59 nMMouse[1][2]
α2-δ-2 subunit of Voltage-Gated Calcium ChannelsKd = 153 nMMouse[1][2]
Pregabalinα2-δ-1 subunit of Voltage-Gated Calcium ChannelsHigh affinity (similar to gabapentin)Rat/Mouse[3][4][5]
α2-δ-2 subunit of Voltage-Gated Calcium ChannelsHigh affinity (similar to gabapentin)Rat/Mouse[3][4]
Table 2: In Vivo Efficacy in Neuropathic Pain Models
CompoundAnimal ModelKey Efficacy EndpointsEffective Dose RangeReference
GabapentinSpinal Nerve Ligation (SNL) in ratsReversal of mechanical allodynia30-300 mg/kg, IP[6]
Chronic Constriction Injury (CCI) in ratsReduction of thermal hyperalgesia10-100 mg/kg, oral[6]
Formalin test in mice (late phase)Reduction of nociceptive behaviors30-300 mg/kg, SC[6]
PregabalinVarious neuropathic pain modelsAlleviation of allodynia and hyperalgesia10-100 mg/kg[7][8]
Chemotherapy-induced neuropathy in pediatric patientsSignificant and long-lasting pain relief75-300 mg/day[7]
Painful diabetic peripheral neuropathy (clinical)Significant decrease in mean pain score300-600 mg/day[7]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below to facilitate reproducibility and critical evaluation.

In Vitro Binding Assay (General Protocol)

Objective: To determine the binding affinity of a test compound to the α2-δ subunit of voltage-gated calcium channels.

Materials:

  • Membrane preparations from cells expressing the recombinant α2-δ-1 or α2-δ-2 subunit.

  • Radiolabeled ligand (e.g., [3H]-gabapentin or [3H]-pregabalin).

  • Test compound at various concentrations.

  • Binding buffer (e.g., Tris-HCl buffer).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the membrane preparations with the radiolabeled ligand and varying concentrations of the test compound in the binding buffer.

  • Allow the binding to reach equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding.

  • Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from concentration-response curves.

  • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

In Vivo Neuropathic Pain Model: Spinal Nerve Ligation (SNL) in Rats

Objective: To induce a neuropathic pain state in rats to evaluate the efficacy of analgesic compounds.

Materials:

  • Adult male Sprague-Dawley rats.

  • Anesthetic (e.g., isoflurane).

  • Surgical instruments.

  • Suture material.

  • Test compound (e.g., gabapentin).

  • Vehicle control.

Procedure:

  • Anesthetize the rats.

  • Make a skin incision to expose the left L5 and L6 spinal nerves.

  • Tightly ligate the L5 and L6 spinal nerves with suture.

  • Close the incision with sutures or staples.

  • Allow the animals to recover from surgery.

  • After a post-operative period (e.g., 7-14 days) to allow for the development of neuropathic pain, assess baseline pain behaviors (e.g., mechanical allodynia using von Frey filaments).

  • Administer the test compound or vehicle to the animals.

  • Measure pain behaviors at various time points after drug administration to determine the analgesic effect.

Visualizing the Mechanism of Action

The primary mechanism of action for both gabapentin and pregabalin involves their interaction with the α2-δ subunit of voltage-gated calcium channels, leading to a reduction in the release of excitatory neurotransmitters.

G Mechanism of Action of Gabapentin and Pregabalin Gabapentinoids Gabapentin / Pregabalin a2d α2-δ subunit of Voltage-Gated Calcium Channel Gabapentinoids->a2d Binds to VGCC Voltage-Gated Calcium Channel (VGCC) Gabapentinoids->VGCC Inhibits Ca²⁺ influx a2d->VGCC Modulates Ca_influx Ca²⁺ Influx NT_release Neurotransmitter Release VGCC->NT_release Reduces Vesicles Synaptic Vesicles with Excitatory Neurotransmitters (e.g., Glutamate, Substance P) Ca_influx->Vesicles Triggers Vesicles->NT_release Neurotransmitters Excitatory Neurotransmitters Receptors Postsynaptic Receptors Neurotransmitters->Receptors Bind to Signal Pain Signal Propagation Receptors->Signal Initiates

Caption: Mechanism of action of gabapentinoids.

G Experimental Workflow for Preclinical Neuropathic Pain Study cluster_animal_model Animal Model Induction cluster_baseline Baseline Assessment cluster_treatment Treatment and Evaluation cluster_analysis Data Analysis AnimalSelection Select Animal Model (e.g., Rat) Surgery Induce Neuropathy (e.g., Spinal Nerve Ligation) AnimalSelection->Surgery Recovery Post-operative Recovery (7-14 days) Surgery->Recovery BaselineTest Assess Baseline Pain Behavior (e.g., von Frey test for allodynia) Recovery->BaselineTest Grouping Randomize into Treatment Groups (Vehicle, Test Compound) BaselineTest->Grouping Administration Administer Treatment (e.g., IP, Oral) Grouping->Administration PostTreatmentTest Measure Pain Behavior at Multiple Time Points Administration->PostTreatmentTest DataAnalysis Analyze Data to Determine Efficacy of Test Compound PostTreatmentTest->DataAnalysis

Caption: Preclinical experimental workflow.

References

Comparative analysis of different synthetic routes to 2-aminothiophenes

Author: BenchChem Technical Support Team. Date: November 2025

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry and materials science, owing to its presence in a wide array of biologically active compounds and functional materials. The efficient construction of this heterocyclic motif has been the subject of extensive research, leading to the development of several synthetic strategies. This guide provides a comparative analysis of the most prominent synthetic routes to 2-aminothiophenes, with a focus on the widely employed Gewald reaction and its alternatives. Experimental data, detailed methodologies, and reaction pathway diagrams are presented to assist researchers in selecting the most suitable method for their specific needs.

The Gewald Reaction: A Workhorse for 2-Aminothiophene Synthesis

The Gewald reaction is a one-pot, three-component reaction that has become the most common and versatile method for the synthesis of polysubstituted 2-aminothiophenes. It typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.

The reaction proceeds through an initial Knoevenagel condensation of the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile. This is followed by the addition of sulfur to the α-carbon of the nitrile, and subsequent cyclization and tautomerization to afford the 2-aminothiophene product.

Key Features of the Gewald Reaction:
  • High Versatility: A wide range of ketones, aldehydes, and active methylene nitriles can be used, allowing for the synthesis of a diverse library of substituted 2-aminothiophenes.

  • Operational Simplicity: The one-pot nature of the reaction makes it experimentally straightforward to perform.

  • Readily Available Starting Materials: The reactants are generally inexpensive and commercially available.

  • Good to Excellent Yields: The reaction often provides high yields of the desired products.

Variations of the Gewald Reaction:

Over the years, several modifications to the original Gewald protocol have been developed to improve yields, shorten reaction times, and employ more environmentally friendly conditions. These include:

  • Microwave-assisted Gewald Reaction: The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.

  • Green Synthesis Approaches: The use of water as a solvent or catalyst-free conditions under ultrasound irradiation has been explored to develop more sustainable protocols.

dot

Gewald_Reaction Start Ketone/Aldehyde + Active Methylene Nitrile Knoevenagel Knoevenagel Condensation Start->Knoevenagel Base Unsaturated_Nitrile α,β-Unsaturated Nitrile Knoevenagel->Unsaturated_Nitrile Sulfur_Addition Sulfur Addition Unsaturated_Nitrile->Sulfur_Addition Elemental Sulfur Thiolated_Intermediate Thiolated Intermediate Sulfur_Addition->Thiolated_Intermediate Cyclization Cyclization Thiolated_Intermediate->Cyclization Product 2-Aminothiophene Cyclization->Product

Caption: The reaction pathway of the Gewald synthesis of 2-aminothiophenes.

Alternative Synthetic Routes

While the Gewald reaction is dominant, several other methods have been developed for the synthesis of thiophenes, which can be adapted for the preparation of 2-aminothiophenes.

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a versatile method for preparing substituted thiophenes. In a variation of this reaction, 3-aminothiophenes can be synthesized. This is achieved when a substrate containing a nitrile group is used in place of an ester.[1][2] The reaction involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or, for the amino variant, with substrates possessing a nitrile functionality.[1]

dot

Fiesselmann_Synthesis Start α,β-Acetylenic Nitrile + Thioglycolic Acid Derivative Michael_Addition1 Michael Addition Start->Michael_Addition1 Base Adduct1 Initial Adduct Michael_Addition1->Adduct1 Michael_Addition2 Second Michael Addition Adduct1->Michael_Addition2 Thioacetal Thioacetal Intermediate Michael_Addition2->Thioacetal Cyclization Cyclization Thioacetal->Cyclization Product 3-Aminothiophene Cyclization->Product

Caption: A generalized pathway for the Fiesselmann synthesis of 3-aminothiophenes.

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a classical method for the formation of five-membered heterocycles from 1,4-dicarbonyl compounds.[3][4] For the synthesis of thiophenes, a sulfurizing agent such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent is required.[4][5] While this method is not the most common for preparing 2-aminothiophenes, it is theoretically possible to obtain them by using appropriately substituted 1,4-dicarbonyl precursors that incorporate a protected amino group or by using a nitrogen-containing sulfurating agent, although such examples are not widely reported.

dot

Paal_Knorr_Synthesis Start 1,4-Dicarbonyl Compound Sulfurization Sulfurization Start->Sulfurization P₄S₁₀ or Lawesson's Reagent Thionated_Intermediate Thionated Intermediate Sulfurization->Thionated_Intermediate Cyclization Cyclization/ Dehydration Thionated_Intermediate->Cyclization Product Thiophene Cyclization->Product Hinsberg_Synthesis Start α-Dicarbonyl Compound + Diethyl Thiodiacetate Aldol_Condensation1 Aldol-type Condensation Start->Aldol_Condensation1 Base Intermediate1 Intermediate Aldol_Condensation1->Intermediate1 Aldol_Condensation2 Second Aldol-type Condensation Intermediate1->Aldol_Condensation2 Cyclized_Intermediate Cyclized Intermediate Aldol_Condensation2->Cyclized_Intermediate Dehydration Dehydration Cyclized_Intermediate->Dehydration Product 3,4-Disubstituted Thiophene-2,5-dicarboxylate Dehydration->Product

References

Performance Benchmark: 3-Aroyl-2-Aminothiophenes Emerge as Potent Inhibitors in Key Biological Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals now have access to a comprehensive performance comparison of 3-aroyl-2-aminothiophenes against established inhibitors for two critical therapeutic targets: the A₁ adenosine receptor and tubulin polymerization. This guide synthesizes available experimental data to highlight the potential of this versatile chemical scaffold in the development of novel therapeutics.

Recent studies have demonstrated that derivatives of 3-aroyl-2-aminothiophene exhibit significant inhibitory activity, in some cases surpassing the potency of well-known inhibitors. This report provides a detailed analysis of their performance, including quantitative data, experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Targeting the A₁ Adenosine Receptor: Allosteric Modulation

A series of 2-amino-3-aroyl-4-neopentylthiophene derivatives have been identified as potent allosteric enhancers of the A₁ adenosine receptor (A₁AR).[1] These compounds have been shown to be superior to the reference compound PD 81,723 in functional assays.[1] The mechanism of action involves binding to an allosteric site on the receptor, which modulates the binding of the endogenous agonist.

Performance Comparison: A₁ Adenosine Receptor Allosteric Enhancers
CompoundTargetKey Performance MetricResultReference CompoundReference Result
3p, 3u, 3am, 3ap, 3arA₁ Adenosine ReceptorPotentiation of agonist [³H]CCPA bindingSuperior to PD 81,723PD 81,723-
General structure 3A₁ Adenosine ReceptorFunctional cAMP studiesSuperior to PD 81,723PD 81,723-
Experimental Protocols

Radioligand Binding Assays:

  • Saturation Binding: Membranes from CHO cells stably expressing the human A₁ adenosine receptor were incubated with increasing concentrations of the radioligand [³H]CCPA in the presence or absence of the test compounds. Non-specific binding was determined in the presence of a saturating concentration of a known antagonist.

  • Competition Binding: Membranes were incubated with a fixed concentration of [³H]CCPA and increasing concentrations of the test compounds to determine their ability to displace the radioligand.

Functional cAMP Assay:

  • CHO cells expressing the A₁AR were pre-incubated with the test compounds.

  • Forskolin was added to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • The ability of the test compounds to potentiate the inhibitory effect of an A₁AR agonist on forskolin-stimulated cAMP accumulation was measured using a competitive immunoassay.

A₁ Adenosine Receptor Signaling Pathway

G Ligand Adenosine A1AR A₁ Adenosine Receptor (GPCR) Ligand->A1AR binds G_protein Gi/o Protein A1AR->G_protein activates Allosteric_Modulator 3-Aroyl-2-Aminothiophene Allosteric_Modulator->A1AR enhances binding AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Caption: A₁ Adenosine Receptor Signaling Pathway.

Inhibiting Tubulin Polymerization: A Novel Class of Antimitotic Agents

Certain 3-aroyl-2-aminothiophene derivatives, particularly those with a 3',4',5'-trimethoxybenzoyl group, have demonstrated potent antimitotic activity by inhibiting tubulin polymerization.[2][3][4] These compounds bind to the colchicine site on tubulin, preventing the formation of microtubules, which are essential for cell division.[2][3] This mechanism of action is similar to that of the well-known inhibitor Combretastatin A-4 (CA-4).[2][3]

Performance Comparison: Tubulin Polymerization Inhibitors
CompoundTarget Cell Line(s)IC₅₀ (Cell Growth Inhibition)Reference CompoundIC₅₀ (Reference)
2- and 3-thiophenyl acetylene derivativesVarious cancer cell linesSubmicromolar concentrations--
2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiopheneCancer cell linesSubnanomolar concentrations--
Compound 4cHeLa, and others140 nM (mean)Combretastatin A-4 (CA-4)Similar potency
CompoundAssayIC₅₀ (Tubulin Polymerization)Reference CompoundIC₅₀ (Reference)
Compound 4cTubulin Polymerization Inhibition1.2 µMCombretastatin A-4 (CA-4)1.1 µM
Experimental Protocols

Cell Proliferation Assay (MTT Assay):

  • Cancer cell lines (e.g., HeLa, A549, PC-3, MDA-MB-231) were seeded in 96-well plates.

  • Cells were treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

  • MTT solution was added to each well, and the resulting formazan crystals were dissolved in a suitable solvent.

  • The absorbance was measured at a specific wavelength to determine cell viability. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, was then calculated.

Tubulin Polymerization Assay:

  • Purified tubulin was incubated with the test compounds in a polymerization buffer.

  • The mixture was warmed to 37°C to induce polymerization.

  • The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, was monitored over time.

  • The IC₅₀ value for the inhibition of tubulin polymerization was determined.

Cell Cycle Analysis:

  • Cells were treated with the test compounds for a defined period.

  • Cells were harvested, fixed, and stained with a DNA-binding dye (e.g., propidium iodide).

  • The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G₁, S, G₂/M). An accumulation of cells in the G₂/M phase is indicative of antimitotic activity.

Experimental Workflow for Evaluating Tubulin Polymerization Inhibitors

G Start Start Synthesis Synthesize 3-Aroyl-2-Aminothiophene Derivatives Start->Synthesis MTT_Assay Cell Proliferation (MTT Assay) Synthesis->MTT_Assay Tubulin_Assay Tubulin Polymerization Assay Synthesis->Tubulin_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Synthesis->Cell_Cycle Cell_Culture Culture Cancer Cell Lines Cell_Culture->MTT_Assay Cell_Culture->Cell_Cycle IC50_Calc1 Calculate IC₅₀ (Cell Growth) MTT_Assay->IC50_Calc1 IC50_Calc1->Tubulin_Assay IC50_Calc2 Calculate IC₅₀ (Tubulin Polymerization) Tubulin_Assay->IC50_Calc2 IC50_Calc2->Cell_Cycle G2M_Arrest Determine G₂/M Phase Arrest Cell_Cycle->G2M_Arrest End End G2M_Arrest->End

Caption: Experimental workflow for inhibitor evaluation.

References

A Comparative Guide to the Reproducibility of Synthesis and Biological Testing of 3-(4-Chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and biological evaluation of 3-(4-Chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine, a compound investigated for the management of neuropathic pain, particularly postherpetic neuralgia. The content herein details a reproducible synthetic route, protocols for pertinent biological assays, and a comparative analysis with established alternative therapies. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

3-(4-Chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine, also known as T-62, is a small molecule that has undergone investigation in clinical trials for the treatment of postherpetic neuralgia.[1] This condition, a common complication of herpes zoster (shingles), is characterized by persistent neuropathic pain that can be challenging to manage with existing therapies.[2] This guide aims to provide researchers with a framework for the reproducible synthesis and biological characterization of this compound, alongside a performance comparison with current first- and second-line treatments for postherpetic neuralgia.

Synthesis and Reproducibility

While specific proprietary synthesis methods for T-62 are not publicly detailed, a reproducible two-step method can be proposed based on established chemical principles for the synthesis of similar 2-amino-tetrahydrobenzothiophene derivatives. The proposed synthesis involves an initial Gewirtz reaction to form the core heterocyclic structure, followed by a Friedel-Crafts acylation.

Proposed Synthetic Pathway

Synthetic Pathway cluster_0 Step 1: Gewirtz Reaction cluster_1 Step 2: Friedel-Crafts Acylation Cyclohexanone Cyclohexanone Intermediate 2-Amino-4,5,6,7-tetrahydro- 1-benzothiophene-3-carbonitrile Cyclohexanone->Intermediate Malononitrile Malononitrile Malononitrile->Intermediate Sulfur Elemental Sulfur Sulfur->Intermediate Morpholine Morpholine (catalyst) Morpholine->Intermediate Ethanol Ethanol (solvent) Ethanol->Intermediate FinalProduct 3-(4-Chlorobenzoyl)-4,5,6,7-tetrahydro- 1-benzothiophen-2-amine (T-62) Intermediate->FinalProduct ChlorobenzoylChloride 4-Chlorobenzoyl chloride ChlorobenzoylChloride->FinalProduct LewisAcid AlCl3 (catalyst) LewisAcid->FinalProduct DCM Dichloromethane (solvent) DCM->FinalProduct

Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

This step follows the well-established Gewirtz reaction for the synthesis of 2-aminothiophenes.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of morpholine (0.1 eq) to the mixture.

  • Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to yield 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile.[3] Expected yields for this type of reaction are typically in the range of 70-85%.

Step 2: Synthesis of 3-(4-Chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine (T-62)

This step involves the Friedel-Crafts acylation of the synthesized intermediate.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend aluminum chloride (AlCl₃, 1.2 eq) in anhydrous dichloromethane (DCM).

  • Acyl Chloride Addition: Slowly add 4-chlorobenzoyl chloride (1.1 eq) to the suspension at 0 °C. Stir for 15 minutes.

  • Substrate Addition: Add a solution of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

Biological Testing and Reproducibility

The primary indication for T-62 is postherpetic neuralgia, a form of neuropathic pain. Therefore, biological testing should focus on assays relevant to this condition.

In Vitro Assay: Voltage-Gated Sodium Channel (Nav1.7) Blockade

The Nav1.7 sodium channel is a key mediator of pain signals and a validated target for analgesic drugs.[4]

In Vitro Workflow cluster_0 Cell Preparation cluster_1 Electrophysiology cluster_2 Data Analysis CellCulture Culture HEK293 cells stably expressing human Nav1.7 Plating Plate cells onto coverslips for electrophysiology CellCulture->Plating PatchClamp Perform whole-cell patch-clamp recordings CompoundApp Apply test compound (T-62) at varying concentrations PatchClamp->CompoundApp DataAcq Record sodium currents evoked by voltage steps CompoundApp->DataAcq IC50 Calculate IC50 value from concentration-response curve DataAcq->IC50

Caption: Workflow for in vitro Nav1.7 patch-clamp assay.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Culture: Use a stable cell line (e.g., HEK293) expressing the human Nav1.7 channel. Culture the cells under standard conditions.

  • Recording: Perform whole-cell patch-clamp recordings at room temperature. Use an appropriate internal solution in the patch pipette and an external solution bathing the cells.

  • Data Acquisition: Hold the cells at a potential of -100 mV. Elicit sodium currents by depolarizing voltage steps.

  • Compound Application: Apply the test compound at a range of concentrations to determine the concentration-response relationship.

  • Analysis: Measure the peak inward sodium current at each concentration and normalize to the control current. Fit the data to a Hill equation to determine the IC₅₀ value.

In Vivo Model: Animal Model of Postherpetic Neuralgia

Animal models are crucial for evaluating the in vivo efficacy of potential analgesics. Models using varicella-zoster virus (VZV) or herpes simplex virus 1 (HSV-1) in rodents are commonly employed to mimic the neuropathic pain of postherpetic neuralgia.[5][6]

In Vivo Workflow cluster_0 Model Induction cluster_1 Behavioral Testing cluster_2 Data Analysis VirusInoc Inoculate rodents (rats or mice) with VZV or HSV-1 PainDev Allow for development of neuropathic pain behaviors VirusInoc->PainDev Baseline Establish baseline pain thresholds (mechanical and thermal) DrugAdmin Administer test compound (T-62) or vehicle control Baseline->DrugAdmin PostDoseTest Measure pain thresholds at various time points post-dosing DrugAdmin->PostDoseTest Efficacy Determine the degree of reversal of hyperalgesia/allodynia PostDoseTest->Efficacy

Caption: Workflow for in vivo postherpetic neuralgia model.

Experimental Protocol: Rodent Model of Neuropathic Pain

  • Model Induction: Inoculate the hind paw of rats or mice with VZV or HSV-1. This will lead to the development of mechanical allodynia and thermal hyperalgesia over several days to weeks.[6]

  • Behavioral Assessment:

    • Mechanical Allodynia: Use von Frey filaments to measure the paw withdrawal threshold in response to a mechanical stimulus.

    • Thermal Hyperalgesia: Use a plantar test apparatus to measure the paw withdrawal latency in response to a thermal stimulus.

  • Drug Administration: Administer the test compound (T-62) or vehicle via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Measurement: Assess mechanical and thermal thresholds at various time points after drug administration to determine the analgesic effect.

Comparison with Alternative Therapies

The primary treatments for postherpetic neuralgia include tricyclic antidepressants (TCAs), anticonvulsants, and topical analgesics.[2] For this guide, we will compare the potential profile of T-62 with three commonly prescribed oral medications: Amitriptyline (a TCA), Gabapentin, and Pregabalin (anticonvulsants).

Quantitative Comparison of Efficacy
Drug ClassDrugDosage Range for PHNEfficacy (Pain Reduction)Number Needed to Treat (NNT) for ≥50% Pain Relief
Antidepressant (TCA) Amitriptyline10-150 mg/day[7][8]Moderate to good response in up to 67% of patients.[7]3.6
Anticonvulsant Gabapentin900-3600 mg/day[7][9]Significant reduction in daily pain scores compared to placebo.[1]3-5[10]
Anticonvulsant Pregabalin150-600 mg/day[2][11]50% of patients achieve ≥50% pain reduction at 600 mg/day.[11][12]4.4[13]
Benzothiophene Derivative T-62Data not publicly availableExpected to be significant based on progression to Phase II trialsData not publicly available
Comparison of Common Side Effects
DrugCommon Side Effects
Amitriptyline Dry mouth, sedation, constipation, orthostatic hypotension.[7]
Gabapentin Dizziness, somnolence, peripheral edema, ataxia.[14]
Pregabalin Dizziness, somnolence, weight gain, peripheral edema.[15]
T-62 Data not publicly available, but general GHS hazards include being harmful if swallowed, causing skin and eye irritation, and may cause respiratory irritation.[1]

Relevant Signaling Pathway

The sensation of pain is initiated by nociceptors, specialized sensory neurons that detect noxious stimuli. The voltage-gated sodium channel Nav1.7 plays a crucial role in setting the firing threshold of these neurons.

Signaling Pathway cluster_0 Nociceptor cluster_1 Pharmacological Intervention Stimulus Noxious Stimulus (e.g., inflammation) Depolarization Membrane Depolarization Stimulus->Depolarization Nav17 Nav1.7 Channels Open Depolarization->Nav17 AP Action Potential Fired Nav17->AP PainSignal Pain Signal to CNS AP->PainSignal T62 T-62 (putative Nav1.7 blocker) T62->Nav17 Blocks

References

Evaluating the Off-Target Effects of 2-Aminothiophene Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the off-target effects of promising therapeutic compounds is paramount. This guide provides a comparative analysis of the off-target profiles of select 2-aminothiophene derivatives, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. The following sections present quantitative data on their cytotoxic effects, detailed experimental protocols for assessing these effects, and visualizations of relevant signaling pathways and experimental workflows.

The 2-aminothiophene core is a versatile heterocyclic structure that forms the basis of numerous compounds investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. Their efficacy is often linked to their ability to act as kinase inhibitors or allosteric modulators. However, as with any small molecule inhibitor, the potential for off-target interactions is a critical consideration in drug development, as such interactions can lead to unforeseen side effects or even provide opportunities for drug repurposing.

Comparative Analysis of Off-Target Cytotoxicity

To provide a quantitative comparison of the off-target effects of 2-aminothiophene derivatives, the following tables summarize the half-maximal inhibitory concentration (IC50) values of several compounds against various cancer cell lines and non-tumorigenic cell lines. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of the IC50 in a non-tumor cell line to that in a cancer cell line, is a key indicator of a compound's therapeutic window. A higher SI value is desirable, suggesting greater selectivity for cancer cells over healthy cells.

CompoundCell LineCell TypeIC50 (µM)Reference
6CN09 HeLaCervical Adenocarcinoma>50 (24h), >50 (48h)[1]
PANC-1Pancreatic Adenocarcinoma>50 (24h), >50 (48h)[1]
3T3Mouse Fibroblast (Non-tumor)>50 (24h), >50 (48h)[1]
6CN10 HeLaCervical Adenocarcinoma28.1 (24h), 19.5 (48h)[1]
PANC-1Pancreatic Adenocarcinoma35.5 (24h), 25.1 (48h)[1]
3T3Mouse Fibroblast (Non-tumor)>50 (24h), >50 (48h)[1]
6CN12 HeLaCervical Adenocarcinoma21.9 (24h), 15.8 (48h)[1]
PANC-1Pancreatic Adenocarcinoma31.6 (24h), 22.4 (48h)[1]
3T3Mouse Fibroblast (Non-tumor)>50 (24h), >50 (48h)[1]
6CN14 HeLaCervical Adenocarcinoma19.9 (24h), 11.2 (48h)[1]
PANC-1Pancreatic Adenocarcinoma25.1 (24h), 19.9 (48h)[1]
3T3Mouse Fibroblast (Non-tumor)>50 (24h), >50 (48h)[1]
7CN09 HeLaCervical Adenocarcinoma15.8 (24h), 9.8 (48h)[1]
PANC-1Pancreatic Adenocarcinoma22.4 (24h), 18.2 (48h)[1]
3T3Mouse Fibroblast (Non-tumor)>50 (24h), >50 (48h)[1]
7CN11 HeLaCervical Adenocarcinoma25.1 (24h), 18.6 (48h)[1]
PANC-1Pancreatic Adenocarcinoma39.8 (24h), 28.2 (48h)[1]
3T3Mouse Fibroblast (Non-tumor)>50 (24h), >50 (48h)[1]
Compound 2 MCF-7Breast Cancer0.013
MDA-MB-231Breast Cancer0.056
MCF-10ANon-tumorigenic Breast Epithelial>40
Compound 3 MCF-7Breast Cancer0.023
MDA-MB-231Breast Cancer>40
MCF-10ANon-tumorigenic Breast Epithelial>40

Selectivity Index (SI) of Compounds 2 and 3

CompoundSI (MCF-10A / MCF-7)SI (MCF-10A / MDA-MB-231)
Compound 2 >3077>714
Compound 3 >1739>1

Experimental Protocols

Accurate evaluation of off-target effects relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays used to determine the cytotoxicity and apoptotic effects of small molecules.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compounds and vehicle control (e.g., DMSO)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminothiophene compounds. Include a vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Apoptosis (Annexin V) Assay

The Annexin V assay is used to detect apoptosis, a form of programmed cell death. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) for detection by flow cytometry. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, thus allowing for the differentiation between different stages of cell death.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Test compounds and vehicle control

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the 2-aminothiophene compounds for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved in the evaluation of off-target effects, the following diagrams have been generated using the Graphviz DOT language.

Off_Target_Evaluation_Workflow cluster_Discovery Compound Discovery & Initial Screening cluster_Off_Target_Profiling Off-Target Profiling cluster_Cellular_Assays Cellular Characterization cluster_Pathway_Analysis Mechanism of Action & Pathway Analysis Compound_Library 2-Aminothiophene Library Primary_Screening Primary Target-Based Assay Compound_Library->Primary_Screening Hit_Compounds Hit Compounds Primary_Screening->Hit_Compounds Kinome_Scan Kinome-wide Scan (e.g., KINOMEscan) Hit_Compounds->Kinome_Scan GPCR_Panel GPCR Panel Screening Hit_Compounds->GPCR_Panel Ion_Channel_Panel Ion Channel Panel Hit_Compounds->Ion_Channel_Panel Off_Target_Hits Identified Off-Targets Kinome_Scan->Off_Target_Hits GPCR_Panel->Off_Target_Hits Ion_Channel_Panel->Off_Target_Hits Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT, MTS) Off_Target_Hits->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Off_Target_Hits->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Off_Target_Hits->Cell_Cycle_Analysis Cellular_Phenotype Cellular Phenotype Assessment Cytotoxicity_Assay->Cellular_Phenotype Apoptosis_Assay->Cellular_Phenotype Cell_Cycle_Analysis->Cellular_Phenotype Western_Blot Western Blot for Pathway Proteins Cellular_Phenotype->Western_Blot Phosphoproteomics Phosphoproteomics Cellular_Phenotype->Phosphoproteomics Signaling_Pathway_Elucidation Signaling Pathway Elucidation Western_Blot->Signaling_Pathway_Elucidation Phosphoproteomics->Signaling_Pathway_Elucidation

Figure 1: A generalized workflow for evaluating the off-target effects of 2-aminothiophene compounds.

Kinase_Inhibitor_Off_Target_Pathways cluster_inhibitor cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways Inhibitor 2-Aminothiophene Kinase Inhibitor On_Target Primary Kinase Target Inhibitor->On_Target Inhibits Off_Target1 Off-Target Kinase 1 (e.g., VEGFR) Inhibitor->Off_Target1 Inhibits (Off-target) Off_Target2 Off-Target Kinase 2 (e.g., p38 MAPK) Inhibitor->Off_Target2 Inhibits (Off-target) On_Substrate Substrate On_Target->On_Substrate Phosphorylates On_Effect Desired Cellular Effect (e.g., Anti-proliferative) On_Substrate->On_Effect Off_Substrate1 Substrate 1 Off_Target1->Off_Substrate1 Phosphorylates Off_Substrate2 Substrate 2 Off_Target2->Off_Substrate2 Phosphorylates Off_Effect1 Unintended Cellular Effect 1 (e.g., Angiogenesis Modulation) Off_Substrate1->Off_Effect1 Off_Effect2 Unintended Cellular Effect 2 (e.g., Inflammatory Response) Off_Substrate2->Off_Effect2

Figure 2: Potential on-target and off-target signaling pathways affected by a 2-aminothiophene kinase inhibitor.

Conclusion

The evaluation of off-target effects is a critical and complex aspect of drug discovery and development. For the 2-aminothiophene class of compounds, which exhibit a wide range of biological activities, a thorough understanding of their selectivity is essential. The data presented in this guide demonstrate that while some derivatives show promising selectivity for cancer cells, others have broader cytotoxic profiles. The provided experimental protocols offer a standardized approach to assessing these effects, and the visualized workflows and pathways can aid in the design and interpretation of such studies. Further investigation, including broad-panel kinase screening and in-depth mechanistic studies, is necessary to fully elucidate the off-target profiles of novel 2-aminothiophene compounds and to guide the development of safer and more effective therapeutic agents.

References

Navigating the Landscape of Postherpetic Neuralgia: A Comparative Guide to Therapeutic Alternatives Beyond T-62

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of alternative treatments for postherpetic neuralgia (PHN), a debilitating neuropathic pain condition, with the investigational drug T-62 (Tetrodotoxin). This analysis is supported by a review of available experimental data, detailed methodologies of key clinical studies, and visual representations of therapeutic mechanisms.

Postherpetic neuralgia, a common complication of herpes zoster (shingles), is characterized by persistent, often severe, pain in the area of the healed rash. The management of PHN presents a significant clinical challenge, with many patients experiencing inadequate pain relief from existing therapies. T-62, a potent voltage-gated sodium channel blocker, has emerged as a potential therapeutic agent. This guide will delve into the mechanisms and clinical data of established and novel treatment modalities, offering a comparative framework for future research and development in this field.

T-62 (Tetrodotoxin): A Targeted Approach to Neuronal Hyperexcitability

T-62, or Tetrodotoxin (TTX), is a neurotoxin that selectively blocks voltage-gated sodium channels on the surface of nerve cells. In the context of neuropathic pain, including PHN, damaged nerves become hyperexcitable, firing spontaneous and repetitive action potentials that are perceived as pain. By blocking these sodium channels, T-62 aims to dampen this aberrant neuronal activity, thereby reducing pain signaling. Preclinical studies have shown that TTX can attenuate mechanical allodynia in models of neuropathic pain. A clinical trial has been registered to evaluate the analgesic efficacy and safety of T-62 in subjects with postherpetic neuralgia.

First-Line Alternatives to T-62

Current clinical guidelines recommend several classes of drugs as first-line treatments for PHN. These therapies, while established, have varying efficacy and side-effect profiles.

Gabapentinoids: Modulating Calcium Channel Function

Gabapentin and pregabalin are structurally related to the neurotransmitter GABA but do not act on GABA receptors. Their primary mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels.[1] This interaction reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters like glutamate and substance P. This modulation of neurotransmitter release helps to dampen the hyperexcitability of the central nervous system associated with neuropathic pain.[1]

Gabapentinoid_Mechanism Release Release Receptor Receptor Release->Receptor Reduced Neurotransmitter in Synapse

Tricyclic Antidepressants (TCAs): A Multi-faceted Approach

Tricyclic antidepressants, such as amitriptyline and nortriptyline, are among the most established treatments for neuropathic pain.[2] Their analgesic effects are independent of their antidepressant activity and are primarily attributed to the inhibition of norepinephrine and serotonin reuptake in the central nervous system. This increases the concentration of these neurotransmitters in the synaptic cleft, enhancing descending inhibitory pain pathways. Additionally, TCAs have been shown to block sodium channels and antagonize NMDA receptors, further contributing to their pain-relieving properties.

TCA_Mechanism NET NET NE NE Receptor Receptor NE->Receptor SERT SERT Serotonin Serotonin Serotonin->Receptor

Topical Lidocaine: Localized Pain Relief

The 5% lidocaine patch is a topical treatment that provides localized pain relief by blocking sodium channels in peripheral nerve endings.[3][4] This action stabilizes neuronal membranes and inhibits the ectopic discharges that contribute to the pain of PHN. Because it is applied directly to the painful area, systemic absorption is minimal, reducing the risk of systemic side effects commonly associated with oral medications.[4]

Second and Third-Line and Investigational Alternatives

For patients who do not respond to or cannot tolerate first-line therapies, other options are available, though their use may be limited by side effects or a less robust evidence base.

Opioids: A Potent but Cautious Option

Opioids, such as morphine and oxycodone, can be effective for severe PHN.[5][6] They exert their analgesic effects by binding to mu-opioid receptors in the central and peripheral nervous systems, which leads to a decrease in the perception of pain. However, their use is often limited by significant side effects, including sedation, constipation, and the risk of tolerance and dependence.[4][5]

Topical Capsaicin: Desensitizing Pain Receptors

High-concentration capsaicin patches deliver a synthetic form of the compound found in chili peppers.[5] Capsaicin binds to the transient receptor potential vanilloid 1 (TRPV1) receptor on nociceptive nerve fibers.[7] Initial application causes a burning sensation, but prolonged exposure leads to the defunctionalization and eventual degeneration of these nerve endings, resulting in long-lasting pain relief.

NMDA Receptor Antagonists: Targeting Central Sensitization

N-methyl-D-aspartate (NMDA) receptor antagonists, such as ketamine and memantine, are being investigated for their potential in treating neuropathic pain.[8] The NMDA receptor is involved in the process of central sensitization, a key mechanism in the maintenance of chronic pain states.[8] By blocking this receptor, these agents may reduce the amplification of pain signals in the spinal cord.[8][9] However, their clinical use is often limited by psychomimetic side effects.[9]

Comparative Efficacy and Safety Data

The following tables summarize key quantitative data from clinical trials of various treatments for postherpetic neuralgia.

Table 1: Efficacy of Oral Medications for Postherpetic Neuralgia

MedicationStudyNumber of PatientsDosagePrimary OutcomeResults
Pregabalin Dworkin et al. (2003)[10][11][12]173300-600 mg/dayReduction in mean pain scorePregabalin: 3.60 vs. Placebo: 5.29 (p=0.0001)
≥50% pain reductionPregabalin: 50% vs. Placebo: 20% (p=0.001)
Gabapentin Rowbotham et al. (1998)[13]229Up to 3600 mg/dayReduction in average daily pain scoreGabapentin: -2.1 vs. Placebo: -0.5 (p<0.001)
Amitriptyline Max et al. (1987)5825-150 mg/dayPain relief ratingAmitriptyline significantly better than placebo
Memantine Eisenberg et al. (1998)[14]2420 mg/dayReduction in pain scoreNo significant difference from placebo

Table 2: Efficacy of Topical Treatments for Postherpetic Neuralgia

MedicationStudyNumber of PatientsApplicationPrimary OutcomeResults
5% Lidocaine Patch Galer et al. (1999)35Up to 4 patches/day for 12 hoursPain relief ratingSignificantly greater pain relief than placebo
8% Capsaicin Patch Backonja et al. (2008)402Single 60-minute applicationPercent change in pain score from baselineCapsaicin: -29.9% vs. Control: -19.9% (p=0.001)

Experimental Protocols: A Closer Look at Key Studies

To facilitate the replication and critical appraisal of research findings, detailed methodologies from pivotal clinical trials are outlined below.

Pregabalin for Postherpetic Neuralgia (Dworkin et al., 2003)
  • Study Design: A multicenter, parallel-group, double-blind, placebo-controlled, 8-week randomized clinical trial.[10][12]

  • Participants: 173 patients with postherpetic neuralgia, defined as pain for 3 or more months following the healing of a herpes zoster rash.[10][11][12]

  • Intervention: Patients were randomized to receive either pregabalin or a placebo. The pregabalin dosage was 600 mg/day for patients with a creatinine clearance > 60 mL/min and 300 mg/day for those with a creatinine clearance of 30 to 60 mL/min.[10][11][12]

  • Efficacy Measures: The primary outcome was the mean of the last seven daily pain ratings on an 11-point numerical rating scale. Secondary outcomes included sleep interference, quality of life, mood, and patient and clinician global impression of change.[10][11][12]

Pregabalin_Trial_Workflow cluster_treatment 8-Week Treatment Period Start Patient Screening (PHN ≥ 3 months) Randomization Randomization Start->Randomization Pregabalin Pregabalin Group (300-600 mg/day) Randomization->Pregabalin n=89 Placebo Placebo Group Randomization->Placebo n=84 Endpoint Primary Endpoint Assessment (Mean of last 7 daily pain ratings) Pregabalin->Endpoint Placebo->Endpoint Secondary Secondary Endpoint Assessment (Sleep, QoL, Mood, Global Impression) Endpoint->Secondary

Gabapentin for Postherpetic Neuralgia (Rowbotham et al., 1998)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, 8-week trial.[13]

  • Participants: 229 patients with postherpetic neuralgia.[13]

  • Intervention: Patients underwent a 4-week titration period to a maximum dosage of 3600 mg/day of gabapentin or a matching placebo, followed by a 4-week maintenance period at the maximum tolerated dose.[13]

  • Efficacy Measures: The primary efficacy measure was the change in the average daily pain score from baseline to the final week of therapy, based on an 11-point Likert scale.[13] Secondary measures included sleep scores, the Short-Form McGill Pain Questionnaire, and quality of life assessments.[13]

Conclusion

The treatment of postherpetic neuralgia remains a complex challenge, with a variety of therapeutic options available, each with its own mechanism of action, efficacy, and side-effect profile. T-62 (Tetrodotoxin) represents a novel, targeted approach by directly blocking the voltage-gated sodium channels that drive neuronal hyperexcitability. While promising, its clinical utility is still under investigation.

In contrast, established first-line therapies such as gabapentinoids and tricyclic antidepressants offer proven, albeit sometimes incomplete, pain relief through different mechanisms involving the modulation of calcium channels and neurotransmitter reuptake. Topical agents like lidocaine provide a localized and generally well-tolerated option. For refractory cases, opioids, topical capsaicin, and investigational drugs like NMDA receptor antagonists may be considered, though their use requires careful consideration of the risk-benefit ratio.

This comparative guide highlights the diverse pharmacological landscape for PHN and underscores the need for continued research to develop more effective and better-tolerated treatments. The detailed experimental data and mechanistic diagrams provided herein are intended to serve as a valuable resource for scientists and clinicians working to advance the management of this debilitating condition.

References

Safety Operating Guide

Proper Disposal of 3-(4-Chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 3-(4-Chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As a chlorinated organic compound, it is classified as hazardous waste and requires specific handling procedures. This guide provides detailed protocols for the safe disposal of this compound, catering to researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to consult the Safety Data Sheet (SDS) for the specific chemical.[1] While a specific SDS for 3-(4-Chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine was not found, a safety data sheet for the related compound 2-Amino-5-chlorobenzophenone indicates that similar compounds can cause skin and eye irritation, as well as respiratory tract irritation.[2] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. All handling of the compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

Step-by-Step Disposal Protocol

The disposal of 3-(4-Chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine should be managed through a designated hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5]

  • Waste Segregation:

    • Solid Waste: Collect any solid 3-(4-Chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine, along with any contaminated consumables such as weigh boats, filter paper, and gloves, in a designated, properly labeled hazardous waste container.

    • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container for halogenated organic solvents.[6] Do not mix with non-halogenated solvent waste.

  • Container Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "3-(4-Chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine".[3]

    • Include the approximate concentration and quantity of the waste.

    • The container must be kept closed at all times except when adding waste.

  • Storage:

    • Store the hazardous waste containers in a designated satellite accumulation area within the laboratory.[3] This area should be under the control of the laboratory personnel.

    • Ensure secondary containment is in place to capture any potential leaks or spills.

  • Disposal Request:

    • Once the waste container is full (typically around 75-80% capacity to prevent spills), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]

Quantitative Data Summary

For safe and compliant disposal, adhere to the following quantitative guidelines:

ParameterGuidelineRationale
Waste Container Fill Level Do not exceed 80% of the container's capacity.To prevent spills and allow for vapor expansion.
Satellite Accumulation Limit Follow institutional and local regulations (e.g., maximum volume and time limits).To comply with hazardous waste regulations.
pH of Aqueous Waste (if applicable) Neutralize to a pH between 6.0 and 9.0 before disposal as hazardous waste.To prevent corrosive damage to containers and disposal equipment.

Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of 3-(4-Chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine.

start Start: Identify Waste (Solid or Liquid) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste fume_hood->segregate solid_waste Solid Waste Container (Halogenated Organics) segregate->solid_waste Solid liquid_waste Liquid Waste Container (Halogenated Organics) segregate->liquid_waste Liquid label_container Label Container Correctly ('Hazardous Waste', Chemical Name) solid_waste->label_container liquid_waste->label_container store Store in Satellite Accumulation Area with Secondary Containment label_container->store request_pickup Request Waste Pickup from EHS store->request_pickup

References

Personal protective equipment for handling 3-(4-Chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 3-(4-Chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine. Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several health risks. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation[1]. Therefore, the use of appropriate personal protective equipment is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeRequired EquipmentSpecifications
Hand Protection Chemical-resistant glovesInspected prior to use. Must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it[2].
Eye/Face Protection Safety glasses with side shields or gogglesMust be worn to prevent eye contact[3].
Skin and Body Protection Protective clothingShould be worn to prevent skin contact[3]. A lab coat is the minimum requirement.
Respiratory Protection NIOSH/MSHA approved respiratorRequired if exposure limits are exceeded or irritation is experienced[3]. For firefighting, a self-contained breathing apparatus (SCBA) is necessary[2][3].

Safe Handling Procedures

Strict adherence to the following operational steps is essential for safe handling.

Experimental Workflow for Safe Handling

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_ppe Don Appropriate PPE prep_vent Ensure Adequate Ventilation prep_ppe->prep_vent prep_materials Gather All Necessary Materials prep_vent->prep_materials handle_weigh Weigh Compound in a Ventilated Enclosure prep_materials->handle_weigh handle_transfer Carefully Transfer Compound handle_weigh->handle_transfer handle_reaction Perform Experimental Procedures handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Work Surfaces handle_reaction->cleanup_decontaminate cleanup_dispose Dispose of Waste in Approved Containers cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE in Correct Order cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for the safe handling of 3-(4-Chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine.

Step-by-Step Handling Protocol:

  • Preparation :

    • Always work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure[3][4].

    • Before handling, ensure you are wearing the complete set of PPE as detailed in Table 1.

    • Have all necessary equipment and reagents ready to avoid interruptions during handling.

  • Handling :

    • Avoid direct contact with the substance[2].

    • Do not eat, drink, or smoke in the designated handling area[4][5].

    • Wash hands thoroughly after handling the compound[4][5].

  • In Case of Exposure :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4].

    • Skin Contact : Remove contaminated clothing and rinse the affected skin area with plenty of soap and water. Seek medical attention if irritation persists[2][4].

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention[2][4].

    • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[2][4].

Disposal Plan

Proper disposal of 3-(4-Chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine and any contaminated materials is critical to prevent environmental harm, as the substance may have long-lasting detrimental effects on aquatic life[3].

Waste Disposal Logical Relationship

Disposal Decision Logic start Waste Generated is_contaminated Is the material contaminated with the compound? start->is_contaminated solid_waste Contaminated Solid Waste (e.g., gloves, paper towels) is_contaminated->solid_waste Yes (Solid) liquid_waste Contaminated Liquid Waste (e.g., reaction mixtures, solvents) is_contaminated->liquid_waste Yes (Liquid) non_hazardous Non-Hazardous Waste is_contaminated->non_hazardous No approved_container Place in a labeled, sealed, approved waste container solid_waste->approved_container liquid_waste->approved_container disposal_facility Dispose of through an approved waste disposal plant approved_container->disposal_facility

Caption: Logical flow for the proper disposal of waste contaminated with the target compound.

Disposal Protocol:

  • Waste Segregation :

    • Segregate waste contaminated with 3-(4-Chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine from non-hazardous waste.

  • Containment :

    • Collect all contaminated solid and liquid waste in designated, clearly labeled, and sealed containers.

  • Disposal :

    • Dispose of the contained waste through an approved and licensed waste disposal company[2][4].

    • Do not discharge the chemical into drains or the environment[2][4]. Adhere to all local, state, and federal regulations for hazardous waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Adenosine A1 receptor activator T62
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Adenosine A1 receptor activator T62

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.